molecular formula C10H9BrO3 B2845257 6-Bromochromane-3-carboxylic acid CAS No. 923225-74-5

6-Bromochromane-3-carboxylic acid

Cat. No.: B2845257
CAS No.: 923225-74-5
M. Wt: 257.083
InChI Key: BWCZGYZFEWAXEU-UHFFFAOYSA-N
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Description

6-Bromochromane-3-carboxylic acid (CAS 923225-74-5) is a valuable chemical intermediate in modern organic synthesis and medicinal chemistry research. The compound features a chromane ring system, a privileged scaffold prevalent in numerous biologically active molecules and natural products . This structural motif is recognized for its broad spectrum of pharmacological properties, which include antioxidant, anticancer, antiviral, and antibacterial activities . The presence of a carboxylic acid moiety at the 3-position allows for straightforward derivatization and enhances interactions with biological targets through salt bridge and hydrogen bond formation, fine-tuning the molecule's properties . The bromine atom at the 6-position provides a versatile synthetic handle for further structural elaboration via metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space . This combination of a versatile scaffold and reactive functional groups makes this compound a critical building block in drug discovery efforts, particularly for the synthesis of novel therapeutic agents . The compound is supplied with detailed certification and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

6-bromo-3,4-dihydro-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-2,4,7H,3,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCZGYZFEWAXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=C1C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923225-74-5
Record name 6-bromo-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 6-Bromochromane-3-carboxylic acid: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound, 6-Bromochromane-3-carboxylic acid (CAS 923225-74-5), is limited in publicly available scientific literature. This guide provides a comprehensive overview of its chemical structure and available data, supplemented with information on the broader class of chromane derivatives to offer a predictive context for its properties and potential applications.

Core Chemical Identity

This compound is a heterocyclic organic compound. Its structure features a chromane core, which consists of a benzene ring fused to a dihydropyran ring. A bromine atom is substituted at the 6-position of the bicyclic system, and a carboxylic acid group is attached at the 3-position.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueSource
CAS Number 923225-74-5[1][2][3][4]
Molecular Formula C₁₀H₉BrO₃[1]
Molecular Weight 257.08 g/mol [1]
Predicted LogP 2.35ChemDraw
Predicted Boiling Point 405.4 °C at 760 mmHgChemDraw
Predicted Melting Point 157-159 °CChemDraw

Synthesis Strategies

A specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature. However, general synthetic routes for chromane-3-carboxylic acids can be inferred from established organic chemistry principles. A plausible synthetic pathway could involve the reduction of the corresponding 6-bromocoumarin-3-carboxylic acid or 6-bromochromone-3-carboxylic acid.

General Synthetic Workflow

A potential synthetic approach could begin with the readily available 6-bromocoumarin-3-carboxylic acid, which can be synthesized from 5-bromo-2-hydroxybenzaldehyde. The double bond in the coumarin ring system would then need to be selectively reduced to yield the chromane structure.

G A 5-Bromo-2-hydroxybenzaldehyde B Knoevenagel Condensation (Malonic acid, piperidine) A->B C 6-Bromocoumarin-3-carboxylic acid B->C D Selective Reduction (e.g., Catalytic Hydrogenation) C->D E This compound D->E

Caption: A potential synthetic workflow for this compound.

Hypothetical Experimental Protocol

Synthesis of 6-Bromocoumarin-3-carboxylic acid:

This procedure is adapted from general methods for coumarin synthesis.

  • To a solution of 5-bromo-2-hydroxybenzaldehyde (1 equivalent) in ethanol, add malonic acid (1.2 equivalents) and a catalytic amount of piperidine.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 6-bromocoumarin-3-carboxylic acid.

Reduction to this compound:

This is a hypothetical reduction step.

  • Dissolve 6-bromocoumarin-3-carboxylic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi).

  • Maintain the reaction at room temperature with vigorous stirring until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Biological and Pharmacological Context

Direct studies on the biological activity of this compound are not currently published. However, the chromane scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of a bromine atom can further influence the pharmacological profile of the molecule.

Potential Signaling Pathway Interactions

Based on the activities of related chromane derivatives, it is plausible that this compound could interact with various biological targets. For instance, some chromane derivatives have been reported to exhibit antioxidant, anti-inflammatory, and anticancer properties. The diagram below illustrates a generalized signaling pathway that is often modulated by bioactive small molecules, representing a potential area of investigation for this compound.

G A External Stimulus (e.g., Oxidative Stress, Cytokine) B Membrane Receptor A->B C Kinase Cascade (e.g., MAPK pathway) B->C D Transcription Factor (e.g., NF-κB, AP-1) C->D E Gene Expression D->E F Cellular Response (Inflammation, Apoptosis, etc.) E->F

Caption: A generalized cell signaling pathway potentially modulated by chromane derivatives.

Conclusion and Future Directions

This compound represents an under-investigated molecule with potential for further research in medicinal chemistry and drug discovery. While specific data is sparse, its structural similarity to other biologically active chromanes suggests it could be a valuable building block for the synthesis of novel therapeutic agents. Future research should focus on developing and optimizing a reliable synthetic route, followed by a thorough characterization of its physicochemical properties and a comprehensive evaluation of its biological activities. In silico screening and subsequent in vitro assays could help to identify potential biological targets and elucidate its mechanism of action.

References

Physicochemical Properties of 6-Bromochromane-3-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 6-Bromochromane-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document also presents data for structurally related compounds to offer a comparative context. Furthermore, it outlines standardized experimental protocols for the determination of key physicochemical parameters.

Overview of this compound

This compound is a heterocyclic organic compound. Its structure consists of a chromane core, which is a bicyclic system containing a benzene ring fused to a dihydropyran ring, substituted with a bromine atom at the 6-position and a carboxylic acid group at the 3-position. The presence of the bromine atom and the carboxylic acid group significantly influences its chemical reactivity and physical properties, making it a molecule of interest in medicinal chemistry and materials science.

While specific experimental data is sparse, the fundamental properties can be inferred from its structure and comparison with related molecules.

Physicochemical Data

This compound

Direct experimental values for many physicochemical properties of this compound are not widely reported. The available data is summarized below.

PropertyValueSource
Molecular FormulaC₁₀H₉BrO₃[1]
Molecular Weight257.08 g/mol [1]
SMILESOC(=O)C1Cc2cc(Br)ccc2OC1[1]
PurityInformation not available
Melting PointInformation not available
Boiling PointInformation not available
pKaInformation not available
logPInformation not available
SolubilityInformation not available
Structurally Related Compounds

For comparative purposes, the physicochemical properties of two structurally related compounds, 6-bromo-2-oxo-2H-chromene-3-carboxylic acid (a coumarin derivative) and 6-bromochromone-3-carboxylic acid, are presented below. It is important to note that the presence of the oxo group and the double bond in the pyran ring significantly alters the properties compared to the saturated chromane ring in the target compound.

Property6-bromo-2-oxo-2H-chromene-3-carboxylic acid6-bromochromone-3-carboxylic acid
CAS Number 2199-87-351085-91-7
Molecular Formula C₁₀H₅BrO₄C₁₀H₅BrO₄
Molecular Weight 269.05 g/mol 269.05 g/mol
Melting Point 192-198 °C[2], 195-198°C[3], 194-196 °C[4], 218-220 °C[3]191-193 °C[5][6]
Boiling Point 439.0±45.0 °C (Predicted)[3]397.8±42.0 °C (Predicted)[5][6]
pKa 1.50±0.20 (Predicted)[3]2.12±0.20 (Predicted)[6]
Solubility Soluble in DMSO[3]Information not available

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of carboxylic acids.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

  • Heating: The sample is heated at a steady rate of 1-2 °C per minute as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as a range.

Determination of pKa

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a quantitative measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

  • Solution Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if the compound has low water solubility) to create a solution of known concentration.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) is positioned above the beaker.

  • Titration: The base is added in small, known increments to the acidic solution. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base.

Determination of Octanol-Water Partition Coefficient (logP)

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system of two immiscible liquids, typically n-octanol and water. The logarithm of this ratio (logP) is a widely used measure of a compound's lipophilicity.

Methodology: Shake-Flask Method

  • System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached. The mixture is then allowed to stand until the two phases have completely separated.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Methodology: Equilibrium Shake-Flask Method

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid.

  • Concentration Analysis: The concentration of the compound in the clear, saturated aqueous solution is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy. The result is reported in units such as mg/mL or mol/L.

Workflow and Pathway Diagrams

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel carboxylic acid like this compound.

G cluster_0 Synthesis and Purification cluster_1 Physicochemical Property Determination cluster_2 Data Analysis and Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification MeltingPoint Melting Point Determination Structure_Verification->MeltingPoint pKa pKa Determination Structure_Verification->pKa logP logP Determination Structure_Verification->logP Solubility Aqueous Solubility Determination Structure_Verification->Solubility Data_Analysis Data Analysis and Comparison MeltingPoint->Data_Analysis pKa->Data_Analysis logP->Data_Analysis Solubility->Data_Analysis Report Technical Report Generation Data_Analysis->Report

Caption: Workflow for Physicochemical Characterization.

References

The Biological Versatility of the Chromane Scaffold: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The chromane ring system, a core component of many naturally occurring compounds like flavonoids and tocopherols (Vitamin E), is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, making them highly attractive candidates for drug discovery and development. This technical guide provides an in-depth overview of the significant pharmacological properties of chromane derivatives, focusing on their anticancer, anti-inflammatory, neuroprotective, and antioxidant activities. It consolidates quantitative data from key studies, presents detailed experimental protocols for cornerstone assays, and utilizes pathway and workflow diagrams to illustrate mechanisms of action and experimental designs.

Anticancer Activity of Chromane Derivatives

Chromane derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines.[3][4] Their mechanisms of action are diverse, including the inhibition of critical enzymes like acetyl-CoA carboxylases (ACCs), induction of apoptosis, and cell cycle arrest.[5][6]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the inhibitory concentrations of various chromane derivatives against several human cancer cell lines.

Compound Class/NameTarget Cell LineActivity MetricValueReference
Spirocyclic Chromane (B16)22Rv1 (Prostate Cancer)IC5096 nM[7]
Chroman Derivative (4s)A549 (Lung Cancer)IC500.578 µM[6]
Chroman Derivative (4s)H1975 (Lung Cancer)IC501.005 µM[6]
Chroman Derivative (4s)HCT116 (Colon Cancer)IC500.680 µM[6]
Chroman Derivative (6i)MCF-7 (Breast Cancer)GI5034.7 µM[8]
Chromene Derivative (2)HT-29 (Colon Cancer)IC50> Doxorubicin[9][10]
Chromene Derivative (5)HepG-2 (Liver Cancer)IC50> Doxorubicin[9][10]
Chromene Derivative (6)MCF-7 (Breast Cancer)IC50> Doxorubicin[9]
3-Benzylidene ChromanonesMCF-7 (Breast Cancer)Pro-apoptoticIncreased sub-G0/G1[5]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

This protocol is a widely used method for determining cell density based on the measurement of cellular protein content, as described in studies evaluating chromane derivatives.[8]

  • Cell Plating: Plate cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized chromane derivatives (e.g., 0.1 to 100 µM) for 48 hours. A control group with vehicle (e.g., DMSO) is included.

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and let them air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.

  • Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition. The GI50 (concentration required for 50% inhibition of cell growth) is determined from the dose-response curves.[8]

Visualization: Anticancer Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of novel anticancer chromane derivatives.

A Lead Compound ID (e.g., A-485) B Molecular Modeling & SAR Studies A->B C Synthesis of Chromane Derivatives B->C D Antiproliferative Assays (SRB, MTT) C->D E Enzyme Inhibition (e.g., ACCs) D->E Hit Confirmation F Mechanism of Action (Apoptosis, Cell Cycle) D->F G Pharmacokinetic Studies (PK) F->G Lead Candidate H In Vivo Efficacy (Xenograft Models) G->H I Toxicity Assessment H->I

Anticancer chromane derivative discovery workflow.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Chromane derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to modulate inflammatory signaling pathways.[11][12][13] A key mechanism involves the inhibition of tumor necrosis factor-alpha (TNF-α) induced expression of intercellular adhesion molecule-1 (ICAM-1) on endothelial cells.[11][14]

Quantitative Data: Anti-inflammatory Activity

The following table presents data on the anti-inflammatory effects of chromane derivatives.

Compound Class/NameAssayActivity MetricValueReference
Chromone Dimer (1a/1b-12)NO Production Inhibition (LPS-stimulated RAW264.7)IC507.0–12.0 μM[2]
CentchromanCarrageenin-induced oedema (rats)InhibitionSignificant[12]
CentchromanFormaldehyde-induced arthritis (rats)InhibitionEvident[12]
Amidochroman (Compd. 14)TNF-α-induced ICAM-1 expressionInhibitionMost Potent[11][14]
Experimental Protocol: Inhibition of TNF-α-Induced ICAM-1 Expression

This protocol outlines the procedure to assess the anti-inflammatory potential of chromane derivatives by measuring their effect on ICAM-1 expression in human endothelial cells.[11][13]

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in endothelial growth medium until confluent.

  • Pre-treatment: Pre-treat the confluent HUVEC monolayer with varying concentrations of the test chromane derivatives for 1 hour.

  • Stimulation: Stimulate the cells with recombinant human TNF-α (e.g., 10 ng/mL) for 12-24 hours to induce ICAM-1 expression. Include unstimulated (negative) and TNF-α-only (positive) controls.

  • Cell-Based ELISA:

    • Fix the cells with 1% paraformaldehyde for 15 minutes.

    • Block non-specific binding with 1% BSA in PBS for 30 minutes.

    • Incubate with a primary antibody against human ICAM-1 for 1 hour at room temperature.

    • Wash the cells three times with PBS.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Wash the cells again and add a substrate solution (e.g., TMB).

    • Stop the reaction with an acid solution (e.g., H₂SO₄).

  • Quantification: Read the absorbance at 450 nm. The reduction in absorbance in treated wells compared to the positive control indicates inhibition of ICAM-1 expression.

Visualization: TNF-α Signaling Pathway and Inhibition

This diagram illustrates the signaling cascade initiated by TNF-α leading to the expression of ICAM-1 and highlights the point of intervention by anti-inflammatory chromane derivatives.

Inhibition of the NF-κB pathway by chromane derivatives.

Neuroprotective Activity

Chromane derivatives are promising therapeutic agents for neurodegenerative disorders such as Alzheimer's disease.[1][15] Their neuroprotective effects are often attributed to their ability to inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[15][16][17]

Quantitative Data: Enzyme Inhibitory Activity

The table below details the inhibitory activities of various chromane derivatives against enzymes implicated in neurodegeneration.

Compound Class/NameTarget EnzymeActivity MetricValueReference
gem-Dimethylchroman-4-ol familyeqBuChEIC502.9 – 7.3 µM[1][15]
gem-Dimethylchroman-4-amine familyeqBuChEIC507.6 – 67 µM[1][15]
Chromanone (Compd. 12)MAO-BKi321 (σ2/σ1 ratio)[17]
Chromanone (Compd. 19)σ1 receptorKi42.8 nM[17]
Chromone-2-carboxamido-alkylamine (37)AChEIC500.09 µM[16]
Naphthylchroman-4-one (3g)MAO-B% Inhibition @ 1µM27.7%[1]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is commonly used to screen for AChE inhibitors.

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the AChE enzyme solution.

  • Assay Mixture: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test chromane derivative solution at various concentrations.

  • Enzyme Addition: Add 20 µL of the AChE solution to the mixture and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the ATCI substrate solution.

  • Measurement: Measure the absorbance at 412 nm every minute for 5 minutes. The yellow color is produced from thio-nitrobenzoate, which is formed from the reaction of DTNB with thiocholine released by the enzymatic hydrolysis of ATCI.

  • Calculation: Calculate the rate of reaction. The percentage of inhibition is determined by comparing the rates of the sample to a control (without inhibitor). The IC50 value is then calculated from the dose-response curve.

Visualization: Cholinergic Synapse and Enzyme Inhibition

The diagram below depicts the role of acetylcholinesterase in a cholinergic synapse and how its inhibition by chromane derivatives can potentiate neurotransmission, a key strategy in Alzheimer's therapy.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Vesicles with Acetylcholine (ACh) ACh ACh ACh_Vesicle->ACh Release ACh_Receptor ACh Receptors Response Signal Transduction ACh_Receptor->Response Synaptic_Cleft Synaptic Cleft ACh->ACh_Receptor Binding AChE AChE (Enzyme) ACh->AChE Hydrolysis Products Choline + Acetate AChE->Products Chroman Chroman Derivative (Inhibitor) Chroman->AChE Inhibition

Mechanism of AChE inhibition by chromane derivatives.

Antioxidant Activity

Many chromane derivatives, especially those with phenolic hydroxyl groups like Vitamin E (tocopherol), are potent antioxidants.[4][18] They can neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in aging and various diseases.[18]

Quantitative Data: Antioxidant Capacity

This table summarizes the antioxidant potential of different chromane derivatives using standard in vitro assays.

Compound Class/NameAssayActivity MetricValueReference
Chromone Derivative (DMAF)FRAPActivitySignificantly increased vs. coumarin[18]
Chromone Derivative (DMAF)ABTSActivitySignificantly higher vs. reference[18]
Chromone Derivative (DMAF)ORACActivitySignificant vs. reference[18]
4H-Chromene Derivatives (4a-e)DPPH ScavengingIC50Good activity vs. Ascorbic Acid[19]
4-Hydroxycoumarin (7b)Total Antioxidant Capacity (TAC)TAC324.01 µg/mL[20]
4-Hydroxycoumarin (4c)Total Antioxidant Capacity (TAC)TAC742.67 µg/mL[20]
Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and straightforward assay to evaluate the free radical scavenging ability of chemical compounds.[19]

  • Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test chromane derivatives in methanol. Ascorbic acid is typically used as a positive control.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at different concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. The DPPH radical has a deep violet color, which turns to pale yellow upon reduction by an antioxidant.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined.[19]

Visualization: Free Radical Scavenging Mechanism

This diagram provides a simplified representation of how an antioxidant chromane derivative donates a hydrogen atom to neutralize a reactive free radical.

ChromaneOH Chromane-OH (Antioxidant) ChromaneO Chromane-O• (Stable Radical) ChromaneOH->ChromaneO Donates H• FreeRadical Free Radical (R•) (Reactive) NeutralMol Neutral Molecule (RH) (Non-reactive) FreeRadical->NeutralMol Accepts H•

Concept of free radical scavenging by a chromane derivative.

Conclusion

The chromane scaffold is a cornerstone in the development of new therapeutic agents. Derivatives of this versatile structure have consistently demonstrated potent and diverse biological activities, including significant anticancer, anti-inflammatory, neuroprotective, and antioxidant effects. The structure-activity relationship (SAR) studies highlighted in the literature reveal that specific substitutions on the chromane ring system can markedly enhance potency and selectivity.[5][11][21] The compelling quantitative data and the well-understood mechanisms of action make chromane derivatives prime candidates for further preclinical and clinical investigation. This guide serves as a foundational resource for professionals dedicated to harnessing the therapeutic potential of this remarkable chemical entity.

References

An In-depth Review of 6-Bromochromane-3-carboxylic acid: A Promising Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Bromochromane-3-carboxylic acid (CAS: 923225-74-5) is a heterocyclic organic compound featuring a chromane core structure. The chromane ring system, which consists of a benzene ring fused to a dihydropyran ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in a wide range of natural products and synthetic molecules that exhibit significant biological activities, including antioxidant, anticancer, antiviral, and antibacterial properties.[1] The carboxylic acid functional group is also a critical component in numerous pharmaceutical drugs, influencing their pharmacokinetic and pharmacodynamic profiles by enhancing water solubility and enabling interactions with biological targets.[1]

While this compound has been identified as a valuable intermediate for the synthesis of various biologically active compounds, detailed scientific literature, including specific synthesis protocols, quantitative analytical data, and comprehensive biological activity studies, remains limited in the public domain.[1] This review summarizes the available information on the compound and provides context based on related, more extensively studied molecules.

Physicochemical Properties

Limited experimental data for this compound is available. The basic chemical properties are summarized below. For comparative purposes, data for the related unsaturated compounds, 6-Bromochromone-3-carboxylic acid and 6-Bromocoumarin-3-carboxylic acid, are also presented.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound6-Bromochromone-3-carboxylic acid6-Bromocoumarin-3-carboxylic acid
CAS Number 923225-74-5[2]51085-91-7[3][4]2199-87-3[5][6]
Molecular Formula C₁₀H₉BrO₃[2]C₁₀H₅BrO₄[3][4]C₁₀H₅BrO₄[5][6]
Molecular Weight 257.08 g/mol [2]269.05 g/mol [3][4]269.05 g/mol [5][6]
Appearance Not SpecifiedPowder[3]White to off-white powder[5][7]
Melting Point Not Specified191-193 °C[4]192-198 °C[5][7]
Boiling Point Not Specified397.8±42.0 °C (Predicted)[4]439.0±45.0 °C (Predicted)[5]
pKa Not Specified2.12±0.20 (Predicted)[4]1.50±0.20 (Predicted)[5]
Solubility Not SpecifiedNot SpecifiedSoluble in DMSO, methanol, acetone; Insoluble in water[5]

Synthesis and Experimental Protocols

Below is a generalized workflow for this proposed synthetic route.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A 5-Bromo-2-hydroxyacetophenone C Ethyl 6-bromo-4-oxo-4H-chromene-3-carboxylate A->C 1. Claisen Condensation (e.g., NaH, Toluene) B Diethyl oxalate B->C D 6-Bromochromone-3-carboxylic acid C->D 2. Hydrolysis (e.g., HCl/AcOH) E This compound D->E 3. Reduction (e.g., Catalytic Hydrogenation, NaBH₄, or similar methods)

Figure 1: Generalized synthetic workflow for this compound.

Generalized Experimental Protocol (Hypothetical):

  • Synthesis of 6-Bromochromone-3-carboxylic acid (Intermediate D): This intermediate is commercially available. A common laboratory synthesis involves the Claisen condensation of 5-bromo-2-hydroxyacetophenone with diethyl oxalate to form the corresponding chromone ester, followed by acidic or basic hydrolysis to yield the carboxylic acid.

  • Reduction to this compound (Product E): The key transformation is the reduction of the C2-C3 double bond and the C4-carbonyl group of the chromone intermediate. A potential method is catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternative reducing agents that could selectively or fully reduce the chromone system might also be employed. The reaction conditions (solvent, temperature, pressure, and catalyst) would require careful optimization to achieve the desired product with a good yield.

Biological Activity and Applications

There are no specific studies detailing the biological activity or signaling pathway interactions of this compound itself. However, the broader class of coumarin derivatives, which share a similar benzopyrone core, are known for a wide range of applications. For instance, the related compound 6-Bromocoumarin-3-carboxylic acid is utilized as:

  • A synthetic intermediate for pharmaceuticals and agrochemicals.[7]

  • A fluorescent probe for labeling and imaging biological molecules like proteins and nucleic acids.[5][7]

  • A tool for studying enzyme activity and inhibition.[7]

  • A scaffold for developing potential antimicrobial agents .[7]

The logical relationship for its use in drug discovery research is outlined below.

G A 6-Bromochromane- 3-carboxylic acid (Building Block) B Chemical Synthesis (e.g., Amide Coupling, Esterification) A->B C Library of Novel Derivatives B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Identification of 'Hit' Compounds D->E F Lead Optimization E->F

References

The Ascendance of Brominated Chromanes: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and burgeoning significance of brominated chromanes has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of this fascinating class of heterocyclic compounds.

Introduction: The Emergence of a Privileged Scaffold

The chromane scaffold, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a well-established "privileged structure" in medicinal chemistry. Its presence in a wide array of natural products and synthetic drugs underscores its importance. The introduction of a bromine atom to this scaffold can significantly modulate a compound's physicochemical properties and biological activity, often enhancing its therapeutic potential. This guide delves into the unique attributes of brominated chromanes, tracing their journey from discovery to their current status as promising candidates in drug discovery pipelines.

A Historical Perspective: From Natural Products to Synthetic Libraries

While a dedicated historical narrative for the discovery of brominated chromanes as a distinct class is not extensively documented, their origins can be traced back to the broader exploration of halogenated natural products and the systematic synthetic derivatization of the chromane core.

Naturally occurring organobromine compounds are abundant in marine organisms, which have evolved unique biosynthetic pathways to produce a diverse array of halogenated metabolites.[1] While specific examples of naturally occurring brominated chromanes are not widely reported, related structures such as polybrominated hexahydroxanthene derivatives found in marine biota hint at the natural existence of similar scaffolds.[2]

The synthetic history of chromanes, on the other hand, is rich and varied, with numerous methods developed for the construction of the core ring system.[3][4] The deliberate introduction of bromine to the chromane scaffold has been a key strategy in medicinal chemistry to enhance biological activity. This approach leverages the "heavy atom effect" and the ability of bromine to form halogen bonds, which can improve drug-target interactions.[3][5]

Synthesis of Brominated Chromanes: Key Experimental Protocols

The synthesis of brominated chromanes can be achieved through two primary strategies: the use of brominated starting materials in the construction of the chromane ring or the direct bromination of a pre-formed chromane scaffold.

Synthesis from Brominated Precursors

A common approach involves the reaction of a brominated phenol or a brominated aldehyde/ketone in a cyclization reaction to form the chromane ring.

General Procedure for the Synthesis of Brominated Chroman-4-ones: [2]

A solution of the appropriately substituted 2'-hydroxyacetophenone (1.0 eq.), a suitable aldehyde (1.1 eq.), and a base such as diisopropylamine (DIPA) (1.1 eq.) in ethanol is heated under microwave irradiation. The reaction mixture is then subjected to an aqueous workup and purified by column chromatography to yield the desired brominated chroman-4-one.

Direct Bromination of the Chromane Core

Direct bromination of the chromane ring allows for the late-stage introduction of bromine, offering flexibility in synthesizing a variety of analogs. The regioselectivity of the bromination is influenced by the directing effects of the substituents on the aromatic ring and the reaction conditions.

General Procedure for Electrophilic Bromination:

To a solution of the chromane derivative in a suitable solvent (e.g., acetic acid, dichloromethane), a brominating agent such as N-bromosuccinimide (NBS) or molecular bromine (Br₂) is added portion-wise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated and purified.

Example Protocol: Synthesis of 6-Bromochroman

While a specific detailed protocol for the direct synthesis of 6-bromochroman was not found in the immediate search results, a general approach would involve the electrophilic bromination of chromane using a regioselective brominating agent. The electron-donating nature of the ether oxygen in the dihydropyran ring directs electrophilic substitution to the para position (C-6).

Physicochemical and Biological Properties of Brominated Chromanes

The introduction of bromine significantly impacts the lipophilicity, metabolic stability, and binding affinity of chromane derivatives. These modifications translate to a wide range of biological activities.

Table 1: Physicochemical Properties of Selected Brominated Chromanes

Compound NameMolecular FormulaMolecular Weight ( g/mol )LogPReference
6-BromochromanC₉H₉BrO213.073.93[6]
8-BromochromanC₉H₉BrO213.07-[7]
6-Bromochroman-4-oneC₉H₇BrO₂227.05-[5]
6,8-Dibromo-2-pentylchroman-4-oneC₁₄H₁₆Br₂O₂392.08-[1]

Table 2: Biological Activities of Selected Brominated Chromanes

CompoundBiological ActivityTarget/AssayIC₅₀ / MICReference
8-Bromo-6-chloro-2-pentylchroman-4-oneSIRT2 InhibitionIn vitro enzyme assay4.5 µM[2]
6,8-Dibromo-2-pentylchroman-4-oneSIRT2 InhibitionIn vitro enzyme assay1.5 µM[1][2]
Brominated Chromane Derivative (Compound 6i)Anticancer (Breast Cancer)MCF-7 cell lineGI₅₀ = 34.7 µM[7]
Halogenated NitrochromenesAntibacterialS. aureus, S. epidermidisMIC = 1-4 µg/mL[8]

Signaling Pathways and Mechanisms of Action

Brominated chromanes have been shown to modulate various signaling pathways, with a notable focus on the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase.

Inhibition of the SIRT2 Signaling Pathway

SIRT2 is implicated in a variety of cellular processes, including cell cycle regulation, metabolism, and neurodegeneration.[3][9][10] Its dysregulation is associated with several diseases, making it an attractive therapeutic target. Certain brominated chroman-4-ones have emerged as potent and selective inhibitors of SIRT2.[2][4][11]

The inhibitory effect of these compounds on SIRT2 can lead to the hyperacetylation of its substrates, such as α-tubulin, which can in turn affect microtubule dynamics and induce cell cycle arrest, contributing to their anticancer effects.[5]

SIRT2_Inhibition_by_Brominated_Chroman Brominated_Chroman Brominated Chroman SIRT2 SIRT2 Brominated_Chroman->SIRT2 Inhibits Acetylated_Tubulin Acetylated α-Tubulin SIRT2->Acetylated_Tubulin Deacetylates Microtubule_Dynamics Microtubule Dynamics Acetylated_Tubulin->Microtubule_Dynamics Regulates Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Dynamics->Cell_Cycle_Arrest Leads to Anticancer_Effect Anticancer Effect Cell_Cycle_Arrest->Anticancer_Effect Contributes to

References

A Technical Guide to the Spectroscopic Characterization of 6-Bromochromane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectroscopic data for 6-bromochromane-3-carboxylic acid. In the absence of direct experimental spectra in publicly available databases, this document presents theoretically predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopy and data from analogous structures. Furthermore, this guide outlines general experimental protocols for acquiring NMR, IR, and MS data for solid organic compounds, offering a practical framework for researchers. For comparative purposes, available data for the structurally related compound, 6-bromochromone-3-carboxylic acid, is also included, highlighting the key structural differences and their spectroscopic implications.

Introduction

This compound is a halogenated derivative of the chromane heterocyclic system, featuring a carboxylic acid functional group. The chromane scaffold is of interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules. This guide serves as a reference for the expected spectroscopic signatures of this compound.

It is important to distinguish this compound from its unsaturated analogue, 6-bromochromone-3-carboxylic acid. The "chromane" core features a saturated dihydropyran ring, whereas the "chromone" core contains an unsaturated pyranone ring. This difference in saturation significantly impacts the expected spectroscopic data.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established correlation tables and spectral data of similar functional groups and molecular frameworks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0 - 12.0broad singlet1H-COOH
~7.2 - 7.4multiplet2HAromatic C5-H , C7-H
~6.8doublet1HAromatic C8-H
~4.2 - 4.5multiplet2H-O-CH ₂-
~3.0 - 3.3multiplet1H-CH (COOH)-
~2.8 - 3.0multiplet2H-CH ₂(Ar)-

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~175 - 180-C OOH
~152Ar-C -O
~132Ar-C -H
~130Ar-C -H
~120Ar-C -Br
~118Ar-C -H
~117Ar-C -C(H₂)-
~65-O-C H₂-
~40-C H(COOH)-
~25-C H₂(Ar)-
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic acid dimer)
~2900MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (Carboxylic acid)[1][2]
1550-1600MediumC=C stretch (aromatic)
1210-1320StrongC-O stretch (Carboxylic acid)[3]
~1100MediumC-O stretch (ether)
~1050MediumC-Br stretch
Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

m/zInterpretation
271/273Molecular ion (M⁺) peak, showing the characteristic isotopic pattern for one bromine atom.
226/228Loss of COOH (M - 45)[4][5]
198/200Loss of COOH and C₂H₄ (ethylene) from the heterocyclic ring.
182/184Loss of the carboxylic acid and part of the chromane ring.
119Brominated aromatic fragment.

Spectroscopic Data for 6-Bromochromone-3-carboxylic Acid (for comparison)

For the purpose of differentiation, the following data is provided for the related but structurally distinct compound, 6-bromochromone-3-carboxylic acid.

PropertyValue
Molecular Formula C₁₀H₅BrO₄
Molecular Weight 269.05 g/mol
Appearance White to off-white powder
Melting Point 191-193 °C

The key differences in the spectra would be the presence of signals corresponding to unsaturated C=C bonds and vinylic protons in the ¹H and ¹³C NMR spectra of the chromone, and a lower number of aliphatic proton and carbon signals compared to the chromane. The IR spectrum of the chromone would show C=C stretching from the pyranone ring.

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Weigh approximately 5-20 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆).[6] The choice of solvent depends on the solubility of the compound.

    • Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.[6]

    • If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[6]

    • Cap the NMR tube securely.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample into the NMR magnet.

    • Tune and lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a sufficient relaxation delay.

    • For ¹³C NMR, a proton-decoupled experiment is typically run to obtain singlets for each carbon. A larger number of scans is usually required due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

  • Background Spectrum :

    • Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Measurement :

    • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[7]

    • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Cleaning :

    • Retract the press arm and carefully remove the solid sample.

    • Clean the ATR crystal and the press tip thoroughly with a suitable solvent.

Mass Spectrometry (MS)

This protocol is for Electrospray Ionization (ESI), a common technique for polar molecules like carboxylic acids.

  • Sample Preparation :

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol, acetonitrile, or a mixture with water.[8]

    • The solution must be free of any particulate matter. If necessary, centrifuge or filter the solution.[8]

    • Transfer the solution to a clean autosampler vial.

  • Data Acquisition :

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.

    • Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the [M-H]⁻ ion.

    • To obtain fragmentation data, a tandem mass spectrometry (MS/MS) experiment can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Characterization cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing and Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation and Verification Data_Processing->Structure_Elucidation Final_Report Final Report and Data Archiving Structure_Elucidation->Final_Report

Workflow for Spectroscopic Characterization

References

Potential Therapeutic Targets of 6-Bromochromane-3-carboxylic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromochromane-3-carboxylic acid is a synthetic organic compound featuring a chromane scaffold, a privileged structure in medicinal chemistry. While direct biological studies on this specific molecule are limited, analysis of structurally related compounds, including chromone, chromane, and coumarin derivatives, reveals a strong potential for therapeutic activity by targeting key proteins implicated in a range of diseases. This technical guide consolidates the available preclinical data on these related compounds to illuminate the most probable therapeutic targets of this compound. The primary putative targets identified are Monoamine Oxidase B (MAO-B), G Protein-Coupled Receptor 35 (GPR35), and Monocarboxylate Transporter 1 (MCT1). This document provides a comprehensive overview of the evidence for each target, including quantitative data from relevant studies, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Introduction

The chromane ring system, a bicyclic ether composed of a benzene ring fused to a dihydropyran ring, is a core structural motif in a multitude of biologically active natural products and synthetic molecules.[1] Derivatives of the chromane scaffold have demonstrated a wide array of pharmacological properties, including antioxidant, anticancer, antiviral, and antibacterial activities.[1] The presence of a carboxylic acid moiety at the 3-position can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing solubility and enabling critical interactions with biological targets.[1]

This compound combines these key structural features. While it is currently utilized primarily as a synthetic intermediate, its structural similarity to well-characterized bioactive molecules suggests significant, unexplored therapeutic potential. This whitepaper will explore the most promising therapeutic avenues for this compound based on robust data from closely related analogs.

Potential Therapeutic Targets

Based on the biological activities of structurally similar compounds, three primary therapeutic targets have been identified for this compound:

  • Monoamine Oxidase B (MAO-B): An enzyme involved in the degradation of neurotransmitters, making it a key target for neurodegenerative disorders.

  • G Protein-Coupled Receptor 35 (GPR35): An orphan receptor implicated in inflammatory and metabolic diseases.

  • Monocarboxylate Transporter 1 (MCT1): A protein involved in lactate transport, which is crucial for the metabolism of cancer cells.

The following sections will delve into the evidence supporting each of these potential targets.

Monoamine Oxidase B (MAO-B) Inhibition

Rationale for Targeting MAO-B

Monoamine Oxidase B is a mitochondrial enzyme that plays a crucial role in the catabolism of monoamine neurotransmitters, including dopamine. Inhibition of MAO-B can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[2] Several chromone and chromane derivatives have been identified as potent and selective MAO-B inhibitors.[2][3]

Quantitative Data for MAO-B Inhibition by Analogous Compounds

The following table summarizes the MAO-B inhibitory activity of various chromone and chromane derivatives that are structurally related to this compound.

CompoundTargetIC50 (nM)Assay TypeReference
6-[(3-bromobenzyl)oxy]chromone-3-carboxylic acidMAO-B2.8Reversible Inhibition[2]
6-[(3-bromobenzyl)oxy]chromone-3-carbaldehydeMAO-B3.7Reversible Inhibition[2]
2-hydroxy-2,3-dihydro-1-benzopyran-4-one derivativeMAO-B4 - 11Reversible Inhibition[2]
5-hydroxy-2-methyl-chroman-4-oneMAO-B3,230Reversible Competitive[4]
Chromone-3-carboxylic acidMAO-B48Reversible Inhibition[1]
3-[(benzylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-2,4-dioneMAO-B638Reversible Inhibition[3]
Experimental Protocol: MAO-B Inhibition Assay

The following is a generalized protocol for determining the MAO-B inhibitory activity of a test compound, based on methodologies described in the cited literature.[2][4]

Materials:

  • Human recombinant MAO-B

  • Test compound (e.g., this compound)

  • Kynuramine (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Spectrofluorometer

Procedure:

  • Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the potassium phosphate buffer, the test compound dilutions, and the human recombinant MAO-B enzyme.

  • Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the substrate, kynuramine.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding a quenching solution (e.g., NaOH).

  • Measure the fluorescence of the product, 4-hydroxyquinoline, using a spectrofluorometer with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

MAO_B_Inhibition_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC Compound 6-Bromochromane- 3-carboxylic acid Compound->MAOB Inhibition

Caption: Putative inhibitory action of this compound on MAO-B.

G Protein-Coupled Receptor 35 (GPR35) Agonism

Rationale for Targeting GPR35

GPR35 is an orphan G protein-coupled receptor that is highly expressed in the gastrointestinal tract.[5] Activation of GPR35 has been linked to anti-inflammatory and analgesic effects, making it a potential therapeutic target for conditions such as inflammatory bowel disease and pain.[5] Several coumarin derivatives, which share the benzopyranone core with chromanes, have been identified as potent GPR35 agonists.[6]

Quantitative Data for GPR35 Agonism by Analogous Compounds

The following table presents the GPR35 agonist activity of coumarin derivatives structurally related to this compound.

CompoundTargetEC50 (nM)Assay TypeReference
6-Bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-oneGPR355.8Dynamic Mass Redistribution[6]
Pamoic acidGPR3579β-arrestin recruitment[5]
ZaprinastGPR35ModerateGPR35 activation (human)[5]
6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acidhGPR3512.1β-arrestin recruitment[7]
6-bromo-8-(2-chloro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acidhGPR3511.1β-arrestin recruitment[7]
Experimental Protocol: GPR35 β-Arrestin Recruitment Assay

The following is a generalized protocol for a β-arrestin recruitment assay to determine the GPR35 agonist activity of a test compound, based on methodologies described in the literature.[7]

Materials:

  • HEK293 cells co-expressing GPR35 and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter®)

  • Test compound (e.g., this compound)

  • Cell culture medium

  • Detection reagents for the enzyme fragment complementation system

  • Luminometer

Procedure:

  • Seed the engineered HEK293 cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test compound in the appropriate assay buffer.

  • Add the test compound dilutions to the cells.

  • Incubate the plate at 37°C for 90 minutes.

  • Add the detection reagents according to the manufacturer's instructions.

  • Incubate the plate at room temperature for 60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of activation relative to a known GPR35 agonist.

  • Determine the EC50 value by plotting the percentage of activation against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

GPR35_Signaling_Workflow cluster_cell Cell Membrane GPR35 GPR35 G_Protein G Protein GPR35->G_Protein Activation Beta_Arrestin β-Arrestin GPR35->Beta_Arrestin Recruitment Downstream Downstream Signaling (e.g., ERK1/2 activation) G_Protein->Downstream Compound 6-Bromochromane- 3-carboxylic acid Compound->GPR35 Agonist Binding

Caption: Putative GPR35 agonism by this compound.

Monocarboxylate Transporter 1 (MCT1) Inhibition

Rationale for Targeting MCT1

Many cancer cells exhibit altered metabolism, characterized by high rates of glycolysis even in the presence of oxygen (the Warburg effect). This leads to the production of large amounts of lactate, which must be exported from the cell to maintain intracellular pH and support continued glycolysis. Monocarboxylate Transporter 1 (MCT1) is a key protein responsible for this lactate efflux. Inhibition of MCT1 can lead to intracellular acidification and metabolic crisis in cancer cells, making it an attractive target for cancer therapy.[8][9] Derivatives of coumarin-3-carboxylic acid have shown promise as MCT1 inhibitors.[9][10]

Quantitative Data for MCT1 Inhibition and Anticancer Activity by Analogous Compounds

The following table summarizes the MCT1 inhibitory and cytotoxic activities of coumarin-3-carboxylic acid derivatives.

CompoundTargetIC50 (µM) - MCT1 InhibitionIC50 (µM) - Cell Viability (Cell Line)Reference
N,N-diethyl-7-amino-2-oxo-2H-chromene-3-carboxylic acid (4a)MCT10.095.8 (GL261-luc2)[8]
Coumarin-3-hydrazide derivative (5o)MCT1Not specified0.39 - 4.85 (HeLa, HCT116)[9]
Experimental Protocol: MCT1 Inhibition Assay (Lactate Uptake)

The following is a generalized protocol for measuring MCT1 inhibition by assessing the uptake of radiolabeled lactate, based on methodologies described in the literature.[8]

Materials:

  • MCT1-expressing cells (e.g., rat brain endothelial-4 cells)

  • Test compound (e.g., this compound)

  • L-[14C]-lactic acid

  • Uptake buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation fluid and counter

Procedure:

  • Culture the MCT1-expressing cells in a 24-well plate.

  • Wash the cells with the uptake buffer.

  • Pre-incubate the cells with various concentrations of the test compound for 10 minutes at room temperature.

  • Initiate the uptake by adding the uptake buffer containing L-[14C]-lactic acid.

  • Incubate for a short period (e.g., 2 minutes) at room temperature.

  • Stop the uptake by aspirating the radioactive solution and washing the cells rapidly with ice-cold uptake buffer.

  • Lyse the cells with a suitable lysis buffer.

  • Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition of lactate uptake for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Visualizations

MCT1_Inhibition_Workflow cluster_cell Cancer Cell Glycolysis Glycolysis Lactate_in Intracellular Lactate Glycolysis->Lactate_in MCT1 MCT1 Lactate_in->MCT1 Efflux Lactate_out Extracellular Lactate MCT1->Lactate_out Compound 6-Bromochromane- 3-carboxylic acid Compound->MCT1 Inhibition

Caption: Proposed mechanism of MCT1 inhibition in cancer cells.

Conclusion and Future Directions

While direct experimental data for this compound is not yet available in the public domain, the evidence from structurally related compounds strongly suggests its potential as a therapeutic agent. The most promising therapeutic targets identified are MAO-B, GPR35, and MCT1, which are implicated in neurodegenerative diseases, inflammatory and metabolic disorders, and cancer, respectively.

Future research should focus on the synthesis and in vitro biological evaluation of this compound against these three targets. Head-to-head comparisons with the previously studied analogous compounds would provide valuable structure-activity relationship (SAR) insights and help to determine the most promising therapeutic avenue for this compound. Subsequent in vivo studies in relevant animal models will be crucial to validate its therapeutic potential. The detailed experimental protocols provided in this whitepaper can serve as a guide for these future investigations.

References

An In-depth Technical Guide on the Solubility and Stability of 6-Bromochromane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6-Bromochromane-3-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into the compound's physicochemical properties.

Core Compound Information

This compound is a heterocyclic compound with the molecular formula C₁₀H₉BrO₃. While specific experimental data for this compound is limited in publicly available literature, this guide provides data based on closely related analogs such as 6-bromo-2-oxo-2H-chromene-3-carboxylic acid and general principles for carboxylic acids.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The predicted solubility of this compound in various solvents is summarized below.

SolventPredicted SolubilityNotes
WaterInsolubleThe hydrophobic chromane ring and the bromine substituent significantly reduce aqueous solubility.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for initial screening and preparation of stock solutions.
MethanolSolubleThe carboxylic acid group can interact with the polar protic solvent.
AcetoneSolubleA polar aprotic solvent capable of dissolving the compound.
Dichloromethane (DCM)Slightly SolubleThe compound exhibits limited solubility in less polar organic solvents.

Note: The data presented is predictive and should be confirmed by experimental analysis.

Stability Characteristics

Understanding the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. This compound is expected to be relatively stable under standard laboratory conditions.

ConditionPredicted StabilityNotes
TemperatureStable at room temperature.Long-term storage at lower temperatures (-20°C to 4°C) is recommended to minimize potential degradation. High temperatures should be avoided.
LightPotential for photodecomposition.As with many aromatic compounds, exposure to UV light may lead to degradation. Storage in amber vials or in the dark is advisable.
pHSusceptible to degradation at extreme pH values.The carboxylic acid moiety may undergo reactions in strongly acidic or basic conditions. The lactone ring in related coumarin structures is known to open under basic conditions.
Oxidizing AgentsAvoid contact with strong oxidizing agents.The chromane ring system can be susceptible to oxidation.
HumidityMay be hygroscopic.Carboxylic acids can absorb moisture from the air. Storage in a desiccator or with a desiccant is recommended.

Note: These stability characteristics are based on general chemical principles and data from related compounds.[1] Experimental validation is essential.

Experimental Protocols

Detailed methodologies for assessing the solubility and stability of this compound are provided below.

Solubility Determination Protocol

This protocol outlines a method for determining the thermodynamic solubility of the compound in various solvents.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh 10 mg of this compound prep2 Prepare saturated solutions in various solvents prep1->prep2 equil1 Incubate at 25°C for 24 hours with agitation prep2->equil1 analysis1 Centrifuge to separate undissolved solid equil1->analysis1 analysis2 Collect supernatant analysis1->analysis2 analysis3 Analyze concentration by HPLC-UV analysis2->analysis3

  • Materials:

    • This compound

    • Selected solvents (e.g., water, DMSO, methanol, acetone, DCM)

    • Vials with screw caps

    • Orbital shaker or rotator

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

    • Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

    • The solubility is reported in mg/mL or µg/mL.

Stability Testing Protocol (ICH Q1A Guidelines)

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[2]

G cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Testing Timepoints cluster_analysis Analysis setup1 Prepare samples of this compound setup2 Package in proposed container closure system setup1->setup2 long_term Long-term: 25°C/60% RH setup2->long_term Store at intermediate Intermediate: 30°C/65% RH setup2->intermediate Store at accelerated Accelerated: 40°C/75% RH setup2->accelerated Store at timepoints 0, 3, 6, 9, 12, 18, 24, 36 months long_term->timepoints Test at intermediate->timepoints Test at accelerated->timepoints Test at analysis1 Assess physical appearance timepoints->analysis1 Perform analysis2 Assay for potency (HPLC) timepoints->analysis2 Perform analysis3 Quantify degradation products (HPLC) timepoints->analysis3 Perform

  • Materials:

    • At least three primary batches of this compound

    • Stability chambers with controlled temperature and humidity

    • Appropriate packaging materials

    • HPLC system with a validated stability-indicating method

  • Procedure:

    • Package the samples in the proposed container closure system.

    • Place the samples in stability chambers under the following conditions:

      • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

      • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples and analyze for:

      • Appearance: Visual inspection for any changes in color or physical state.

      • Assay: Quantification of the active substance to determine its potency.

      • Degradation Products: Identification and quantification of any impurities or degradation products.

    • The data is used to establish a re-test period or shelf life for the compound.

Biological Context and Signaling Pathways

Chromane derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[3][4][5] They are often investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a chromane derivative, based on known activities of this compound class.

G cluster_response Cellular Response compound This compound Derivative proliferation Cell Proliferation Inhibition compound->proliferation pi3k pi3k compound->pi3k Inhibits nfkb nfkb compound->nfkb Inhibits bcl2 bcl2 compound->bcl2 Downregulates bax bax compound->bax Upregulates apoptosis Apoptosis akt akt pi3k->akt Activates mtor mtor akt->mtor Activates akt->nfkb Inhibits mtor->proliferation nfkb->bcl2 Promotes transcription of bcl2->apoptosis bax->apoptosis

This diagram depicts how a derivative of this compound might exert anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, a critical regulator of cell growth and survival, and by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While specific experimental data for this compound is not widely available, the provided information, based on related structures and established scientific principles, offers a solid starting point for further investigation. The detailed experimental protocols will enable scientists to accurately characterize the physicochemical properties of this and similar compounds, facilitating their progression through the drug discovery and development pipeline. The exploration of the biological context of chromane derivatives highlights the potential therapeutic applications of this class of molecules.

References

In-Depth Technical Guide: 6-Bromochromane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromochromane-3-carboxylic acid, a molecule of interest within medicinal chemistry and drug discovery. The chromane scaffold is a privileged structure, appearing in a wide array of biologically active compounds. This document details the physicochemical properties, a proposed synthetic route, and the broader biological context of chromane derivatives.

Core Data Presentation

The quantitative data for this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₁₀H₉BrO₃
Molecular Weight 257.08 g/mol
CAS Number 923225-74-5

Experimental Protocols: A Proposed Synthetic Pathway

While specific experimental protocols for the synthesis of this compound are not extensively detailed in the literature, a plausible and efficient multi-step synthesis can be proposed. This pathway involves the initial synthesis of a chromone precursor, followed by a reduction to the desired chromane structure.

Step 1: Synthesis of 6-Bromochromone-3-carboxylic acid (Intermediate)

A common method for the synthesis of chromone-3-carboxylic acids involves the reaction of a substituted 2-hydroxyacetophenone or salicylaldehyde with appropriate reagents to build the pyrone ring. One potential route begins with 5-bromosalicylaldehyde.

Reaction: Knoevenagel condensation of 5-bromosalicylaldehyde with diethyl malonate, followed by cyclization and hydrolysis.

Reagents and Conditions:

  • 5-Bromosalicylaldehyde

  • Diethyl malonate

  • A basic catalyst (e.g., piperidine, triethylamine)

  • Solvent (e.g., ethanol, toluene)

  • Subsequent acidic or basic hydrolysis to convert the ethyl ester to a carboxylic acid.

Procedure Outline:

  • 5-Bromosalicylaldehyde and diethyl malonate are refluxed in a suitable solvent in the presence of a catalytic amount of a base.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the intermediate ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is isolated.

  • The isolated ester is then hydrolyzed using an acid or base to yield 6-Bromochromone-3-carboxylic acid.

Step 2: Reduction of 6-Bromochromone-3-carboxylic acid to this compound

The reduction of the chromone core to a chromane can be achieved through catalytic hydrogenation. This reaction reduces the double bond in the pyran ring.

Reaction: Catalytic hydrogenation of the C2-C3 double bond and the C4-carbonyl group of the chromone ring.

Reagents and Conditions:

  • 6-Bromochromone-3-carboxylic acid

  • Catalyst (e.g., Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel)[1]

  • Hydrogen gas (H₂)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Pressure and temperature control may be required depending on the catalyst and substrate.

Procedure Outline:

  • 6-Bromochromone-3-carboxylic acid is dissolved in a suitable solvent in a hydrogenation vessel.

  • A catalytic amount of the chosen metal catalyst is added.

  • The vessel is charged with hydrogen gas to the desired pressure.

  • The reaction mixture is stirred at a suitable temperature until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure to yield the crude this compound, which can then be purified by recrystallization or chromatography.

Visualizations

Proposed Synthesis Workflow

G cluster_0 Step 1: Chromone Synthesis cluster_1 Step 2: Reduction to Chromane 5-Bromosalicylaldehyde 5-Bromosalicylaldehyde Knoevenagel_Condensation Knoevenagel Condensation & Cyclization 5-Bromosalicylaldehyde->Knoevenagel_Condensation Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Knoevenagel_Condensation Intermediate_Ester Ethyl 6-bromochromone-3-carboxylate Knoevenagel_Condensation->Intermediate_Ester Hydrolysis Hydrolysis Intermediate_Ester->Hydrolysis 6-Bromochromone-3-carboxylic_acid 6-Bromochromone-3-carboxylic acid Hydrolysis->6-Bromochromone-3-carboxylic_acid Reduction Catalytic Hydrogenation (e.g., H2, Pd/C) 6-Bromochromone-3-carboxylic_acid->Reduction Final_Product This compound Reduction->Final_Product

Caption: Proposed two-step synthesis of this compound.

Biological Activities of the Chromane Scaffold

Specific biological activities for this compound are not yet well-documented. However, the broader class of chromane and chromone derivatives exhibits a wide range of pharmacological properties.[2][3] This suggests that this compound could be a valuable building block for developing new therapeutic agents.

G Chromane_Scaffold Chromane Scaffold Anticancer Anticancer Chromane_Scaffold->Anticancer Anti-inflammatory Anti-inflammatory Chromane_Scaffold->Anti-inflammatory Antimicrobial Antimicrobial Chromane_Scaffold->Antimicrobial Antiviral Antiviral Chromane_Scaffold->Antiviral Antioxidant Antioxidant Chromane_Scaffold->Antioxidant Enzyme_Inhibition Enzyme Inhibition Chromane_Scaffold->Enzyme_Inhibition

Caption: Diverse biological activities associated with the chromane scaffold.

Interaction with Cellular Targets

The diverse biological effects of chromane derivatives stem from their ability to interact with various cellular targets. While the specific signaling pathways modulated by this compound remain to be elucidated, the general mechanism of action for this class of compounds involves binding to and modulating the function of key biological molecules.

G cluster_0 Cellular Environment Chromane_Derivative Chromane Derivative Cellular_Targets Cellular Targets (Enzymes, Receptors, etc.) Chromane_Derivative->Cellular_Targets Interaction Signaling_Pathways Signaling Pathways Cellular_Targets->Signaling_Pathways Modulation Pharmacological_Effects Pharmacological Effects Signaling_Pathways->Pharmacological_Effects Leads to

Caption: General mechanism of action for chromane derivatives.

References

Methodological & Application

synthesis of 6-Bromochromane-3-carboxylic acid from 6-bromo-4-oxo-4H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 6-Bromochromane-3-carboxylic acid from 6-bromo-4-oxo-4H-chromene-3-carboxylic acid. The primary method described is the catalytic hydrogenation of the chromone precursor, a robust and widely applicable method for the reduction of the pyran ring system. This transformation is a key step in the synthesis of various chromane derivatives, which are important scaffolds in medicinal chemistry and drug development. The protocols provided herein are based on established methodologies for the reduction of chromones and are intended to serve as a comprehensive guide for laboratory synthesis.

Introduction

Chromane scaffolds are prevalent in a wide range of biologically active molecules and natural products. The synthesis of substituted chromanes is therefore of significant interest to the pharmaceutical and life sciences industries. The reduction of a chromone to a chromane is a fundamental transformation that provides access to this important class of compounds. This document details the synthesis of this compound via the reduction of the corresponding chromone, 6-bromo-4-oxo-4H-chromene-3-carboxylic acid. The primary method detailed is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst, a method known for its efficiency and selectivity. An alternative method, catalytic transfer hydrogenation, is also presented.

Reaction Scheme

The synthesis of this compound from 6-bromo-4-oxo-4H-chromene-3-carboxylic acid proceeds via the reduction of the carbon-carbon double bond and the ketone in the pyran ring of the chromone.

Caption: Reaction scheme for the synthesis of this compound.

Data Presentation

ParameterMethod 1: Catalytic HydrogenationMethod 2: Catalytic Transfer Hydrogenation
Starting Material 6-bromo-4-oxo-4H-chromene-3-carboxylic acid6-bromo-4-oxo-4H-chromene-3-carboxylic acid
Product This compoundThis compound
Catalyst 10% Palladium on Carbon (Pd/C)10% Palladium on Carbon (Pd/C)
Hydrogen Source Hydrogen gas (H₂)Ammonium formate or Triethylsilane
Solvent Ethanol (EtOH) or Ethyl Acetate (EtOAc)Methanol (MeOH) or Ethanol (EtOH)
Temperature Room TemperatureRoom Temperature to Reflux
Pressure 1 atm (balloon) to 50 psi (Parr apparatus)Atmospheric
Reaction Time 12-24 hours2-12 hours
Typical Yield >90% (expected)>85% (expected)

Experimental Protocols

Method 1: Catalytic Hydrogenation using Hydrogen Gas

This protocol describes the reduction of 6-bromo-4-oxo-4H-chromene-3-carboxylic acid using hydrogen gas and a palladium on carbon catalyst. This is a standard and highly effective method for the reduction of chromones.[1][2]

Materials:

  • 6-bromo-4-oxo-4H-chromene-3-carboxylic acid

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

Equipment:

  • Two- or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or Parr hydrogenation apparatus

  • Vacuum/nitrogen manifold

  • Buchner funnel and filter paper

Procedure:

  • Preparation of the Reaction Vessel: To a dry two- or three-necked round-bottom flask containing a magnetic stir bar, add 10% Pd/C (5-10 mol% relative to the starting material).

  • Inerting the Atmosphere: Securely attach the flask to a vacuum/nitrogen manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[3][4]

  • Addition of Reagents: Under a positive flow of nitrogen, add the solvent (ethanol or ethyl acetate) to the flask, followed by the 6-bromo-4-oxo-4H-chromene-3-carboxylic acid.

  • Introduction of Hydrogen: Evacuate the flask again and backfill with hydrogen gas from a balloon. For higher pressures, a Parr hydrogenation apparatus can be used following the manufacturer's instructions.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (typically a balloon is sufficient for atmospheric pressure). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically after 12-24 hours), carefully vent the hydrogen atmosphere and purge the flask with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure all the product is collected. Caution: The Pd/C catalyst can be pyrophoric, especially after use. Do not allow the filter cake to dry completely and handle it with care.[5]

  • Isolation of Product: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Method 2: Catalytic Transfer Hydrogenation

This method provides a safer alternative to using flammable hydrogen gas by employing a hydrogen donor such as ammonium formate or triethylsilane.[2][6]

Materials:

  • 6-bromo-4-oxo-4H-chromene-3-carboxylic acid

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ammonium formate (HCO₂NH₄) or Triethylsilane (Et₃SiH)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Nitrogen gas (N₂)

  • Celite®

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Buchner funnel and filter paper

Procedure:

  • Setup: To a round-bottom flask containing a magnetic stir bar, add 6-bromo-4-oxo-4H-chromene-3-carboxylic acid and the solvent (methanol or ethanol).

  • Addition of Reagents: To the stirred solution, add ammonium formate (3-5 equivalents) or triethylsilane (2-3 equivalents).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, it can be heated to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: The work-up procedure is identical to Method 1. Once the reaction is complete, filter the mixture through Celite® to remove the catalyst, and then remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography as needed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via catalytic hydrogenation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask Prepare Flask with Pd/C and Stir Bar inert Inert Atmosphere (N2 Purge) prep_flask->inert add_reagents Add Solvent and Starting Material inert->add_reagents add_h2 Introduce Hydrogen (Balloon or Parr) add_reagents->add_h2 react Stir at Room Temp (12-24h) add_h2->react monitor Monitor by TLC/LC-MS react->monitor purge Purge with N2 monitor->purge filter Filter through Celite® to Remove Catalyst purge->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (Recrystallization/Chromatography) concentrate->purify

Caption: Experimental workflow for catalytic hydrogenation.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations involving hydrogen gas should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Palladium on Carbon: Pd/C is a flammable solid and can be pyrophoric, especially after use and when dry. Handle with care in an inert atmosphere when possible. Do not allow the used catalyst to dry on the filter paper. Quench the used catalyst by suspending it in water.[5]

  • Solvents: The organic solvents used are flammable. Avoid open flames and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Pressure Reactions: If using a Parr hydrogenation apparatus, ensure you are properly trained in its use and that the equipment is regularly inspected and maintained. Use a blast shield.

References

Application Notes and Protocols for the Purification of 6-Bromochromane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 6-Bromochromane-3-carboxylic acid, a key intermediate in pharmaceutical research and development. The following sections outline two primary purification techniques: recrystallization and column chromatography, offering step-by-step methodologies and expected outcomes based on available data for structurally similar compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry. Achieving high purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the reliability of biological assay results. This guide presents established laboratory techniques that can be adapted to obtain high-purity this compound.

Physicochemical Properties

A summary of the known physicochemical properties of the closely related compound, 6-bromochromone-3-carboxylic acid, is provided below to guide purification strategy.[1][2]

PropertyValueReference
Molecular FormulaC₁₀H₅BrO₄[1][2]
Molecular Weight269.05 g/mol [1][2]
Melting Point191-193 °C[1]
Boiling Point (Predicted)397.8 ± 42.0 °C[1]
Density (Predicted)1.874 ± 0.06 g/cm³[1]
pKa (Predicted)2.12 ± 0.20[2]
AppearanceWhite to off-white powder[3]
SolubilitySoluble in DMSO, methanol, and acetone; insoluble in water.[4]

Purification Techniques

Two common and effective techniques for the purification of carboxylic acids like this compound are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. For chromone-3-carboxylic acids, a mixture of methanol and water has been shown to be an effective solvent system.[5]

  • Solvent Selection : Based on literature for similar compounds, a solvent system of methanol and water (e.g., 80:20 v/v) is a good starting point.[5] The ideal solvent should dissolve the compound completely when hot but sparingly when cold.

  • Dissolution : In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture (e.g., methanol) to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional) : If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization : Slowly add the anti-solvent (e.g., water) to the hot solution until turbidity persists. Reheat the solution until it becomes clear again. Allow the flask to cool slowly to room temperature. For optimal crystal formation, the flask can then be placed in an ice bath or refrigerator.

  • Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of the cold solvent mixture to remove any adhering impurities.

  • Drying : Dry the crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

Recrystallization_Workflow Recrystallization Workflow for this compound A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional, if colored) B->C D Slow Cooling to Induce Crystallization B->D If not colored C->D E Vacuum Filtration to Isolate Crystals D->E F Wash with Cold Solvent E->F G Dry Purified Crystals F->G H Pure this compound G->H

Caption: Recrystallization workflow.

Column Chromatography

Column chromatography is a versatile technique for purifying compounds from a mixture based on their differential adsorption to a stationary phase. For carboxylic acids, silica gel is a common stationary phase. The polarity of the mobile phase is critical for achieving good separation.

  • Stationary Phase and Column Preparation :

    • Select a glass column of appropriate size.

    • Pack the column with silica gel (230-400 mesh) using either a wet slurry method or a dry packing method.[6] Ensure the packing is uniform to avoid channeling.

  • Sample Preparation :

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel.[7]

  • Loading the Sample :

    • Carefully apply the prepared sample to the top of the silica gel bed.[8]

  • Elution :

    • Begin elution with a non-polar solvent system (e.g., hexanes/ethyl acetate). To improve the resolution and prevent streaking of the acidic compound, it is often beneficial to add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound of interest. For example, start with 10% ethyl acetate in hexanes and gradually increase the proportion of ethyl acetate.[8]

  • Fraction Collection :

    • Collect fractions of the eluate in test tubes.

  • Analysis :

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.

  • Isolation :

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Column_Chromatography_Workflow Column Chromatography Workflow cluster_prep Preparation cluster_sep Separation & Isolation A Pack Column with Silica Gel C Load Sample onto Column A->C B Prepare Sample (Dissolve or Dry-load) B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified this compound H->I

Caption: Column chromatography workflow.

Purity Analysis

The purity of the final product should be assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of organic compounds. For carboxylic acids, reversed-phase HPLC is commonly employed.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase : A gradient of an aqueous buffer (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[9][10]

  • Detection : UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

  • Flow Rate : Typically 1.0 mL/min.

  • Injection Volume : 10-20 µL.

The purity can be calculated from the peak area of the main product relative to the total peak area in the chromatogram. For some brominated coumarin derivatives, a purity of ≥ 98% has been reported after purification.[3]

Conclusion

The protocols outlined in these application notes provide a solid foundation for the successful purification of this compound. The choice between recrystallization and column chromatography will depend on the nature and quantity of impurities present in the crude material. For optimal results, small-scale trials are recommended to refine the purification conditions. Subsequent purity analysis by HPLC is essential to confirm the quality of the final product.

References

Application Notes and Protocols: 6-Bromochromane-3-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-Bromochromane-3-carboxylic acid and its derivatives in medicinal chemistry. This document details its role as a versatile scaffold in the synthesis of novel therapeutic agents, particularly in the fields of antimicrobial and anticancer research.

Introduction

This compound is a heterocyclic compound that has garnered significant interest in medicinal chemistry. The chromane scaffold is a privileged structure in drug discovery, known to be a component of various biologically active molecules. The presence of a bromine atom at the 6-position offers a handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries. The carboxylic acid group at the 3-position provides a key site for amide bond formation and other derivatizations, enabling the modulation of physicochemical properties and biological activity.

Key Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in several therapeutic areas:

  • Antimicrobial and Antifungal Agents: The chromane and related chromone/coumarin scaffolds are central to the development of new antimicrobial and antifungal compounds. Derivatives have demonstrated activity against a range of bacterial and fungal pathogens, including resistant strains.

  • Anticancer Agents: The structural motif of this compound is found in compounds investigated for their cytotoxic and anti-proliferative effects against various cancer cell lines. These derivatives can act through various mechanisms, including the inhibition of kinases and other key enzymes involved in cancer progression.

  • Enzyme Inhibition: The chromane nucleus serves as a scaffold for the design of potent and selective enzyme inhibitors. Specific derivatives have shown inhibitory activity against enzymes such as Rho-associated kinase (ROCK), which is implicated in various diseases including hypertension and cancer.

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives of chromane and related structures. It is important to note that specific data for this compound itself is limited in publicly available literature; the data presented here is for structurally similar compounds, providing a strong indication of the potential of this chemical class.

Table 1: Antimicrobial and Antifungal Activity of Chromone and Coumarin Derivatives

CompoundTarget OrganismActivityValue
6-Bromochromone-3-carbonitrileCandida albicansMIC5 µg/mL
6-Bromochromone-3-carbonitrileCandida glabrataMIC20-50 µg/mL
Coumarin-3-carboxamide derivative (3f)Staphylococcus aureus ATCC 29213MIC312.5 µg/mL
Coumarin-3-carboxamide derivative (3i)Candida spp.MIC156.2 - 312.5 µg/mL

Table 2: Anticancer and Enzyme Inhibitory Activity of Chromane and Quinazoline Derivatives

CompoundTargetActivityValue
(S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amideROCK2IC503 nM
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e)T-24 (bladder cancer cell line)IC50257.87 µM[1]
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e)MCF-7 (breast cancer cell line)IC50168.78 µM[1]

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of derivatives of this compound, based on methodologies reported for closely related compounds.

Protocol 1: Synthesis of this compound Amide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • An appropriate amine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Activation of the Carboxylic Acid: To a solution of this compound in dry DCM, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours to form the corresponding acid chloride.

  • Amide Coupling: In a separate flask, dissolve the desired amine and triethylamine in dry DCM. Cool this solution to 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial and fungal strains.

Materials:

  • Synthesized this compound derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

The following diagrams illustrate key conceptual workflows and pathways related to the medicinal chemistry of this compound.

Synthesis_Workflow Start This compound Activation Activation (e.g., SOCl₂) Start->Activation Coupling Amide/Ester Coupling (with amines/alcohols) Activation->Coupling Derivatives Library of Derivatives Coupling->Derivatives Screening Biological Screening (Antimicrobial, Anticancer, etc.) Derivatives->Screening Lead Lead Compound Identification Screening->Lead

Caption: General workflow for the synthesis and screening of a chemical library based on this compound.

Potential_MOA Compound 6-Bromochromane-3-carboxylic Acid Derivative Target Biological Target (e.g., Enzyme, Receptor) Compound->Target Inhibition/Modulation Pathway Signaling Pathway Target->Pathway Disruption Cellular_Effect Cellular Effect (e.g., Apoptosis, Growth Inhibition) Pathway->Cellular_Effect Therapeutic_Outcome Therapeutic Outcome (e.g., Anticancer, Antimicrobial) Cellular_Effect->Therapeutic_Outcome

Caption: A conceptual diagram illustrating a potential mechanism of action for a this compound derivative.

References

6-Bromochromane-3-carboxylic Acid: A Versatile Intermediate for Organic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Bromochromane-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. The chromane scaffold is a privileged structure found in a variety of biologically active compounds, and the presence of the bromine atom and the carboxylic acid moiety provides versatile handles for further chemical modifications.[1] This combination makes this compound a valuable intermediate for the synthesis of diverse molecular libraries aimed at discovering new therapeutic agents. Its derivatives have been explored for a range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters and amides, allowing for the exploration of structure-activity relationships (SAR). The bromine atom can participate in various cross-coupling reactions, further expanding the accessible chemical space. This document provides detailed protocols for the synthesis of ester and amide derivatives of this compound, along with a logical workflow for its application in a drug discovery context.

Data Presentation

Table 1: Synthesis of Methyl 6-Bromochromane-3-carboxylate

Reactant 1Reactant 2CatalystSolventReaction TimeTemperatureYield (%)
This compoundMethanolMethanesulfonic acidMethanol6 hoursReflux~85% (estimated)[4]

Table 2: Synthesis of N-Aryl-6-bromochromane-3-carboxamides

Reactant 1Reactant 2ReagentsSolventReaction TimeTemperatureYield (%)
This compoundVarious AminesThionyl chloride, TriethylamineDichloromethane (DCM)12 hours0-25 °C44-64%[5]

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-Bromochromane-3-carboxylate (Esterification)

This protocol is adapted from a similar procedure for the synthesis of methyl 6-bromo-2-quinolinecarboxylate.[4]

Materials:

  • This compound

  • Methanol (reagent grade)

  • Methanesulfonic acid

  • Sodium bicarbonate

  • Water (deionized)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in methanol.

  • Carefully add methanesulfonic acid (0.26 eq) to the suspension.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Cool the resulting suspension to 20 °C and stir overnight.

  • Collect the solid product by filtration and wash the filter cake with water.

  • Dry the solid product in a vacuum oven at 50 °C for 24 hours to yield methyl 6-bromochromane-3-carboxylate.

Protocol 2: Synthesis of N-Aryl-6-bromochromane-3-carboxamides (Amidation)

This protocol is based on the synthesis of N,N-Dimethyl-6-bromo-chromone-3-carboxamide.[5]

Materials:

  • This compound

  • Thionyl chloride

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (Et3N)

  • Appropriate amine (e.g., aniline, dimethylamine)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution in an ice bath and slowly add thionyl chloride (1.2 eq).

  • Allow the reaction mixture to stir at room temperature for 2 hours to form the acyl chloride in situ.

  • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution in an ice bath and slowly add the freshly prepared acyl chloride solution.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-aryl-6-bromochromane-3-carboxamide.

Visualizations

experimental_workflow start This compound esterification Esterification (Protocol 1) start->esterification Alcohol, Acid Catalyst amidation Amidation (Protocol 2) start->amidation Amine, Coupling Agent esters Ester Derivatives Library esterification->esters amides Amide Derivatives Library amidation->amides screening Biological Screening (e.g., anticancer, antimicrobial) esters->screening amides->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Synthetic workflow for derivative synthesis and screening.

logical_relationship scaffold Chromane Core intermediate This compound scaffold->intermediate bromo Bromine at C6 (Handle for Cross-Coupling) bromo->intermediate carboxyl Carboxylic Acid at C3 (Handle for Ester/Amide Formation) carboxyl->intermediate bioactivity Potential Biological Activity (Anticancer, Anti-inflammatory, etc.) intermediate->bioactivity Leads to

Key structural features and their synthetic utility.

References

Application Notes and Protocols for the Quantification of Carboxylic Acids in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of carboxylic acids in various biological matrices. The protocols focus on widely used and robust analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Introduction

Carboxylic acids are a diverse group of organic compounds that play crucial roles in numerous metabolic pathways, including energy production and biosynthesis.[1][2] Their quantification in biological samples such as plasma, urine, and tissue is essential for diagnosing diseases, understanding pathological conditions, and in drug development.[2] This document outlines detailed protocols for sample preparation, derivatization, and chromatographic analysis to ensure accurate and reproducible quantification.

Analytical Methods Overview

The quantification of carboxylic acids in biological samples presents analytical challenges due to their high polarity and low volatility.[3] To overcome these, derivatization is often employed, especially for GC-MS analysis, to convert the carboxylic acids into less polar and more volatile derivatives.[3] Both GC-MS and HPLC-MS offer high sensitivity and selectivity for the analysis of this class of compounds.[4]

Key Analytical Techniques:
  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. Derivativatization is typically required for carboxylic acids to increase their volatility.[3]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Well-suited for the analysis of polar and non-volatile compounds, often without the need for derivatization. It offers high sensitivity and is applicable to a wide range of carboxylic acids.[4]

Experimental Protocols

Protocol 1: GC-MS Analysis of Carboxylic Acids in Human Plasma

This protocol details the steps for the extraction, derivatization, and analysis of carboxylic acids from human plasma using GC-MS.

1. Sample Preparation and Extraction:

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled version of the analyte).
  • Add 800 µL of a cold 8:1 methanol:water solution to precipitate proteins.[5]
  • Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes to enhance protein precipitation.[5]
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[5]
  • Carefully transfer the supernatant to a new tube.
  • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).[5]

2. Derivatization (Silylation):

  • To the dried extract, add 40 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to protect carbonyl groups. Incubate at room temperature overnight (approximately 16 hours).[5]
  • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the silylating agent.[5]
  • Incubate the mixture at 80°C for 1.5-2 hours, vortexing periodically.[5]

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)
  • Mass Spectrometer: Agilent 5977A MS (or equivalent)
  • Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injection Volume: 1 µL in splitless mode.
  • Inlet Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp to 280°C at 10°C/minute.
  • Hold at 280°C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Ion Source Temperature: 230°C.
  • MS Quadrupole Temperature: 150°C.
  • Scan Mode: Full scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Protocol 2: HPLC-MS/MS Analysis of Short-Chain Fatty Acids in Human Urine

This protocol describes a method for the quantification of short-chain fatty acids (SCFAs) in urine using HPLC-MS/MS with derivatization to enhance sensitivity.

1. Sample Preparation and Derivatization:

  • Centrifuge the urine sample at 3,000 x g for 10 minutes to remove particulate matter.
  • To 50 µL of the urine supernatant, add 50 µL of an internal standard solution (e.g., 13C-labeled SCFAs).
  • Add 50 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride and 50 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).[6]
  • Incubate the mixture at 40°C for 30 minutes with constant shaking.[6]
  • Quench the reaction by adding 200 µL of 0.1% formic acid.[6]

2. HPLC-MS/MS Analysis:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class (or equivalent)
  • Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent)
  • Column: Waters Atlantis dC18 column (100 Å, 3 µm, 3 mm x 100 mm).[7]
  • Mobile Phase A: 0.1% formic acid in water.[7]
  • Mobile Phase B: 0.1% formic acid in methanol.[7]
  • Flow Rate: 0.4 mL/min.
  • Gradient:
  • Start with 5% B.
  • Linear gradient to 80% B over 6 minutes.[7]
  • Return to initial conditions and equilibrate for 2 minutes.
  • Injection Volume: 5 µL.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for each derivatized SCFA and internal standard should be optimized.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical methods for the quantification of various carboxylic acids in biological samples.

Table 1: GC-MS Method Performance

Carboxylic AcidBiological MatrixDerivatization ReagentLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Valproic AcidSerumExtractive Methylation-->95[8]
Clopidogrel MetabolitePlasmaPentafluorotoluene-5 ng/mL>48[9]
VariousWaterBSTFA + 1% TMCS0.6-15 ng/L-93-101[10]

Table 2: HPLC-MS/MS Method Performance

Carboxylic AcidBiological MatrixDerivatization ReagentLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
Short-Chain Fatty AcidsPlasma, Urine3-Nitrophenylhydrazine (3-NPH)10-30 nM50-100 nM-[11]
Short-Chain Fatty AcidsFeces12C/13C-3-NPH--93.1-108.7 (Accuracy)[12]
Acetic, Propionic, Butyric AcidsMicrobial Supernatant3-Nitrophenylhydrazine (3-NPH)-0.39-1.95 ng/mL-[6]
Short-Chain Fatty AcidsCecal ContentsAniline40 nM160-310 nM-

Visualizations

Experimental Workflow and Metabolic Pathways

The following diagrams illustrate the experimental workflow for sample analysis and the key metabolic pathways in which carboxylic acids are involved.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Urine, Tissue) Extraction Extraction (e.g., Protein Precipitation, Liquid-Liquid Extraction) Biological_Sample->Extraction Derivatization Derivatization (e.g., Silylation, Esterification) (Optional, mainly for GC-MS) Extraction->Derivatization Chromatography Chromatography (GC or HPLC) Derivatization->Chromatography Mass_Spectrometry Mass Spectrometry (MS or MS/MS) Chromatography->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Quantification Quantification (Peak Integration, Calibration Curve) Data_Acquisition->Quantification

Figure 1. General experimental workflow for the analysis of carboxylic acids.

TCA_Cycle Acetyl_CoA Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate Aconitase Alpha_Ketoglutarate α-Ketoglutarate Isocitrate->Alpha_Ketoglutarate Isocitrate Dehydrogenase Succinyl_CoA Succinyl_CoA Alpha_Ketoglutarate->Succinyl_CoA α-Ketoglutarate Dehydrogenase Succinate Succinate Succinyl_CoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase Malate Malate Fumarate->Malate Fumarase Malate->Oxaloacetate Malate Dehydrogenase

Figure 2. The Tricarboxylic Acid (TCA) Cycle.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Dehydrogenation Dehydrogenation (Acyl-CoA Dehydrogenase) Fatty_Acyl_CoA->Dehydrogenation Hydration Hydration (Enoyl-CoA Hydratase) Dehydrogenation->Hydration Oxidation Oxidation (3-Hydroxyacyl-CoA Dehydrogenase) Hydration->Oxidation Thiolysis Thiolysis (Thiolase) Oxidation->Thiolysis Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Thiolysis->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA Shortened_Acyl_CoA->Dehydrogenation Re-enters cycle TCA_Cycle TCA_Cycle Acetyl_CoA->TCA_Cycle To TCA Cycle

Figure 3. Fatty Acid Beta-Oxidation Pathway.

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Improved Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carboxylic acid moiety is a common functional group in a vast array of pharmacologically active agents. Its ability to participate in hydrogen bonding and ionic interactions often makes it a critical component of a drug's pharmacophore, contributing to target binding and efficacy. However, the ionizable nature of the carboxylic acid group can also present significant challenges to a drug candidate's pharmacokinetic profile. At physiological pH, the carboxyl group is typically ionized, leading to high polarity, which can impede oral absorption, limit membrane permeability, and facilitate rapid renal clearance. Furthermore, the carboxylic acid moiety can be a site for metabolic conjugation, such as glucuronidation, potentially leading to the formation of reactive metabolites and associated toxicities.

Derivatization of the carboxylic acid group is a key strategy in medicinal chemistry to overcome these pharmacokinetic limitations. By masking the polar carboxylic acid, it is possible to modulate a drug's physicochemical properties, thereby enhancing its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides an overview of common derivatization strategies, quantitative data on their impact, and detailed experimental protocols for their implementation.

Key Derivatization Strategies

Two primary strategies are employed to modify the carboxylic acid group for improved pharmacokinetics: prodrug formation and bioisosteric replacement .

  • Prodrugs are inactive or significantly less active precursors of a drug that are converted in vivo to the active parent drug, often through enzymatic or chemical hydrolysis. For carboxylic acids, the most common prodrug approaches are esterification and amidation.

  • Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Replacing a carboxylic acid with a suitable bioisostere can maintain the necessary interactions with the biological target while improving the molecule's pharmacokinetic properties.

Impact of Derivatization on Pharmacokinetic Parameters: Quantitative Data

The following tables summarize the quantitative impact of carboxylic acid derivatization on key pharmacokinetic parameters for selected drug classes.

Table 1: Ester Prodrugs - Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
DrugDerivativeCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Oral Bioavailability (%)Fold Change in AbsorptionReference
KetoprofenMethyl 2-(3-benzoyl phenyl) propanoate----1.57[1]
KetoprofenEthyl 2-(3-benzoyl phenyl) propanoate---->1[1]
KetoprofenPropyl 2-(3-benzoyl phenyl) propanoate---->1[1]

Note: Specific Cmax, Tmax, and AUC values were not provided in the source; however, the relative enhancement of absorption was reported.

Table 2: Ester Prodrugs - Angiotensin II Receptor Blockers (ARBs)
Parent DrugProdrugCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)Reference
CandesartanCandesartan Cilexetil137.53.91265.4~15% (of candesartan)[2][3]

Note: Candesartan cilexetil is rapidly and completely hydrolyzed to candesartan during absorption. The oral bioavailability of candesartan from the prodrug is approximately 15%.[2][3]

Table 3: Ester Prodrugs - Immunosuppressants
Parent DrugProdrugCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Oral Bioavailability (%)Reference
Mycophenolic AcidMycophenolate Mofetil25.50.865.794[4]
Table 4: Bioisosteric Replacement - Angiotensin II Receptor Blockers (ARBs)
DrugCarboxylic Acid BioisostereElimination Half-life (t½) (h)Reference
LosartanTetrazole2 (parent), 6-9 (active metabolite)[5]
Valsartan-~9[5]
Irbesartan-11-15[5]
CandesartanTetrazole9[2]
Telmisartan-~24[6]

Note: Losartan and Candesartan utilize a tetrazole ring as a bioisostere for a carboxylic acid group, contributing to their pharmacokinetic profiles.

Experimental Protocols

Protocol 1: Esterification of a Carboxylic Acid-Containing Drug via Steglich Esterification (DCC/DMAP)

This protocol describes a general procedure for the esterification of a carboxylic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This method is mild and effective for a wide range of substrates, including those that are sterically hindered or acid-sensitive.[7][8]

Materials:

  • Carboxylic acid-containing drug

  • Alcohol (e.g., ethanol, propanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid-containing drug (1.0 eq) and the alcohol (1.2 eq) in anhydrous DCM.

  • Addition of Catalyst: Add a catalytic amount of DMAP (0.1 eq) to the solution and stir at room temperature until dissolved.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Coupling Agent: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled reaction mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude ester can be purified by column chromatography on silica gel if necessary.

Protocol 2: Amidation of a Carboxylic Acid-Containing Drug using EDC/NHS Chemistry

This protocol outlines a general two-step procedure for the amidation of a carboxylic acid with a primary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This method is widely used for bioconjugation and is performed in aqueous or buffered solutions.[9][10]

Materials:

  • Carboxylic acid-containing drug

  • Primary amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Reaction tubes

  • pH meter

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing drug in Activation Buffer.

    • Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

    • Add EDC (1.5 eq) and NHS (1.5 eq) to the carboxylic acid solution.

    • Incubate at room temperature for 15-30 minutes to form the NHS-ester intermediate.

  • Amide Bond Formation:

    • Adjust the pH of the activated carboxylic acid solution to 7.2-8.0 by adding Coupling Buffer.

    • Immediately add the primary amine-containing molecule (1.0-1.5 eq) dissolved in Coupling Buffer to the reaction mixture.

    • Incubate at room temperature for 2 hours or at 4 °C overnight with gentle mixing.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.

  • Purification: The resulting amide conjugate can be purified from excess reagents and byproducts using dialysis, size-exclusion chromatography, or other appropriate purification techniques depending on the nature of the product.

Visualizations

Signaling and Metabolic Pathways

Derivatization_Strategies cluster_0 Carboxylic Acid-Containing Drug cluster_3 Improved Pharmacokinetics Parent Drug Parent Drug Prodrug Formation Prodrug Formation Parent Drug->Prodrug Formation Bioisosteric Replacement Bioisosteric Replacement Parent Drug->Bioisosteric Replacement Esterification Esterification Prodrug Formation->Esterification Amidation Amidation Prodrug Formation->Amidation Tetrazole Tetrazole Bioisosteric Replacement->Tetrazole Increased Absorption Increased Absorption Esterification->Increased Absorption Altered Metabolism Altered Metabolism Amidation->Altered Metabolism Improved Distribution Improved Distribution Tetrazole->Improved Distribution Improved PK Profile Improved PK Profile Reduced Excretion Reduced Excretion

Caption: Logical flow of carboxylic acid derivatization strategies.

Angiotensin_II_Pathway Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Renin Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE ACE ACE AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Binds to Vasoconstriction Vasoconstriction AT1 Receptor->Vasoconstriction Aldosterone Secretion Aldosterone Secretion AT1 Receptor->Aldosterone Secretion Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Aldosterone Secretion->Increased Blood Pressure ARBs (e.g., Candesartan) ARBs (e.g., Candesartan) ARBs (e.g., Candesartan)->AT1 Receptor Blocks

Caption: Mechanism of action of Angiotensin II Receptor Blockers.

Mycophenolic_Acid_Pathway cluster_0 Prodrug Activation cluster_1 Mechanism of Action Mycophenolate Mofetil (MMF) Mycophenolate Mofetil (MMF) Mycophenolic Acid (MPA) Mycophenolic Acid (MPA) Mycophenolate Mofetil (MMF)->Mycophenolic Acid (MPA) Esterases Esterases Esterases IMPDH IMPDH Mycophenolic Acid (MPA)->IMPDH Inhibits Inosine Monophosphate (IMP) Inosine Monophosphate (IMP) Xanthosine Monophosphate (XMP) Xanthosine Monophosphate (XMP) Inosine Monophosphate (IMP)->Xanthosine Monophosphate (XMP) IMPDH Guanosine Nucleotides Guanosine Nucleotides Xanthosine Monophosphate (XMP)->Guanosine Nucleotides DNA Synthesis DNA Synthesis Guanosine Nucleotides->DNA Synthesis Lymphocyte Proliferation Lymphocyte Proliferation DNA Synthesis->Lymphocyte Proliferation

Caption: Metabolic activation and mechanism of Mycophenolic Acid.

Experimental_Workflow_Esterification cluster_0 Reaction cluster_1 Work-up cluster_2 Purification Dissolve Reactants Dissolve Reactants Add Catalyst (DMAP) Add Catalyst (DMAP) Dissolve Reactants->Add Catalyst (DMAP) Cool to 0°C Cool to 0°C Add Catalyst (DMAP)->Cool to 0°C Add Coupling Agent (DCC) Add Coupling Agent (DCC) Cool to 0°C->Add Coupling Agent (DCC) Stir at RT Stir at RT Add Coupling Agent (DCC)->Stir at RT Filter DCU Filter DCU Stir at RT->Filter DCU Wash with HCl Wash with HCl Filter DCU->Wash with HCl Wash with NaHCO3 Wash with NaHCO3 Wash with HCl->Wash with NaHCO3 Wash with Brine Wash with Brine Wash with NaHCO3->Wash with Brine Dry Organic Layer Dry Organic Layer Wash with Brine->Dry Organic Layer Concentrate Concentrate Dry Organic Layer->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography

Caption: Experimental workflow for Steglich esterification.

References

Application Notes and Protocols for Cross-Coupling Reactions on 6-Bromochromane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for leveraging the bromine atom on the 6-bromochromane-3-carboxylic acid scaffold in various palladium-catalyzed cross-coupling reactions. The resulting functionalized chromane derivatives are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the chromane core in biologically active molecules.

Introduction

The chromane scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of compounds with diverse pharmacological activities. The ability to functionalize this core structure at specific positions is crucial for the development of new therapeutic agents. This compound serves as a versatile building block, with the bromine atom at the 6-position providing a reactive handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This document outlines protocols for four key cross-coupling reactions: Suzuki-Miyaura coupling, Mizoroki-Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination. Given the potential for the carboxylic acid moiety to interfere with the catalytic cycle, the protocols provided are for the corresponding methyl ester, methyl 6-bromochromane-3-carboxylate. The ester can be readily hydrolyzed post-coupling to yield the desired carboxylic acid.

General Considerations

Starting Material: For the following protocols, it is recommended to use the methyl ester of this compound, methyl 6-bromochromane-3-carboxylate, to avoid potential complications arising from the free carboxylic acid. The ester can be prepared from the carboxylic acid using standard esterification methods (e.g., reaction with methanol in the presence of a catalytic amount of acid).

Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium catalyst.

Reagent Quality: The success of these reactions is highly dependent on the quality of the reagents and solvents. Anhydrous solvents and high-purity reagents should be used.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[1] This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds.

Experimental Protocol

A general procedure for the Suzuki-Miyaura coupling of methyl 6-bromochromane-3-carboxylate with an arylboronic acid is as follows:

  • To a dry Schlenk flask under an inert atmosphere, add methyl 6-bromochromane-3-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv.).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation
EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (2)Cs₂CO₃ (2.5)Dioxane/H₂O90888-96
33-Pyridinylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (3)Toluene/H₂O1101675-85

Note: The data in this table is representative and based on analogous reactions on similar substrates. Actual results may vary.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Methyl 6-bromochromane-3-carboxylate - Arylboronic acid - Palladium Catalyst - Base solvent Add Degassed Solvent start->solvent In Schlenk flask under inert atm. heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool Upon Completion extract Dilute & Extract cool->extract wash Wash with H₂O and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Final Product: 6-Arylchromane-3-carboxylate

Figure 1: Workflow for the Suzuki-Miyaura Coupling Reaction.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[2] This reaction is a valuable tool for the synthesis of styrenyl and other vinyl-substituted chromanes.

Experimental Protocol

A general procedure for the Mizoroki-Heck reaction of methyl 6-bromochromane-3-carboxylate with an alkene is as follows:

  • In a dry Schlenk flask under an inert atmosphere, dissolve methyl 6-bromochromane-3-carboxylate (1.0 equiv.) in a suitable anhydrous solvent (e.g., DMF, DMA, or NMP).

  • Add the alkene (1.1-2.0 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.01-0.05 equiv.), a phosphine ligand (e.g., P(o-tol)₃ or PPh₃) (0.02-0.10 equiv.), and a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃) (1.5-2.5 equiv.).

  • Heat the reaction mixture to the appropriate temperature (typically 100-140 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2)DMF1201875-85
2n-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)K₂CO₃ (2)DMA1301280-90
34-VinylpyridinePdCl₂(PPh₃)₂ (3)-Cs₂CO₃ (2.5)NMP1402465-75

Note: The data in this table is representative and based on analogous reactions on similar substrates. Actual results may vary.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Methyl 6-bromochromane-3-carboxylate - Alkene - Palladium Catalyst & Ligand - Base solvent Add Anhydrous Solvent start->solvent In Schlenk flask under inert atm. heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool Upon Completion filter Filter and Concentrate cool->filter partition Partition between H₂O and Organic Solvent filter->partition wash_dry Wash, Dry, and Concentrate partition->wash_dry purify Column Chromatography wash_dry->purify end end purify->end Final Product: 6-Vinylchromane-3-carboxylate

Figure 2: Workflow for the Mizoroki-Heck Reaction.

Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction provides access to alkynyl-substituted chromanes, which are valuable intermediates in organic synthesis and can possess interesting biological properties.

Experimental Protocol

A general procedure for the Sonogashira coupling of methyl 6-bromochromane-3-carboxylate with a terminal alkyne is as follows:

  • To a degassed solution of methyl 6-bromochromane-3-carboxylate (1.0 equiv.) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base like Et₃N) under an inert atmosphere, add the terminal alkyne (1.1-1.5 equiv.).

  • Add a palladium catalyst, such as PdCl₂(PPh₃)₂ (0.01-0.05 equiv.), and a copper(I) co-catalyst, typically CuI (0.02-0.10 equiv.).

  • Add a base, which is often an amine such as Et₃N or i-Pr₂NH, that can also serve as a co-solvent.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT685-95
21-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHDMF50880-90
3TrimethylsilylacetylenePdCl₂(dppf) (2)CuI (4)Et₃NTHF401275-85

Note: The data in this table is representative and based on analogous reactions on similar substrates. Actual results may vary.

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Methyl 6-bromochromane-3-carboxylate - Terminal Alkyne - Pd and Cu Catalysts - Base solvent Add Degassed Solvent/Amine start->solvent In Schlenk flask under inert atm. stir Stir at RT or with Gentle Heating solvent->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor concentrate1 Remove Solvent monitor->concentrate1 Upon Completion dissolve_wash Dissolve and Wash concentrate1->dissolve_wash dry_concentrate Dry and Concentrate dissolve_wash->dry_concentrate purify Column Chromatography dry_concentrate->purify end end purify->end Final Product: 6-Alkynylchromane-3-carboxylate

Figure 3: Workflow for the Sonogashira Coupling Reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[4] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 6-position of the chromane scaffold.

Experimental Protocol

A general procedure for the Buchwald-Hartwig amination of methyl 6-bromochromane-3-carboxylate with an amine is as follows:

  • To a dry Schlenk tube, add methyl 6-bromochromane-3-carboxylate (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed Pd-ligand complex) (0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, SPhos, or BINAP) (0.02-0.10 equiv.), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add the amine (1.1-1.5 equiv.) and a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C) for the specified time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation
EntryAminePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)Xantphos (3)NaOt-Bu (2)Toluene1001680-90
2AnilinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Dioxane1102070-80
3BenzylaminePd₂(dba)₃ (2)BINAP (4)Cs₂CO₃ (2)Toluene902475-85

Note: The data in this table is representative and based on analogous reactions on similar substrates. Actual results may vary.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Solids: - Methyl 6-bromochromane-3-carboxylate - Pd Precatalyst & Ligand - Base add_liquids Add Amine and Degassed Solvent start->add_liquids In Schlenk tube under inert atm. heat Seal and Heat add_liquids->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool Upon Completion filter_dilute Dilute and Filter cool->filter_dilute wash_dry Wash, Dry, and Concentrate filter_dilute->wash_dry purify Column Chromatography wash_dry->purify end end purify->end Final Product: 6-Aminochromane-3-carboxylate

References

Application of 6-Bromochromane-3-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient methodology for the identification of lead compounds in modern drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. These fragments, typically with molecular weights less than 300 Da, tend to have low binding affinities but exhibit high ligand efficiency. The structural simplicity of fragments allows for a more thorough exploration of chemical space and often results in lead compounds with superior pharmacokinetic properties. 6-Bromochromane-3-carboxylic acid is a versatile heterocyclic compound that serves as an excellent starting point for FBDD campaigns due to its rigid bicyclic scaffold, hydrogen bonding capabilities, and a bromine atom that can be used for vector-based growth or to probe for specific halogen bonding interactions. This document provides detailed application notes and protocols for the use of this compound in FBDD.

Core Principles of Fragment-Based Drug Discovery with this compound

The utility of this compound in FBDD lies in its chromane core, which can be decorated with various functional groups to generate a library of diverse fragments. The carboxylic acid moiety can act as a key hydrogen bond donor and acceptor, while the bromo-substituent provides a vector for synthetic elaboration to enhance potency and selectivity.

A typical FBDD workflow utilizing this compound would involve the following stages:

  • Fragment Library Design and Synthesis: Creation of a focused library of chromane-based fragments around the this compound scaffold.

  • Fragment Screening: Screening the fragment library against the protein target of interest using biophysical techniques.

  • Hit Identification and Validation: Identifying fragments that bind to the target and confirming their binding mode and affinity.

  • Hit-to-Lead Optimization: Elaboration of the validated fragment hits through synthetic chemistry to improve potency and drug-like properties.

Experimental Protocols

Protocol 1: Fragment Library Synthesis

The synthesis of a fragment library based on this compound can be achieved through various synthetic routes. A common strategy involves the modification of the carboxylic acid group or the aromatic ring.

Materials:

  • This compound

  • Various amines, alcohols, and coupling reagents (e.g., HATU, EDC/HOBt)

  • Solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Amide Synthesis: To a solution of this compound (1 equivalent) in DMF, add HATU (1.2 equivalents) and DIPEA (2 equivalents). Stir for 10 minutes, then add the desired amine (1.1 equivalents). Stir the reaction at room temperature for 12-24 hours.

  • Ester Synthesis: To a solution of this compound (1 equivalent) in DCM, add the desired alcohol (1.5 equivalents), EDC (1.2 equivalents), and DMAP (0.1 equivalents). Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized fragments using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique used to detect and quantify molecular interactions in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified target protein

  • Fragment library in a suitable buffer (e.g., PBS with 5% DMSO)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Fragment Screening: Inject the fragments from the library over the sensor surface at a constant flow rate. A typical concentration for fragment screening is in the range of 100-500 µM.

  • Data Analysis: Monitor the change in the SPR signal (response units, RU) upon fragment binding. Fragments that show a significant and concentration-dependent binding response are considered hits.

  • Affinity Determination: For the identified hits, perform a dose-response experiment by injecting a series of fragment concentrations to determine the equilibrium dissociation constant (KD).

Protocol 3: Hit Validation using X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the binding mode of the fragment to the target protein, which is crucial for structure-guided hit-to-lead optimization.

Materials:

  • Purified and crystallizable target protein

  • Validated fragment hits

  • Crystallization screens and reagents

Procedure:

  • Co-crystallization: Set up crystallization trials by mixing the target protein with the fragment hit at a suitable molar ratio (e.g., 1:5) and screening against a variety of crystallization conditions.

  • Crystal Soaking: Alternatively, soak pre-formed crystals of the apo-protein in a solution containing a high concentration of the fragment.

  • X-ray Diffraction Data Collection: Mount the obtained crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement: Process the diffraction data and solve the crystal structure to visualize the binding pose of the fragment in the protein's active site.

Data Presentation

The quantitative data obtained from biophysical screening and subsequent optimization efforts should be summarized in a clear and structured manner.

Table 1: Biophysical Screening Data for Chromane Fragments

Fragment IDStructureMolecular Weight (Da)KD (µM) (SPR)Ligand Efficiency (LE)
F01This compound271.094500.28
F02N-methyl-6-bromochromane-3-carboxamide284.133200.31
F03Methyl 6-bromochromane-3-carboxylate285.12>1000N/A
F04N-ethyl-6-bromochromane-3-carboxamide298.162500.33

Ligand Efficiency (LE) = -1.4 * (log KD) / Heavy Atom Count

Table 2: Structure-Activity Relationship (SAR) Data for Hit Optimization

Compound IDModification from F04IC50 (µM)Fold Improvement
F04-2501
L01Replacement of bromo with chloro4000.6
L02Replacement of bromo with cyano1501.7
L03Addition of a phenyl group to the ethyl amide505
L04Addition of a 4-fluorophenyl group to the ethyl amide1516.7

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Response Cellular Response Gene->Response Extracellular_Signal Extracellular Signal Extracellular_Signal->Receptor Fragment 6-Bromochromane- 3-carboxylic acid Derivative Fragment->Receptor Inhibition

Caption: Hypothetical signaling pathway inhibited by a this compound derivative.

Experimental Workflow Diagram

FBDD_Workflow Start Start: Target Selection Lib_Design Fragment Library Design (Chromane-based) Start->Lib_Design Screening Biophysical Screening (SPR, NMR, etc.) Lib_Design->Screening Data_Analysis1 Analyze Screening Data Screening->Data_Analysis1 Hit_ID Hit Identification Hit_Val Hit Validation (X-ray Crystallography, ITC) Hit_ID->Hit_Val Data_Analysis2 Determine Binding Mode Hit_Val->Data_Analysis2 Hit_to_Lead Hit-to-Lead Optimization (Structure-Guided Design) Data_Analysis3 Analyze SAR Hit_to_Lead->Data_Analysis3 Lead_Opt Lead Optimization Candidate Preclinical Candidate Lead_Opt->Candidate Data_Analysis1->Hit_ID Data_Analysis2->Hit_to_Lead Data_Analysis3->Lead_Opt

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns. Its rigid scaffold and versatile chemical handles allow for the generation of diverse fragment libraries and subsequent hit-to-lead optimization. The protocols and data presented herein provide a framework for researchers to utilize this and similar fragments in their drug discovery efforts. The successful application of FBDD with such fragments can accelerate the identification of novel therapeutics for a wide range of diseases.

Application Note: A Scalable Protocol for the Synthesis of 6-Bromochromane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromochromane-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid scaffold and functional handles make it an attractive starting material for the synthesis of complex molecules with potential biological activity. Scaling up the synthesis of such compounds from laboratory to pilot scale presents numerous challenges, including reaction control, purification, and ensuring consistent yield and purity. This application note provides a detailed, step-by-step protocol for the multi-gram scale synthesis of this compound, focusing on robust and scalable reaction conditions.

The proposed synthetic route is a four-step process commencing from commercially available 4-bromo-2-hydroxybenzaldehyde. The key steps involve a Williamson ether synthesis, a cascade radical annulation to construct the chromanone ring with the desired C3-substituent, a Wolff-Kishner reduction of the ketone, and a final saponification to yield the target carboxylic acid.

Overall Synthesis Scheme

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Radical Annulation cluster_2 Step 3: Wolff-Kishner Reduction cluster_3 Step 4: Saponification A 4-Bromo-2-hydroxybenzaldehyde C 4-Bromo-2-(allyloxy)benzaldehyde A->C K2CO3, Acetone, Reflux B Allyl Bromide B->C D Methyl 2-methoxy-2-oxoacetate E Methyl 2-(6-bromo-4-oxochroman-3-yl)acetate C->E (NH4)2S2O8, DMSO/H2O, 90°C D->E F Methyl 6-bromochromane-3-carboxylate E->F H2NNH2·H2O, KOH, DEG, 200°C G This compound F->G 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq)

Caption: Four-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-(allyloxy)benzaldehyde

This step involves the O-alkylation of 4-bromo-2-hydroxybenzaldehyde with allyl bromide.

  • Reagents:

    • 4-Bromo-2-hydroxybenzaldehyde (100 g, 0.497 mol)

    • Allyl bromide (66.2 g, 51.4 mL, 0.547 mol, 1.1 equiv)

    • Potassium carbonate (K₂CO₃), anhydrous (103 g, 0.746 mol, 1.5 equiv)

    • Acetone (1 L)

  • Procedure:

    • To a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-hydroxybenzaldehyde, potassium carbonate, and acetone.

    • Stir the suspension vigorously. Add allyl bromide dropwise over 15 minutes at room temperature.

    • Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone (2 x 100 mL).

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude oil is dissolved in ethyl acetate (500 mL) and washed with water (2 x 250 mL) and brine (1 x 250 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the product as a pale yellow oil, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 2-(6-bromo-4-oxochroman-3-yl)acetate

This key step utilizes a cascade radical annulation to form the chromanone ring system.[1]

  • Reagents:

    • 4-Bromo-2-(allyloxy)benzaldehyde (from Step 1, ~0.497 mol)

    • Methyl 2-methoxy-2-oxoacetate (176 g, 1.49 mol, 3.0 equiv)

    • Ammonium persulfate ((NH₄)₂S₂O₈) (340 g, 1.49 mol, 3.0 equiv)

    • Dimethyl sulfoxide (DMSO, 1.5 L)

    • Water (30 mL)

  • Procedure:

    • In a 3 L three-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge the crude 4-bromo-2-(allyloxy)benzaldehyde, methyl 2-methoxy-2-oxoacetate, and ammonium persulfate.

    • Add the DMSO/Water mixture (50:1 v/v).

    • Stir the mixture under a nitrogen atmosphere and heat to 90°C. Maintain this temperature for 24 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water (3 L).

    • Extract the aqueous mixture with ethyl acetate (3 x 1 L).

    • Combine the organic layers and wash with water (3 x 1 L) to remove residual DMSO, followed by a brine wash (1 x 1 L).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Step 3: Synthesis of Methyl 6-bromochromane-3-carboxylate

The C4-ketone is removed via a Wolff-Kishner reduction.

  • Reagents:

    • Methyl 2-(6-bromo-4-oxochroman-3-yl)acetate (from Step 2)

    • Hydrazine hydrate (H₂NNH₂·H₂O, 80% solution, 5.0 equiv)

    • Potassium hydroxide (KOH) (5.0 equiv)

    • Diethylene glycol (DEG)

  • Procedure:

    • To a round-bottom flask fitted with a reflux condenser and a nitrogen inlet, add the chromanone from Step 2, diethylene glycol, and hydrazine hydrate.

    • Heat the mixture to 120°C for 2 hours.

    • Cool the mixture slightly and add potassium hydroxide pellets portion-wise (Caution: exothermic reaction and gas evolution).

    • Slowly heat the reaction mixture to 200-210°C, allowing water and excess hydrazine to distill off.

    • Maintain the reaction at this temperature for 4-6 hours until TLC analysis indicates the disappearance of the starting material.

    • Cool the reaction to room temperature and carefully pour it into a beaker of ice water (2 L).

    • Acidify the mixture to pH ~2-3 with concentrated HCl.

    • Extract the product with diethyl ether (3 x 500 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure. Purify the residue by column chromatography if necessary.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

  • Reagents:

    • Methyl 6-bromochromane-3-carboxylate (from Step 3)

    • Sodium hydroxide (NaOH) (3.0 equiv)

    • Ethanol (EtOH)

    • Water

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve the ester from Step 3 in a mixture of ethanol and water (3:1 v/v).

    • Add sodium hydroxide pellets and heat the mixture to reflux for 3-4 hours.

    • Monitor the reaction by TLC until the starting ester is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.

    • A precipitate will form. Stir the suspension in the ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Data Presentation

Table 1: Summary of Quantitative Data for Scale-Up Synthesis.

StepStarting MaterialStarting Mass (g)ProductProduct Mass (g)Yield (%)
14-Bromo-2-hydroxybenzaldehyde100.04-Bromo-2-(allyloxy)benzaldehyde115.295 (crude)
24-Bromo-2-(allyloxy)benzaldehyde115.2Methyl 2-(6-bromo-4-oxochroman-3-yl)acetate74.548
3Methyl 2-(6-bromo-4-oxochroman-3-yl)acetate74.5Methyl 6-bromochromane-3-carboxylate51.673
4Methyl 6-bromochromane-3-carboxylate51.6This compound 44.290
Overall - - - - ~29

Note: Yields are representative and may vary based on reaction scale and purification efficiency.

Table 2: Characterization Data for this compound.

PropertyValue
Molecular Formula C₁₀H₉BrO₃
Molecular Weight 273.08 g/mol
Appearance White to off-white solid
Melting Point (Literature value or experimentally determined)
¹H NMR Consistent with proposed structure
¹³C NMR Consistent with proposed structure
Mass Spec (ESI-MS) m/z [M-H]⁻ calculated for C₁₀H₈BrO₃⁻: 270.96; found: 270.95

Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of the target compound.

Workflow arrow Start Starting Materials (4-Bromo-2-hydroxybenzaldehyde, Allyl Bromide) Step1 Step 1: Williamson Ether Synthesis Start->Step1 Workup1 Filtration & Solvent Removal Step1->Workup1 Step2 Step 2: Radical Annulation Workup1->Step2 Workup2 Aqueous Workup & Extraction Step2->Workup2 Purify2 Column Chromatography Workup2->Purify2 Step3 Step 3: Wolff-Kishner Reduction Purify2->Step3 Workup3 Acidification & Extraction Step3->Workup3 Step4 Step 4: Saponification Workup3->Step4 Workup4 Acidification & Precipitation Step4->Workup4 Purify4 Filtration & Drying Workup4->Purify4 QC Final QC Analysis (NMR, MS, MP) Purify4->QC Final Final Product: This compound QC->Final

Caption: Logical workflow for the synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromochromane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 6-Bromochromane-3-carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for synthesizing the chromane skeleton is through a triflimide-catalyzed annulation reaction between a substituted benzylic alcohol and an alkene.[1] For this compound, a plausible approach involves the reaction of a suitable 4-bromo-substituted phenolic precursor with a three-carbon alkene synthon that can be subsequently oxidized to the carboxylic acid, or a direct cyclization with a reactant already containing the carboxylic acid moiety.

Q2: What are the critical parameters that influence the yield of the reaction?

Several factors can significantly impact the yield of this compound synthesis. These include the purity of starting materials and solvents, reaction temperature, catalyst loading, and the efficiency of the workup and purification steps.[2][3][4] For instance, electron-withdrawing groups on the phenolic reactant can influence the reaction outcome.[3][4]

Q3: What are the expected physical properties of this compound?

Q4: What are the main safety precautions to consider during this synthesis?

Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. The reaction should be carried out in a well-ventilated fume hood. Care should be taken when handling strong acids, and volatile or flammable organic solvents.[6] For specific reagents, it is crucial to consult their respective Material Safety Data Sheets (MSDS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Q: I am observing a very low yield. What are the potential causes and how can I improve it?

A: Low yields are a common issue in organic synthesis and can stem from several factors.[7] Here are some potential causes and corresponding solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.[2]

  • Suboptimal Temperature: The reaction temperature might be too low for the reaction to proceed efficiently or too high, leading to decomposition.[7]

    • Solution: Experiment with a range of temperatures to find the optimal condition for your specific substrate and catalyst system.

  • Moisture or Air Sensitivity: Some reagents or intermediates may be sensitive to moisture or air.

    • Solution: Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Use anhydrous solvents.

  • Impure Reagents: The purity of starting materials, reagents, and solvents can significantly affect the reaction outcome.[2]

    • Solution: Use reagents from a reliable source and purify them if necessary. Ensure solvents are of the appropriate grade and are dry.

  • Losses During Workup and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.[2][7]

    • Solution: During aqueous workup, ensure thorough extraction with the organic solvent. When drying the organic layer, rinse the drying agent (e.g., Na2SO4) with fresh solvent to recover any adsorbed product.[2] Optimize your purification method, for instance, by choosing an appropriate solvent system for chromatography.

Q: My final product contains significant impurities. How can I improve its purity?

A: The presence of impurities can be due to side reactions or incomplete removal of starting materials or byproducts.

  • Side Reactions: The reaction conditions may be promoting the formation of undesired byproducts. For instance, in related chromane syntheses, self-condensation of reactants can be an issue.[3][4]

    • Solution: Adjusting the reaction temperature or the rate of addition of reagents can sometimes minimize side reactions.

  • Ineffective Purification: The chosen purification method may not be suitable for separating the product from the impurities.

    • Solution: If recrystallization is used, try different solvents or solvent mixtures. For column chromatography, experiment with different solvent gradients to achieve better separation.[2]

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the yield of a generic chromane synthesis, based on trends reported in the literature.[1][3][4]

EntryReactant A Concentration (M)Catalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
10.15251265
20.15501278
30.110251272
40.25252475

Experimental Protocols

The following is a generalized, illustrative protocol for the synthesis of a chromane derivative, which can be adapted for this compound.

Synthesis of a Chromane Derivative via Triflimide-Catalyzed Annulation [1]

  • Materials:

    • Substituted 2-hydroxybenzyl alcohol (1.0 equiv)

    • Alkene (1.5 equiv)

    • Triflimide (5 mol%)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate (NaHCO3) solution

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for elution

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted 2-hydroxybenzyl alcohol and dissolve it in anhydrous DCM.

  • Reaction Procedure:

    • To the stirred solution, add the alkene dropwise at room temperature.

    • Add a pre-prepared solution of triflimide in DCM.

    • Allow the reaction mixture to stir at room temperature for the recommended time (e.g., 2-12 hours), monitoring the reaction progress by TLC.[1]

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a saturated NaHCO3 solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and dry over anhydrous Na2SO4.[1]

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chromane derivative.[1]

Mandatory Visualizations

Synthesis_Pathway 4-Bromo-2-(hydroxymethyl)phenol 4-Bromo-2-(hydroxymethyl)phenol Catalyst Triflimide (Tf2NH) Alkene_Synthon Alkene Synthon (e.g., Acrylate derivative) Product 6-Bromochromane-3-carboxylic acid derivative Catalyst->Product Solvent DCM Temperature Room Temp

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow cluster_investigation Initial Checks cluster_solutions Potential Solutions start Low Yield or Impure Product check_reaction Reaction Monitoring (TLC) start->check_reaction check_reagents Purity of Reagents/Solvents start->check_reagents incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction impure_reagents Impure Reagents? check_reagents->impure_reagents optimize_purification Optimize Purification (Chromatography/Recrystallization) incomplete_reaction->optimize_purification No adjust_conditions Adjust Conditions (Time, Temp, Catalyst) incomplete_reaction->adjust_conditions Yes impure_reagents->adjust_conditions No end Improved Yield/Purity impure_reagents->end Yes, after purification of reagents optimize_purification->end adjust_conditions->end

Caption: Troubleshooting workflow for synthesis optimization.

References

common side reactions in the synthesis of chromane-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of chromane-3-carboxylic acids.

Troubleshooting Guides

This section addresses specific issues that may arise during the key steps of chromane-3-carboxylic acid synthesis.

Vilsmeier-Haack Formylation of 2-Hydroxyacetophenones

The Vilsmeier-Haack reaction is a common method to introduce a formyl group onto an activated aromatic ring, which is a crucial step in the synthesis of the chromone-3-carbaldehyde precursor.[1][2][3][4]

Q1: Why is my Vilsmeier-Haack reaction not proceeding, or showing very low conversion?

A1: Low or no conversion in a Vilsmeier-Haack reaction can be attributed to several factors:

  • Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent, formed from DMF and an acid chloride like POCl₃, is sensitive to moisture.[5] Ensure that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous DMF.

  • Insufficiently Activated Substrate: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic compounds.[2][6] If your 2-hydroxyacetophenone substrate has strong electron-withdrawing groups, the reaction may be sluggish.

  • Low Reaction Temperature: While the reaction is often initiated at 0°C, it may require warming to room temperature or gentle heating to proceed to completion.[5]

Q2: I am observing the formation of a complex mixture of byproducts. What could be the cause?

A2: The formation of multiple products can arise from:

  • Side reactions of the Vilsmeier reagent: The Vilsmeier reagent is not only a formylating agent but can also act as an activating agent for other functional groups.[1]

  • Decomposition of DMF: Old or impure DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent and lead to unwanted byproducts.[5] Using freshly distilled or high-purity anhydrous DMF is recommended.

Pinnick Oxidation of 3-Formylchromones

The Pinnick oxidation is a mild and efficient method for oxidizing α,β-unsaturated aldehydes, such as 3-formylchromones, to the corresponding carboxylic acids.[7][8][9]

Q1: My Pinnick oxidation is giving a low yield of the desired carboxylic acid. What is going wrong?

A1: Low yields in a Pinnick oxidation are often due to side reactions involving the hypochlorous acid (HOCl) byproduct.[7][8][9]

  • Consumption of Sodium Chlorite: The HOCl byproduct can react with and consume the sodium chlorite (NaClO₂) reagent, making it unavailable for the desired oxidation.[7][8]

  • Reaction with Starting Material/Product: HOCl can react with the double bond in the chromone ring system, leading to the formation of halohydrin byproducts.[7][8]

Solution: To mitigate these side reactions, the use of an HOCl scavenger is crucial. Common scavengers include 2-methyl-2-butene, resorcinol, and hydrogen peroxide.[7][8][9]

ScavengerRoleImpact on Yield
2-Methyl-2-butene Reacts with HOCl to form a non-reactive halohydrin.Significantly improves the yield of the desired carboxylic acid.
Hydrogen Peroxide (H₂O₂) Reacts with HOCl to produce non-interfering byproducts (HCl, O₂, H₂O).Effective in preventing reagent decomposition and side reactions.[7]
Resorcinol/Sulfamic Acid Act as effective scavengers for HOCl.Can enhance the overall efficiency of the oxidation.[7]

Q2: Are there any functional groups that are not compatible with the Pinnick oxidation?

A2: The Pinnick oxidation is known for its excellent functional group tolerance. It is compatible with epoxides, benzyl ethers, halides (including iodides), and even stannanes.[7] It also typically does not cause isomerization of double bonds or epimerization at adjacent stereocenters.[7]

Intramolecular Oxa-Michael Addition for Chromane Ring Formation

The formation of the chromane ring often proceeds via an intramolecular oxa-Michael addition of a phenolic hydroxyl group to an α,β-unsaturated system.[10][11][12]

Q1: The cyclization to form the chromane ring is not occurring or is very slow. How can I promote this reaction?

A1: The intramolecular oxa-Michael addition is often catalyzed by an acid or a base.

  • Acid Catalysis: Brønsted acids (e.g., triflic acid) or Lewis acids can be used to promote the reaction.[11] The choice of acid can influence the reaction rate and selectivity.

  • Base Catalysis: A base can be used to deprotonate the phenolic hydroxyl group, increasing its nucleophilicity and facilitating the conjugate addition.

Q2: I am getting a mixture of products, including some that are not the desired chromane. What are the possible side reactions?

A2: Side reactions during the cyclization can include:

  • Intermolecular Reactions: If the concentration of the substrate is too high, intermolecular Michael additions can occur, leading to the formation of dimers or polymers.[13][14] Running the reaction at high dilution can favor the intramolecular pathway.

  • Rearrangement Reactions: Under certain acidic conditions, the intermediate carbocation may undergo rearrangements, leading to unexpected products.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for chromane-3-carboxylic acids?

A1: A widely used method involves a three-step sequence:

  • Vilsmeier-Haack formylation of a substituted 2-hydroxyacetophenone to yield a 3-formylchromone.[3]

  • Oxidation of the 3-formylchromone to the corresponding chromone-3-carboxylic acid, often using the Pinnick oxidation.[3]

  • Reduction of the chromone to a chromane, which can be achieved through various methods such as catalytic hydrogenation.

Q2: My final chromane-3-carboxylic acid product is difficult to purify. What are the likely impurities?

A2: Common impurities can include:

  • Unreacted starting materials from any of the synthetic steps.

  • Side products from the Vilsmeier-Haack or Pinnick reactions, such as halohydrins if a scavenger was not used effectively.

  • Byproducts from the cyclization step, such as dimers or rearrangement products.

Q3: Can decarboxylation be a problem during the synthesis or handling of chromone-3-carboxylic acids?

A3: Yes, chromone-3-carboxylic acids can be susceptible to decarboxylation under certain conditions, such as high temperatures or in the presence of strong acids or bases.[15] This can lead to the formation of the corresponding 3-unsubstituted chromone.

Experimental Protocols

General Procedure for Vilsmeier-Haack Formylation of 2-Hydroxyacetophenone

To a solution of the 2-hydroxyacetophenone in anhydrous DMF at 0°C under an inert atmosphere, slowly add phosphorus oxychloride (POCl₃). After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as required, monitoring the reaction by TLC. Upon completion, carefully quench the reaction by pouring it into ice-cold water and then neutralize with a base (e.g., NaOH solution) to precipitate the 3-formylchromone product.[3][16]

General Procedure for Pinnick Oxidation of 3-Formylchromone

To a solution of the 3-formylchromone in a suitable solvent system (e.g., t-BuOH and water), add a scavenger such as 2-methyl-2-butene and a phosphate buffer (e.g., NaH₂PO₄). Cool the mixture to 0°C and then add a solution of sodium chlorite (NaClO₂) in water dropwise. Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with a reducing agent (e.g., sodium sulfite solution) and then extract the product with an organic solvent.[9][16]

Visualizations

Synthetic_Pathway cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Pinnick Oxidation cluster_2 Step 3: Reduction 2-Hydroxyacetophenone 2-Hydroxyacetophenone 3-Formylchromone 3-Formylchromone 2-Hydroxyacetophenone->3-Formylchromone DMF, POCl3 Chromone-3-carboxylic acid Chromone-3-carboxylic acid 3-Formylchromone->Chromone-3-carboxylic acid NaClO2, NaH2PO4, 2-methyl-2-butene Chromane-3-carboxylic acid Chromane-3-carboxylic acid Chromone-3-carboxylic acid->Chromane-3-carboxylic acid e.g., H2, Pd/C

Caption: Overall synthetic pathway to chromane-3-carboxylic acid.

Pinnick_Oxidation cluster_side_reaction Side Reaction cluster_scavenger Scavenger Action Chlorous Acid (HClO2) Chlorous Acid (HClO2) Intermediate Intermediate Carboxylic Acid Carboxylic Acid Intermediate->Carboxylic Acid HOCl HOCl Intermediate->HOCl releases Hypochlorous Acid (HOCl) Hypochlorous Acid (HOCl) Aldehyde Aldehyde Aldehyde->Intermediate + HClO2 Inactive Products Inactive Products HOCl->Inactive Products + 2 NaClO2 Halohydrin Byproduct Halohydrin Byproduct HOCl->Halohydrin Byproduct + Alkene Neutralized HOCl Neutralized HOCl HOCl->Neutralized HOCl + 2-Methyl-2-butene NaClO2 NaClO2 Starting Material/\nProduct Starting Material/ Product 2-Methyl-2-butene 2-Methyl-2-butene

Caption: Mechanism of Pinnick oxidation and the role of a scavenger.

Oxa_Michael_Addition Hydroxy-enone o-Hydroxy-α,β-unsaturated ketone Protonation Protonation of Carbonyl (Acid Catalyst) Hydroxy-enone->Protonation Cyclization Intramolecular Nucleophilic Attack Protonation->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Chromanone Chromanone Product Deprotonation->Chromanone

Caption: Intramolecular oxa-Michael addition for chromane ring formation.

References

troubleshooting purification of 6-Bromochromane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 6-Bromochromane-3-carboxylic acid

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound?

A1: Common impurities typically include unreacted starting materials, non-polar byproducts from side reactions, and residual solvents. In syntheses involving the oxidation of corresponding aromatic precursors, partially oxidized intermediates such as aldehydes or alcohols can also be present.[1][2]

Q2: How can I effectively remove neutral or basic impurities from my crude product?

A2: An acid-base extraction is a highly effective method. Dissolve the crude product in an organic solvent (like ethyl acetate or diethyl ether) and wash it with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). Your carboxylic acid will deprotonate and move into the aqueous layer as a salt, while neutral and basic impurities remain in the organic layer.[3][4] You can then separate the aqueous layer, re-acidify it (e.g., with 1M HCl) to precipitate your purified acid, and extract it back into an organic solvent.[5]

Q3: My compound is streaking badly on the silica TLC plate. What causes this and how can I fix it?

A3: Streaking of carboxylic acids on silica gel TLC plates is a common issue caused by strong interactions between the acidic proton of the carboxyl group and the slightly acidic silica gel. This leads to a mix of protonated and deprotonated forms of your compound, resulting in poor separation and tailing. To resolve this, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system.[6] This ensures the compound remains fully protonated and moves as a single, more defined spot.

Q4: My purified product is an oil or a sticky gum instead of a solid. What should I do?

A4: Oiling out often occurs when a compound is insoluble in the chosen recrystallization solvent at high temperatures or if residual impurities are preventing crystal lattice formation. Try the following:

  • Trituration: Stir the oil with a non-polar solvent in which it is insoluble (like hexanes or petroleum ether) to induce solidification.

  • Solvent System Change: Attempt recrystallization from a different solvent or a binary solvent mixture. Good options for carboxylic acids include toluene, ethanol/water mixtures, or ethyl acetate/hexanes.[5][7]

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.

  • Further Purification: The presence of impurities is a primary cause of oiling. Consider re-purifying a small portion by column chromatography to see if a purer sample crystallizes more readily.

Q5: Can I purify this compound without using column chromatography?

A5: Yes, depending on the nature of the impurities. If the main impurities are non-polar, a simple recrystallization might be sufficient.[5] Dissolving the crude solid in a minimal amount of a hot solvent (e.g., ethyl acetate) and allowing it to cool slowly can yield high-purity crystals. For water-insoluble acids, dissolving the compound in a basic solution (like 1N NaOH), filtering out any insoluble impurities, and then re-precipitating the acid with a mineral acid can also be an effective purification step.[5]

Troubleshooting Guides

This section provides visual workflows and data tables to guide your purification strategy.

Purification Troubleshooting Workflow

The following diagram outlines a decision-making process for purifying your crude this compound.

G cluster_start Initial Analysis cluster_results TLC Results & Actions cluster_solutions Recommended Purification Method start Crude Product tlc Analyze by TLC (e.g., 30% EtOAc/Hexanes + 1% AcOH) start->tlc result1 Single Spot, but Product is Oily/Colored tlc->result1 Is product a clean spot? result2 Baseline Impurity (Very Polar) tlc->result2 Are there impurities? sol1 Attempt Recrystallization (e.g., EtOAc/Hexanes or Toluene) result1->sol1 result3 Non-Polar Impurity (Higher Rf) result4 Impurity Close to Product Spot sol2 Acid-Base Extraction or Silica Plug Filtration result2->sol2 sol3 Recrystallization or Flash Chromatography result3->sol3 sol4 Flash Chromatography (Use Gradient Elution) result4->sol4 end_node Pure Product (Confirm by NMR/LCMS) sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for purification of this compound.

Impurity Profile vs. Purification Method

This diagram maps common impurity types to the most effective purification techniques.

G cluster_impurities Impurity Type cluster_methods Recommended Method imp1 Unreacted Starting Material (Polar or Non-Polar) meth1 Flash Column Chromatography imp1->meth1 imp2 Neutral/Basic Byproducts meth2 Acid-Base Extraction imp2->meth2 imp3 Highly Polar Impurities (Baseline on TLC) meth3 Silica Plug / Recrystallization imp3->meth3 imp4 Isomers / Structurally Similar Byproducts imp4->meth1 meth4 Preparative HPLC imp4->meth4

Caption: Logical relationship between impurity types and purification methods.

Data Presentation: Purification Parameters

The following table provides recommended starting conditions for purifying this compound using flash column chromatography.

ParameterRecommended ConditionNotes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for most organic compounds.
Mobile Phase (Eluent) Ethyl Acetate (EtOAc) / HexanesA standard system for compounds of moderate polarity.[8]
Starting Gradient 10-20% EtOAc in HexanesAdjust based on the Rf value from your TLC analysis.
Mobile Phase Additive 0.5-1% Acetic Acid (AcOH)Crucial for preventing peak tailing of the carboxylic acid.[6]
Target Rf Value ~0.2 - 0.35An Rf in this range generally provides good separation on a column.[9]
Sample Loading Dry Loading or Minimal DCMFor compounds not fully soluble in the eluent, pre-adsorb onto silica.

Experimental Protocols

Protocol: Flash Column Chromatography

This protocol provides a detailed methodology for purifying this compound on a silica gel column.

1. Preparation of the Mobile Phase:

  • Based on TLC analysis, prepare a starting eluent (e.g., 20% Ethyl Acetate in Hexanes).

  • Add 0.5-1% glacial acetic acid to the eluent mixture (e.g., for 1 L of eluent, add 5-10 mL of acetic acid). This will be your "running solvent."

2. Column Packing:

  • Select an appropriately sized column for your sample amount (typically a 50:1 to 100:1 ratio of silica to crude product by weight).

  • Pack the column using the wet slurry method with your running solvent, ensuring no air bubbles are trapped.

  • Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (2-3 times the weight of your product) to the solution.

  • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

  • Add another thin layer of sand on top of the sample layer.

4. Elution and Fraction Collection:

  • Carefully add the running solvent to the column.

  • Apply gentle positive pressure (using a pump or bulb) to begin elution. Maintain a steady flow rate.

  • Collect fractions in an array of test tubes. Monitor the elution process by collecting small spots from the fractions onto a TLC plate.

  • If separation is difficult, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent (ethyl acetate).[9]

5. Analysis and Product Isolation:

  • Develop the TLC plate(s) to identify the fractions containing your pure product.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent under reduced pressure. The added acetic acid is volatile and should be removed during this process, though co-evaporation with toluene may be necessary for complete removal.

  • Place the flask under high vacuum for several hours to remove any final traces of solvent, yielding the purified this compound.

  • Confirm purity using analytical methods like ¹H NMR, LC-MS, or melting point analysis.

References

Technical Support Center: Synthesis of Carboxylic Acid Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of carboxylic acid antibiotics.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis process in a question-and-answer format.

Issue 1: Low Reaction Yield

Question: My reaction yield for the coupling step is consistently low. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in coupling reactions are a common issue. The problem can often be traced back to several factors related to reactants, reagents, or reaction conditions.

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be activated to react with the amine component. Inadequate activation is a primary cause of low yields.

    • Solution: Ensure your coupling reagents are fresh and anhydrous. Reagents like carbodiimides (e.g., DCC, EDC) can degrade upon exposure to moisture. Consider using a different, more robust coupling reagent or adding an activating agent such as HOBt or HOAt to improve efficiency and reduce side reactions.[1][2]

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: One common side reaction with carbodiimides is the formation of a stable N-acyl urea.[1] Lowering the reaction temperature can often minimize this.[1] Racemization at the C-terminal amino acid can also occur, which can be suppressed by the use of additives like HOBt.[2]

  • Steric Hindrance: If the carboxylic acid or the amine is sterically hindered, the coupling reaction can be slow and inefficient.

    • Solution: Try a more powerful coupling reagent. For sterically hindered couplings, phosphonium-based reagents (e.g., BOP, PyBOP) or uranium-based reagents might be more effective.[2] Alternatively, extending the reaction time or increasing the temperature (while monitoring for side reactions) may improve the yield.

  • Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent that effectively dissolves all reactants. If solubility remains an issue, you may need to explore different protecting group strategies to improve the solubility of your intermediates.

Below is a troubleshooting workflow for addressing low reaction yields:

low_yield_troubleshooting start Low Reaction Yield check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_reagents->start Reagents Degraded/ Incorrect Stoichiometry (Replace/Re-weigh) check_activation Verify Carboxylic Acid Activation check_reagents->check_activation Reagents OK check_activation->start Incomplete Activation (Adjust Activation Step) optimize_conditions Optimize Reaction Conditions check_activation->optimize_conditions Activation Confirmed change_reagents Change Coupling Reagents/Additives optimize_conditions->change_reagents Yield Still Low success Improved Yield optimize_conditions->success Yield Improves check_solubility Assess Solubility of Reactants change_reagents->check_solubility No Improvement change_reagents->success Yield Improves modify_protecting_groups Modify Protecting Groups check_solubility->modify_protecting_groups Solubility is an Issue purification_issues Investigate Purification Losses check_solubility->purification_issues Solubility OK modify_protecting_groups->success purification_issues->success

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Difficulty in Removing Protecting Groups

Question: I am having trouble deprotecting the carboxylic acid group without affecting other sensitive functional groups in my molecule. What strategies can I use?

Answer: The selective removal of protecting groups is a critical challenge in multi-step synthesis. The key is to use orthogonal protecting groups that can be removed under different conditions.

  • Choosing the Right Protecting Group: The choice of protecting group is crucial and should be planned from the beginning of the synthesis.

    • Esters: Methyl and ethyl esters are common but require harsh acidic or basic conditions for removal.[3] Benzyl esters can be removed under milder conditions by hydrogenolysis.[3][4] Tert-butyl esters are cleaved with acid.[4] Silyl esters can be removed with acid, base, or fluoride ions.[4]

  • Orthogonal Deprotection: If your molecule contains multiple protecting groups, they should be "orthogonal," meaning they can be removed selectively without affecting each other.[5] For example, you could use a benzyl ester for the carboxylic acid (removed by hydrogenolysis) and a Boc group for an amine (removed by acid).

  • Mild Deprotection Conditions:

    • Enzymatic Cleavage: In some cases, specific enzymes can be used for deprotection under very mild conditions.

    • Photolabile Protecting Groups: These groups can be removed by exposure to UV light, which can be a very mild method if the rest of the molecule is not light-sensitive.

Issue 3: Product Instability, Especially with β-Lactams

Question: My β-lactam antibiotic is degrading during synthesis or purification. How can I improve its stability?

Answer: β-lactam antibiotics are known for their instability due to the strained four-membered ring.[6]

  • pH Control: The degradation of β-lactams is highly pH-dependent.[7] Many are most stable in a slightly acidic to neutral pH range (around pH 6-7).[7] Buffering your solutions during workup and purification can help maintain a stable pH.

  • Temperature: Degradation is also accelerated at higher temperatures.[7] Perform reactions and purifications at low temperatures whenever possible.

  • Avoidance of Nucleophiles: The strained β-lactam ring is susceptible to attack by nucleophiles. Avoid strong nucleophiles in your reaction and purification steps if possible.

Frequently Asked Questions (FAQs)

1. Why is it necessary to protect the carboxylic acid group?

The carboxylic acid group is both acidic and can act as a nucleophile (as the carboxylate). It can interfere with many common organic reactions.[8] For example, the acidic proton will react with organometallic reagents (like Grignard or organolithium reagents) and strong bases. The carboxylate can also act as a nucleophile in some cases. Protection, typically by converting it to an ester, masks both of these reactive functionalities.[8]

2. How do I choose the best protecting group for my carboxylic acid?

The ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to the reaction conditions you plan to use in subsequent steps.

  • Easy to remove in high yield under conditions that do not affect other functional groups in your molecule.[7]

The choice will depend on the overall synthetic strategy. A summary of common protecting groups and their lability is provided in the table below.

Protecting GroupStable ToLabile To
Methyl/Ethyl Ester Mild acid, mild base, hydrogenolysisStrong acid, strong base
Benzyl Ester Mild acid, mild baseHydrogenolysis, strong acid
tert-Butyl Ester Base, hydrogenolysisStrong acid
Silyl Ester HydrogenolysisAcid, base, fluoride ions
Oxazoline Base, organometallicsStrong hot acid

3. What are the main challenges in the synthesis of peptide-based carboxylic acid antibiotics?

Peptide synthesis presents its own set of challenges:

  • Racemization: The chiral center of the amino acids can be prone to racemization during activation and coupling.[2]

  • Aggregation: Some peptide sequences have a tendency to aggregate, making them difficult to handle and purify.

  • Side-Chain Protection: The various functional groups on the amino acid side chains (e.g., amines, carboxylic acids, alcohols) must also be protected with orthogonal protecting groups.[9]

4. What are some common purification techniques for carboxylic acid antibiotics?

  • Chromatography: Column chromatography on silica gel is a common method.[10] For more polar compounds, reversed-phase chromatography (e.g., C18) may be more suitable.

  • Crystallization: If the compound is crystalline, this can be a very effective method of purification.

  • Ion Exchange Chromatography: For ionizable compounds like carboxylic acids, ion exchange chromatography can be a powerful purification tool.[11][12]

The general workflow for the synthesis and purification of a carboxylic acid antibiotic is depicted below:

synthesis_workflow start Starting Material protection Protection of Functional Groups (including Carboxylic Acid) start->protection synthesis_steps Multi-step Synthesis (e.g., coupling, cyclization) protection->synthesis_steps deprotection Deprotection of Carboxylic Acid synthesis_steps->deprotection crude_product Crude Product deprotection->crude_product purification Purification (e.g., Chromatography, Crystallization) crude_product->purification final_product Pure Carboxylic Acid Antibiotic purification->final_product

Caption: General workflow for carboxylic acid antibiotic synthesis.

Experimental Protocols

Protocol 1: Fischer Esterification for the Protection of a Carboxylic Acid

This protocol describes the formation of a methyl ester as a protecting group.

  • Dissolve the carboxylic acid in a large excess of methanol (e.g., 20-50 equivalents).

  • Add a catalytic amount of strong acid. Concentrated sulfuric acid (a few drops) or tosic acid are commonly used.[13]

  • Reflux the mixture. Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup. Cool the reaction mixture to room temperature. Neutralize the acid with a weak base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction. Extract the ester into an organic solvent like ethyl acetate.

  • Drying and Concentration. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification. Purify the ester by column chromatography if necessary.

Protocol 2: Deprotection of a Benzyl Ester by Hydrogenolysis

This protocol is for the removal of a benzyl protecting group.

  • Dissolve the benzyl ester in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a palladium catalyst. Typically, 10% palladium on carbon (Pd/C) is used.

  • Introduce hydrogen gas. The reaction is carried out under an atmosphere of hydrogen gas, often using a balloon or a Parr hydrogenator.

  • Monitor the reaction. The progress of the reaction can be monitored by TLC.

  • Filtration. Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Concentration. Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.

A diagram illustrating the role of protecting groups in a synthesis is shown below:

protecting_groups multifunctional_molecule Multifunctional Molecule (with -COOH and -OH) protection Protection Step multifunctional_molecule->protection -COOH protected protected_molecule Protected Molecule (-COOR and -OH) protection->protected_molecule reaction Reaction at -OH group protected_molecule->reaction reacted_molecule Reacted Molecule (-COOR and -O-NewGroup) reaction->reacted_molecule deprotection Deprotection Step reacted_molecule->deprotection -COOR deprotected final_product Final Product (-COOH and -O-NewGroup) deprotection->final_product

Caption: The role of protecting groups in selective synthesis.

References

Technical Support Center: 6-Bromochromane-3-carboxylic acid Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the degradation pathways of 6-Bromochromane-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure of this compound, which contains a chromane ring, a carboxylic acid group, and a bromine substituent on the aromatic ring, the following degradation pathways are plausible under forced degradation conditions (hydrolysis, oxidation, and photolysis):

  • Hydrolytic Degradation:

    • Acidic Conditions: Under strong acidic conditions and heat, the ether linkage in the chromane ring may be susceptible to cleavage, leading to the formation of a phenol derivative.

    • Basic Conditions: While the chromane ring is generally stable, strong basic conditions could potentially lead to ring-opening. The carboxylic acid will form a carboxylate salt.

  • Oxidative Degradation:

    • The benzylic carbon of the chromane ring is a potential site for oxidation, which could lead to the formation of a ketone (chromanone) or further degradation products.

    • The aromatic ring can be hydroxylated, and in the presence of strong oxidizing agents, ring cleavage is possible.

  • Photolytic Degradation:

    • The carbon-bromine bond is susceptible to photolytic cleavage, which can lead to the formation of a debrominated product and other radicals that can initiate further degradation. Aromatic carboxylic acids can also undergo decarboxylation upon exposure to UV light.[1][2]

Q2: I am not observing any degradation of this compound under my initial stress conditions. What should I do?

A2: If you do not observe any degradation (less than 5-10%), you may need to increase the severity of your stress conditions.[3][4][5] Consider the following adjustments:

  • Increase Temperature: For hydrolytic and thermal degradation, incrementally increase the temperature (e.g., in 10-20 °C steps).[3][6]

  • Increase Concentration of Stressor: For acid, base, and oxidative degradation, increase the concentration of the acid, base, or oxidizing agent (e.g., from 0.1 M to 1 M HCl, or 3% to 30% H₂O₂).[4][7]

  • Increase Exposure Time: Extend the duration of the stress testing.[6]

  • Use a Co-solvent: Since this compound is likely poorly soluble in water, ensure it is fully dissolved in a suitable co-solvent (like acetonitrile or methanol) before adding the aqueous stressor solution. Poor solubility can limit its exposure to the stress conditions.[8]

Q3: What is a suitable starting concentration for this compound in forced degradation studies?

A3: A common starting concentration for the drug substance in forced degradation studies is 1 mg/mL. However, this may need to be adjusted based on the solubility of the compound and the sensitivity of your analytical method.

Q4: How much degradation should I aim for in my forced degradation studies?

A4: The generally accepted target for degradation is between 5% and 20%.[3][4] This range is typically sufficient to generate and identify the primary degradation products without leading to the formation of secondary, less relevant degradants that may arise from over-stressing the molecule.[8]

Troubleshooting Guides

HPLC-MS Analysis Troubleshooting
Problem Possible Causes Solutions
Poor Peak Shape (Tailing) - Secondary interactions between the carboxylic acid group and residual silanols on the HPLC column.- Column overload.- Inappropriate mobile phase pH.- Use a mobile phase with a pH at least 2 units away from the pKa of the carboxylic acid.- Use a high-purity, end-capped column.- Reduce the injection concentration/volume.- Add a small amount of a competing acid (e.g., trifluoroacetic acid) to the mobile phase.
Poor Peak Shape (Fronting) - Sample solvent is stronger than the mobile phase.- Column collapse or void.- Dissolve the sample in the initial mobile phase if possible.- If a stronger solvent is needed for solubility, inject a smaller volume.- Replace the column if a void is suspected.
Baseline Drift or Noise - Contaminated mobile phase or solvents.- Insufficient column equilibration.- Detector lamp aging.- Use high-purity (HPLC or LC-MS grade) solvents and freshly prepared mobile phases.- Ensure the column is fully equilibrated with the mobile phase before analysis.- Check the detector lamp's usage hours and replace if necessary.
Inconsistent Retention Times - Fluctuation in mobile phase composition.- Temperature variations.- Pump malfunction.- Prepare mobile phases accurately by weight or volume.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure proper solvent delivery.
Matrix Effects in MS Detection (Ion Suppression or Enhancement) - Co-elution of high concentrations of salts from hydrolysis experiments (e.g., HCl, NaOH).- Excipients from a formulated product.- Dilute the sample before injection.- Implement a sample clean-up step (e.g., solid-phase extraction).- Optimize the chromatographic method to separate the analyte from interfering matrix components.[9][10]

Experimental Protocols

Forced Degradation Experimental Protocol

This protocol outlines the conditions for subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress. The target degradation is 5-20%.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

Degradation Type Conditions Procedure
Acid Hydrolysis 0.1 M HCl and 1 M HCl1. To 1 mL of the stock solution, add 1 mL of the respective HCl solution.2. Heat at 60°C for 24 and 48 hours.3. Cool the samples and neutralize with an equivalent amount of NaOH.4. Dilute to a suitable concentration with mobile phase for analysis.
Base Hydrolysis 0.1 M NaOH and 1 M NaOH1. To 1 mL of the stock solution, add 1 mL of the respective NaOH solution.2. Heat at 60°C for 24 and 48 hours.3. Cool the samples and neutralize with an equivalent amount of HCl.4. Dilute to a suitable concentration with mobile phase for analysis.
Oxidation 3% H₂O₂ and 30% H₂O₂1. To 1 mL of the stock solution, add 1 mL of the respective H₂O₂ solution.2. Keep at room temperature for 24 and 48 hours.3. Dilute to a suitable concentration with mobile phase for analysis.
Thermal Degradation 60°C1. Store the solid compound in a temperature-controlled oven at 60°C for 7 days.2. Dissolve the stressed solid in the initial mobile phase to the target concentration for analysis.
Photolytic Degradation ICH Q1B conditions (UV and visible light)1. Expose the solid compound and a solution (1 mg/mL in acetonitrile:water 1:1) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.2. Analyze the stressed samples alongside a control sample protected from light.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ParameterTemperatureDuration
Acid Hydrolysis0.1 M HCl, 1 M HCl60°C24, 48 hours
Base Hydrolysis0.1 M NaOH, 1 M NaOH60°C24, 48 hours
Oxidation3% H₂O₂, 30% H₂O₂Room Temp.24, 48 hours
Thermal-60°C7 days
PhotolyticUV & Visible LightRoom Temp.As per ICH Q1B
Analytical Method: HPLC-MS

This method provides a starting point for the analysis of this compound and its degradation products.

Table 2: HPLC-MS Method Parameters

ParameterRecommended Setting
Column C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 2 µL
UV Detection Diode Array Detector (DAD), 200-400 nm
MS Detector Electrospray Ionization (ESI)
MS Mode Positive and Negative
Scan Range m/z 100-800

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation 6-Bromochromane-3-carboxylic_acid_H This compound Ring_Opened_Product Phenolic Derivative (Ring Opening) 6-Bromochromane-3-carboxylic_acid_H->Ring_Opened_Product Acidic Conditions 6-Bromochromane-3-carboxylic_acid_O This compound Oxidized_Chromane 6-Bromo-4-oxochromane-3-carboxylic acid (Chromanone) 6-Bromochromane-3-carboxylic_acid_O->Oxidized_Chromane Oxidation at Benzylic Carbon Hydroxylated_Product Hydroxylated Aromatic Ring 6-Bromochromane-3-carboxylic_acid_O->Hydroxylated_Product Aromatic Hydroxylation 6-Bromochromane-3-carboxylic_acid_P This compound Debrominated_Product Chromane-3-carboxylic acid (Debromination) 6-Bromochromane-3-carboxylic_acid_P->Debrominated_Product C-Br Cleavage Decarboxylated_Product 6-Bromochromane (Decarboxylation) 6-Bromochromane-3-carboxylic_acid_P->Decarboxylated_Product Decarboxylation Experimental_Workflow Start Start: this compound Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) Start->Stress_Conditions Sample_Preparation Sample Preparation (Neutralization, Dilution) Stress_Conditions->Sample_Preparation HPLC_MS_Analysis HPLC-MS Analysis Sample_Preparation->HPLC_MS_Analysis Data_Analysis Data Analysis (Peak Purity, Mass Balance, Impurity Identification) HPLC_MS_Analysis->Data_Analysis End End: Degradation Profile Data_Analysis->End

References

addressing poor solubility of 6-Bromochromane-3-carboxylic acid in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 6-Bromochromane-3-carboxylic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor solubility in aqueous solutions?

A1: The solubility of this compound in aqueous solutions is limited due to its chemical structure. The presence of the bromochromane group, which is largely nonpolar, and the carboxylic acid group, which is polar and capable of ionization, gives the molecule a mixed polarity. In its protonated (uncharged) form at low pH, the nonpolar characteristics dominate, leading to poor water solubility.[1]

Q2: What are the general strategies to improve the solubility of this compound?

A2: Several strategies can be employed to enhance the solubility of poorly soluble carboxylic acids like this compound. These include pH modification, the use of co-solvents, salt formation, and the application of specialized formulation techniques such as solid dispersions or lipid-based formulations.[2][3][4][5]

Q3: How does pH affect the solubility of this compound?

A3: The pH of the solution is a critical factor influencing the solubility of carboxylic acids.[6][7][8] By increasing the pH of an aqueous solution (making it more alkaline), the carboxylic acid group deprotonates to form a carboxylate salt. This charged form is significantly more polar and, therefore, more soluble in water.[1][9]

Q4: Can I use organic solvents to dissolve this compound?

A4: Yes, organic solvents are often effective for dissolving compounds with poor aqueous solubility. Common choices for compounds with aromatic rings include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and various alcohols.[10] The selection of an appropriate solvent is crucial, especially for biological assays, to avoid solvent-induced toxicity or interference.[10]

Troubleshooting Guides

Issue 1: The compound precipitates out of solution during the experiment.

Possible Cause: The concentration of the compound exceeds its solubility limit in the chosen solvent system under the experimental conditions (e.g., temperature, pH).

Troubleshooting Steps:

  • pH Adjustment: For aqueous-based assays, incrementally increase the pH of the buffer. The ionized form of the carboxylic acid is more soluble.[1][9] Be mindful of the pH stability of your compound and the requirements of your experimental system.

  • Co-solvent Addition: Introduce a water-miscible organic co-solvent such as DMSO, ethanol, or polyethylene glycol (PEG) to your aqueous buffer.[11][12] This can significantly increase the solubility of lipophilic compounds.[12] Start with a low percentage of the co-solvent and gradually increase it, keeping in mind potential effects on your assay.

  • Temperature Control: In some cases, gently warming the solution can increase solubility. However, ensure that the compound is stable at elevated temperatures and that this does not adversely affect your experiment.

  • Sonication: Use of an ultrasonic bath can help to break down aggregates and facilitate dissolution.

Issue 2: Inconsistent results in biological assays.

Possible Cause: Poor solubility can lead to inaccurate compound concentrations and the formation of aggregates, which can interfere with assay readings.

Troubleshooting Steps:

  • Stock Solution Preparation: Ensure your stock solution in a suitable organic solvent (e.g., DMSO) is fully dissolved before preparing working solutions.[13] Visually inspect for any precipitate.

  • Serial Dilutions: When preparing serial dilutions, it is often preferable to perform the dilutions in the organic solvent before adding to the aqueous assay buffer to minimize precipitation.[13]

  • Assay Media Compatibility: Verify that the final concentration of the organic solvent in your assay media is low enough to be tolerated by your biological system and does not cause the compound to precipitate.

  • Kinetic vs. Thermodynamic Solubility: For initial screening, understanding the kinetic solubility (which mimics assay conditions) can be more relevant than the thermodynamic solubility.[13]

Data Presentation

Table 1: Suggested Solvents for this compound

Solvent TypeExamplesSuitability for Stock SolutionsSuitability for Aqueous BuffersNotes
Aprotic Polar Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)ExcellentUse as a co-solvent in low %Commonly used for preparing high-concentration stock solutions.[10]
Alcohols Ethanol, MethanolGoodUse as a co-solventMay have biological effects at higher concentrations.
Polyethylene Glycols PEG 300, PEG 400GoodCan be used as a co-solventOften used in formulation to enhance solubility.[12]
Aqueous Buffers Phosphate-Buffered Saline (PBS), Tris BufferPoor at neutral pHGood at elevated pH (e.g., > 7.4)Solubility is highly dependent on pH.[6][8]

Experimental Protocols

Protocol 1: Preparation of a Solubilized Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add a small volume of a suitable organic solvent (e.g., DMSO) to the tube.

  • Dissolution: Vortex the tube until the compound is completely dissolved. Gentle heating or sonication may be applied if necessary, ensuring compound stability.

  • Final Volume: Adjust to the final desired concentration with the same solvent.

  • Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Mediated Solubilization in Aqueous Buffer
  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS).

  • pH Adjustment: While stirring, slowly add a dilute basic solution (e.g., 0.1 M NaOH) to the buffer to raise the pH to a level where the carboxylic acid is expected to be deprotonated and soluble (e.g., pH 8.0).

  • Compound Addition: Add the this compound to the basic buffer.

  • Dissolution: Continue stirring until the compound is fully dissolved. Sonication can be used to aid dissolution.

  • Final pH Adjustment: Carefully adjust the pH back to the desired experimental pH using a dilute acidic solution (e.g., 0.1 M HCl). Monitor for any signs of precipitation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimental Use cluster_troubleshoot Troubleshooting start Start with solid This compound weigh Weigh Compound start->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve stock High Concentration Stock Solution dissolve->stock dilute Dilute stock solution into aqueous buffer stock->dilute precipitate Precipitation Observed? dilute->precipitate assay Add to experimental assay precipitate->assay No adjust_ph Increase pH of Aqueous Buffer precipitate->adjust_ph Yes add_cosolvent Increase % of Co-solvent precipitate->add_cosolvent Yes adjust_ph->dilute add_cosolvent->dilute

Caption: Workflow for preparing and troubleshooting solutions.

logical_relationship cluster_strategies Solubilization Strategies compound This compound solubility Poor Aqueous Solubility compound->solubility structure Chemical Structure (Nonpolar Chromane + Polar Carboxylic Acid) solubility->structure ph_mod pH Modification (Increase pH) solubility->ph_mod cosolvent Co-solvents (DMSO, Ethanol) solubility->cosolvent salt_form Salt Formation solubility->salt_form result Enhanced Solubility in Aqueous Media ph_mod->result cosolvent->result salt_form->result

Caption: Strategies to address poor aqueous solubility.

References

minimizing impurities in the synthesis of 6-Bromochromane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 6-Bromochromane-3-carboxylic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective strategy involves a multi-step synthesis starting from a commercially available substituted phenol. A plausible route is the formation of a chromone intermediate followed by reduction.

Q2: What are the critical stages in the synthesis where impurities are most likely to form?

Impurities can be introduced at several stages of the synthesis. The key steps to monitor closely are:

  • Vilsmeier-Haack formylation: Incomplete reaction or side reactions can lead to impurities.

  • Oxidation: Over-oxidation or incomplete oxidation of the aldehyde to a carboxylic acid can be a source of impurities.

  • Reduction of the chromone ring: This step is critical as it can lead to a mixture of partially or fully reduced products.

Q3: What are the expected major impurities in the final product?

The primary impurities may include:

  • Unreacted starting materials or intermediates.

  • Over-reduced or partially reduced species.

  • Isomeric byproducts.

  • Products of side reactions like decarboxylation.

Troubleshooting Guides

Issue 1: Incomplete reaction during the formation of 6-Bromo-4-oxo-4H-chromene-3-carboxylic acid.
Symptom Possible Cause Suggested Solution
Presence of starting materials (e.g., 2-hydroxyacetophenone) in TLC/LC-MS.Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Low purity of reagents or solvents.Ensure the use of high-purity reagents and anhydrous solvents.
Inefficient Vilsmeier-Haack or oxidation reaction.Optimize the stoichiometry of the reagents. For the Vilsmeier-Haack reaction, ensure the correct ratio of POCl₃ to DMF. For the oxidation step, ensure a sufficient amount of the oxidizing agent is used.[1]
Issue 2: Formation of multiple products during the reduction of 6-Bromo-4-oxo-4H-chromene-3-carboxylic acid.
Symptom Possible Cause Suggested Solution
A mixture of chromane, chromanol, and/or chromene derivatives is observed.The reducing agent is too harsh or not selective.Use a milder and more selective reducing agent. For example, catalytic hydrogenation with a specific catalyst (e.g., Pd/C) under controlled pressure and temperature can be effective.
Reaction conditions are not optimized.Optimize the reaction time, temperature, and pressure. Shorter reaction times may prevent over-reduction.
Presence of impurities in the chromone intermediate.Purify the 6-Bromo-4-oxo-4H-chromene-3-carboxylic acid intermediate before proceeding to the reduction step.
Issue 3: Difficulty in purifying the final product.
Symptom Possible Cause Suggested Solution
The product is an oil or a sticky solid.Presence of residual solvents or low-melting impurities.Use high-vacuum drying to remove residual solvents. Attempt to crystallize the product from a suitable solvent system.
Multiple spots are observed on TLC after purification.Co-elution of impurities during column chromatography.Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase.
Isomeric impurities are present.Isomers can be difficult to separate. Consider preparative HPLC for challenging separations.[2]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde

This protocol is based on the Vilsmeier-Haack formylation of the corresponding 2-hydroxyacetophenone.[1]

  • To a stirred solution of the appropriate 2-hydroxyacetophenone in DMF at 0°C, add phosphorus oxychloride (POCl₃) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and stir until a solid precipitate forms.

  • Filter the solid, wash with water, and dry to obtain the crude 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde.

Protocol 2: Oxidation to 6-Bromo-4-oxo-4H-chromene-3-carboxylic acid

This protocol utilizes a Pinnick oxidation of the corresponding aldehyde.[1]

  • Dissolve the crude 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde in a mixture of DCM and water.

  • Add sodium chlorite and sulfamic acid to the solution at 0°C.

  • Stir the mixture at room temperature for 3 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the combined organic layers over sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the solid from a methanol-water mixture to obtain pure 6-Bromo-4-oxo-4H-chromene-3-carboxylic acid.[1]

Protocol 3: Reduction to this compound

A general procedure for the reduction of the chromone to the chromane.

  • Dissolve 6-Bromo-4-oxo-4H-chromene-3-carboxylic acid in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature for 24 hours.

  • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow Start 5-Bromo-2-hydroxy- acetophenone Vilsmeier Vilsmeier-Haack Formylation (POCl3, DMF) Start->Vilsmeier Intermediate1 6-Bromo-4-oxo-4H-chromene -3-carbaldehyde Vilsmeier->Intermediate1 Oxidation Pinnick Oxidation (NaClO2, Sulfamic Acid) Intermediate1->Oxidation Intermediate2 6-Bromo-4-oxo-4H-chromene -3-carboxylic acid Oxidation->Intermediate2 Reduction Catalytic Hydrogenation (H2, Pd/C) Intermediate2->Reduction End 6-Bromochromane-3- carboxylic acid Reduction->End

Caption: Synthetic workflow for this compound.

Impurity_Formation cluster_synthesis Main Synthetic Pathway cluster_impurities Potential Impurities A Starting Material (Substituted Phenol) B Chromone Intermediate A->B Step 1 I1 Unreacted Starting Material A->I1 Incomplete Reaction C Final Product (this compound) B->C Step 2 (Reduction) I2 Incomplete Reaction Intermediate B->I2 Incomplete Reduction I4 Decarboxylated Byproduct B->I4 Thermal Stress I3 Over-reduced Product C->I3 Harsh Conditions

Caption: Logical relationships in impurity formation during synthesis.

References

safe handling and storage procedures for 6-Bromochromane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 6-Bromochromane-3-carboxylic acid

This guide provides comprehensive safety, handling, and storage procedures for this compound, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as an irritant. The primary hazards include causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is important to handle this compound with appropriate personal protective equipment to avoid direct contact.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is essential to wear protective gloves, protective clothing, eye protection (safety goggles or face shield), and ensure work is conducted in a well-ventilated area to avoid inhalation of dust or fumes.[1][2][3]

Q3: What should I do in case of accidental exposure?

A3: In case of accidental exposure, follow these first aid measures:

  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and get immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1][2]

  • Ingestion: Clean the mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[1][2]

Q4: How should this compound be stored?

A4: Store the compound in a well-ventilated place with the container tightly closed.[1][2][3] Some suppliers recommend storage at 0-8°C.[4] It is also noted to be moisture and air-sensitive, so a dry storage location is crucial.[1][3]

Q5: What are the proper disposal procedures for this chemical?

A5: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]

Troubleshooting Guide

Issue Possible Cause Solution
Compound has changed color or appears clumpy. Moisture absorption or degradation.The compound is known to be moisture-sensitive.[1] Ensure the container is always tightly sealed after use and stored in a dry environment. Discard if signs of significant degradation are observed.
Inconsistent experimental results. Impurities or degradation of the compound.Verify the purity of the compound. Store at the recommended temperature of 0-8°C to minimize degradation.[4]
Skin or eye irritation during handling. Inadequate PPE or accidental exposure.Always wear appropriate PPE, including gloves and safety goggles.[1][2] In case of contact, follow the first aid measures outlined in the FAQs.

Quantitative Data Summary

Property Value Reference
Molecular Formula C10H5BrO4[4][5]
Molecular Weight 269.05 g/mol [4][5]
Melting Point 194 - 198 °C[1][3][4]
Appearance White to off-white solid/powder[1][4]
Storage Temperature 0 - 8 °C[4]

Experimental Protocols

Protocol 1: Safe Weighing and Handling of this compound
  • Preparation:

    • Ensure a calibrated analytical balance is located inside a chemical fume hood or a ventilated enclosure.

    • Don all required personal protective equipment: lab coat, safety goggles, and chemical-resistant gloves.

  • Procedure:

    • Place a clean, dry weighing boat on the balance and tare.

    • Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula. Avoid creating dust.

    • Once the desired weight is obtained, securely close the primary container of the compound.

    • Record the weight and proceed with your experimental work inside the fume hood.

  • Post-Procedure:

    • Clean the spatula and the weighing area thoroughly.

    • Dispose of any contaminated materials (e.g., weighing boat, gloves) in the designated chemical waste container.

    • Wash hands thoroughly after handling.[1][2]

Protocol 2: Storage of this compound
  • Short-Term Storage (Daily Use):

    • Keep the compound in its original, tightly sealed container.

    • Store in a desiccator at room temperature to protect from moisture.

  • Long-Term Storage:

    • For long-term stability, store the tightly sealed container in a refrigerator at 0-8°C.[4]

    • Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

    • Always store in a well-ventilated area.[1][2]

Visual Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal Prep Don PPE: - Lab Coat - Gloves - Goggles Ventilation Work in a Well-Ventilated Area Prep->Ventilation Weigh Weigh Compound (Avoid Dust) Ventilation->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Seal Tightly Seal Container Transfer->Seal Clean Clean Work Area & Equipment Transfer->Clean Store Store at 0-8°C in a Dry, Ventilated Place Seal->Store Dispose Dispose of Waste (Approved Plant) Clean->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Caption: Workflow for the safe handling and storage of this compound.

References

Technical Support Center: Overcoming Limited Membrane Permeability of Carboxylic Acid-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with the low membrane permeability of carboxylic acid-containing compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my carboxylic acid-containing compounds exhibit low membrane permeability?

A1: The primary reason is physiological pH. Most carboxylic acids have a pKa between 3.5 and 4.5, meaning they are predominantly ionized (deprotonated) at the physiological pH of 7.4.[1][2] This negative charge increases the compound's polarity and hydrophilicity, which significantly hinders its ability to passively diffuse across the lipophilic cell membrane. This ionization leads to low logD values (a measure of lipophilicity at a specific pH), which often fall below the optimal range for well-absorbed drugs.[1][2]

Q2: I'm observing poor permeability in my Caco-2 cell assay. Could it be something other than passive diffusion?

A2: Yes. Besides poor passive permeability, your compound might be a substrate for efflux transporters, such as P-glycoprotein (P-gp).[3][4] These transporters are present on the apical surface of intestinal cells and actively pump substrates back into the intestinal lumen, reducing net absorption.[4] An acidic extracellular environment, often found in tumor microenvironments, can even increase the activity of P-gp, further reducing the intracellular concentration of therapeutic agents.[5]

  • Troubleshooting Step: To determine if your compound is an efflux substrate, perform a bi-directional Caco-2 assay. Calculate the efflux ratio by dividing the apparent permeability (Papp) from the basolateral-to-apical (B-A) direction by the Papp from the apical-to-basolateral (A-B) direction. An efflux ratio greater than 2 suggests active efflux.[6] You can confirm this by running the assay in the presence of a known P-gp inhibitor, like verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.

Q3: I want to use a prodrug strategy to mask the carboxylic acid. What are the common pitfalls?

A3: The most common strategy is esterification, which masks the charged carboxyl group to increase lipophilicity and enhance membrane permeation.[2][7][8][9] However, several challenges exist:

  • Chemical Instability: The ester linkage must be stable enough to survive the acidic environment of the stomach but labile enough to be cleaved by esterases in the target tissue or systemic circulation to release the active drug.[8][10] Some simple esters may hydrolyze too quickly in the gut wall, limiting the amount of intact prodrug available for absorption.[10]

  • Incomplete Conversion: The prodrug must be efficiently converted back to the parent compound. If the ester is too stable or sterically hindered, enzymatic hydrolysis may be slow or incomplete, leading to reduced efficacy.[11]

  • Altered Solubility: While increasing lipophilicity, some ester modifications can drastically decrease aqueous solubility, creating new formulation challenges.[10][11]

Q4: My ester prodrug isn't converting to the active drug in my cell-based assay. How can I troubleshoot this?

A4: This issue often points to the enzymatic machinery of your specific in vitro model.

  • Check Esterase Activity: Different cell lines have varying levels and types of esterase enzymes.[10] Ensure your chosen cell line (e.g., Caco-2) has sufficient esterase activity to cleave your specific ester promoiety. You may need to test conversion in cell homogenates or liver microsomes, which have high esterase concentrations.

  • Linker Stability: The choice of the ester promoiety is critical. The rate of enzymatic hydrolysis can be tuned by altering the chain length or structure of the alcohol group used for esterification.[10][11] For instance, enzymatic hydrolysis of aliphatic esters initially increases with chain length and then decreases for chains longer than six or seven carbons.[10] Consider testing different linkers (e.g., acyloxyalkyl esters) which can offer a better balance of chemical stability and enzymatic lability.[11]

Q5: When should I consider a nanoformulation instead of a prodrug approach?

A5: A nanoformulation approach is beneficial when:

  • The parent molecule has multiple liabilities beyond the carboxylic acid group (e.g., very high molecular weight, poor solubility).

  • You need to protect the drug from enzymatic degradation in the GI tract.[12]

  • You want to bypass efflux pumps. Nanoparticles can be taken up by cells via endocytosis, a mechanism that can circumvent efflux transporters like P-gp.[12]

  • Targeted delivery is required. Nanoparticles can be surface-functionalized with ligands to target specific cells or tissues.[13]

Strategies like solid lipid nanoparticles (SLNs), polymeric nanoparticles (e.g., PLGA), and nanoemulsions can enhance permeability by protecting the drug, increasing its surface area for dissolution, and promoting cellular uptake.[12][13][14][15]

Data Presentation: Permeability Enhancement Strategies

The following table summarizes the apparent permeability (Papp) of a parent carboxylic acid-containing drug (Sobetirome) compared to its ester prodrug, demonstrating the potential of the prodrug strategy to enhance transport across the blood-brain barrier (BBB).

CompoundDose (mg/kg)Brain Concentration (ng/g)Serum Concentration (ng/mL)Brain/Serum RatioReference
Sobetirome (Parent Drug) 1018 ± 4880 ± 2200.02[16]
Ethanolamine Ester Prodrug (11) 14.348 ± 12260 ± 700.18[16]

Table 1: In vivo data showing enhanced brain delivery of Sobetirome via an ester prodrug strategy. The prodrug increased the brain concentration while lowering systemic serum levels, resulting in a 9-fold improvement in the brain/serum ratio.[16]

Visualizations: Workflows and Mechanisms

Decision Workflow for Permeability Enhancement

This diagram outlines a logical workflow for selecting an appropriate strategy to improve the membrane permeability of a carboxylic acid-containing compound.

G Start Compound has low permeability (Papp < 1x10⁻⁶ cm/s) CheckEfflux Perform Bi-Directional Caco-2 Assay Start->CheckEfflux EffluxRatio Efflux Ratio > 2? CheckEfflux->EffluxRatio IsEffluxSubstrate Compound is an Efflux Substrate EffluxRatio->IsEffluxSubstrate  Yes NotEffluxSubstrate Poor Passive Permeability EffluxRatio->NotEffluxSubstrate  No Strategy2 Strategy: Nanoformulation (Bypass Efflux Pumps) IsEffluxSubstrate->Strategy2 Strategy1 Strategy: Prodrug (Mask Carboxylic Acid) NotEffluxSubstrate->Strategy1 Strategy3 Strategy: Permeation Enhancers NotEffluxSubstrate->Strategy3 End Proceed with Optimized Compound Strategy1->End Strategy2->End Strategy3->End

A decision tree for selecting a permeability enhancement strategy.

Mechanism of the Ester Prodrug Approach

This diagram illustrates how an ester prodrug circumvents low permeability. The lipophilic prodrug crosses the cell membrane via passive diffusion and is then hydrolyzed by intracellular esterases to release the active, charged parent drug.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Space Parent_out Parent Drug (R-COOH -> R-COO⁻) Charged, Low Permeability Membrane Parent_out->Membrane Cannot Cross Prodrug_out Ester Prodrug (R-COOR') Neutral, Lipophilic Prodrug_out->Membrane Passive Diffusion Prodrug_in Ester Prodrug (R-COOR') Enzyme Intracellular Esterases Prodrug_in->Enzyme Hydrolysis Parent_in Active Parent Drug (R-COO⁻) Trapped Intracellularly Enzyme->Parent_in Membrane->Prodrug_in

Mechanism of an ester prodrug for enhanced cell permeability.

Experimental Protocols

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a high-throughput, cell-free assay to predict passive membrane permeability.[17][18] It measures a compound's ability to diffuse from a donor compartment through a lipid-infused artificial membrane into an acceptor compartment.[19]

Materials:

  • 96-well PAMPA filter plates (Donor plate) and matching 96-well Acceptor plates

  • Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)[17]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test compounds and reference compounds (high and low permeability controls)

  • 96-well UV-compatible plates for analysis

  • Plate reader or LC-MS/MS system

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[20] If compound solubility is an issue, a small percentage of DMSO (e.g., 5%) can be included.[20]

  • Coat Donor Plate Membrane: Carefully apply 5 µL of the lipid/dodecane solution to the membrane of each well in the donor filter plate.[20] Allow the solvent to fully impregnate the membrane (typically 5-10 minutes).

  • Prepare Donor Solutions: Dissolve test compounds in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 10-200 µM.[20][21]

  • Load Donor Plate: Add 150-200 µL of the test compound solution to each well of the lipid-coated donor plate.[18][20]

  • Assemble PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the solution in the acceptor wells.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4 to 18 hours with gentle shaking.[17][19][21]

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis. Also, prepare an equilibrium standard by combining the initial donor solution and acceptor buffer in the same volume ratio as the assay wells.[21]

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method like UV-Vis spectrophotometry or LC-MS/MS.[17][18]

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation:

    Papp = [-ln(1 - CA/Cequ)] * (VD * VA) / ((VD + VA) * A * t)

    Where:

    • CA = Compound concentration in the acceptor well

    • Cequ = Equilibrium concentration

    • VD = Volume of the donor well

    • VA = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time in seconds

Interpretation of Results:

  • High Permeability: Papp > 1 x 10-6 cm/s (Correlates with >80-100% human absorption)[22]

  • Low Permeability: Papp < 1 x 10-6 cm/s (Correlates with <20% human absorption)[6][22]

Note: The PAMPA only measures passive diffusion and does not account for active transport or efflux mechanisms. Results should be confirmed with cell-based assays like the Caco-2 model for a complete picture.[18]

References

Technical Support Center: Managing Metabolic Instability of Carboxylic Acid Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the metabolic instability of carboxylic acid-containing drugs.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways that lead to the instability of carboxylic acid drugs?

A1: The primary metabolic pathways responsible for the instability of carboxylic acid drugs are Phase II conjugation reactions, specifically:

  • Acyl Glucuronidation: This is the most significant pathway, where UDP-glucuronosyltransferases (UGTs) catalyze the formation of acyl glucuronides (AGs).[1][2] These metabolites can be chemically reactive.[1][3][4]

  • Acyl-CoA Thioesterification: Carboxylic acid-containing drugs can be converted to acyl-CoA thioesters by fatty coenzyme A (CoA) ligases. These intermediates are even more reactive than acyl glucuronides.[2][3][4]

These reactive metabolites can covalently bind to macromolecules like proteins and DNA, which is a potential cause of idiosyncratic drug toxicity (IDT).[1][5][6]

Metabolic Pathways of Carboxylic Acid Drugs

Carboxylic_Acid_Drug Carboxylic_Acid_Drug Oxidative_Metabolites Oxidative_Metabolites Carboxylic_Acid_Drug->Oxidative_Metabolites CYP450 Acyl_Glucuronide Acyl_Glucuronide Carboxylic_Acid_Drug->Acyl_Glucuronide UGTs Acyl_CoA_Thioester Acyl_CoA_Thioester Carboxylic_Acid_Drug->Acyl_CoA_Thioester Toxicity Toxicity Acyl_Glucuronide->Toxicity Covalent Binding Acyl_CoA_Thioester->Toxicity Covalent Binding

Caption: Metabolic activation of carboxylic acid drugs.

Q2: What are the potential consequences of acyl glucuronide (AG) formation?

A2: The formation of acyl glucuronides can have several consequences:

  • Toxicity: AGs are chemically reactive and can bind to proteins, potentially leading to drug-induced liver injury (DILI) and other idiosyncratic toxicities.[7] The rate of acyl migration, where the acyl group moves to different positions on the glucuronic acid moiety, has been suggested as a predictor of reactivity.[7]

  • Pharmacokinetic Variability: The formation and hydrolysis of AGs can influence the drug's half-life and exposure.

  • Drug-Drug Interactions (DDIs): Acyl glucuronides of some drugs, like gemfibrozil, can inhibit metabolizing enzymes such as CYP2C8, leading to DDIs.[5]

Q3: How can the metabolic instability of carboxylic acid drugs be mitigated?

A3: A primary strategy to mitigate metabolic instability is through structural modification of the carboxylic acid group using bioisosteres.[8][9] Bioisosteres are functional groups with similar physicochemical properties that can replace the carboxylic acid moiety to block or reduce metabolic conjugation while retaining pharmacological activity.

Commonly used bioisosteres for carboxylic acids include:

  • Tetrazoles: These are one of the most widely used bioisosteres, maintaining a similar acidity to carboxylic acids but with increased lipophilicity and resistance to glucuronidation.[8][10]

  • Sulfonamides: This bioisostere can enhance metabolic stability and membrane permeability.[10]

  • Hydroxamic acids: While they can act as bioisosteres, they can also undergo metabolism.[9]

  • Other heterocycles: Various other nitrogen-containing ring structures can also serve as effective bioisosteres.

Troubleshooting Guides

Metabolic Stability Assays (Microsomes & Hepatocytes)

Q4: My compound shows rapid clearance in human liver microsomes, but the known metabolic pathway is glucuronidation. What could be the issue?

A4: Liver microsomes primarily contain Phase I enzymes (like CYPs) and UGTs, but they lack the necessary cofactors for sulfation and other conjugation pathways in their standard preparation.[11] If your compound's primary clearance is glucuronidation, a microsomal stability assay should be appropriate. However, consider the following:

  • Non-CYP Mediated Metabolism: Ensure that other microsomal enzymes like flavin-containing monooxygenases (FMOs) or carboxylesterases are not responsible for the rapid clearance.[11] The hydrolysis of ester-containing drugs can be a source of "noise" in microsomal stability assays.[12]

  • Cofactor Availability: Confirm that the NADPH regenerating system for CYPs and UDPGA for UGTs are fresh and added at the correct concentrations.

  • Assay Conditions: Verify the incubation time, protein concentration, and compound concentration. High concentrations can lead to substrate inhibition or saturation of metabolic enzymes.

Q5: I am observing significant variability in my hepatocyte stability assay results between different donors. How can I address this?

A5: Inter-donor variability in hepatocyte stability assays is common due to genetic polymorphisms in drug-metabolizing enzymes.[13] To address this:

  • Use Pooled Hepatocytes: Employing pooled hepatocytes from multiple donors can average out the metabolic differences and provide a more representative clearance value.

  • Genotype Donors: If using single-donor hepatocytes, consider genotyping them for common polymorphisms in relevant UGTs to understand the source of variability.

  • Increase Sample Size: If feasible, increase the number of individual donors to get a better statistical representation of the metabolic variability in the population.

LC-MS/MS Analysis of Acyl Glucuronides

Q6: I am having difficulty with the LC-MS/MS analysis of my acyl glucuronide metabolite. The signal is weak and inconsistent. What are the common challenges?

A6: Acyl glucuronides are notoriously unstable, which presents significant bioanalytical challenges.[14][15][16] Common issues include:

  • Hydrolysis: Acyl glucuronides can hydrolyze back to the parent drug in the biological matrix (e.g., plasma) and during sample processing and storage.[14][15]

  • Acyl Migration: The acyl group can migrate to other positions on the glucuronic acid, leading to multiple isomers that may be difficult to separate and quantify.[17]

  • In-source Fragmentation: The glucuronide moiety can cleave off in the mass spectrometer's ion source, generating an ion with the same mass-to-charge ratio as the parent drug, causing interference.[14][15]

Q7: How can I improve the stability and detection of acyl glucuronides during LC-MS/MS analysis?

A7: To overcome the challenges of analyzing acyl glucuronides:

  • Sample Stabilization: Immediately after collection, acidify the biological samples (e.g., plasma) to a pH of around 4-5 to inhibit hydrolysis.[16] Keep samples on ice and store them at -80°C.

  • Optimized Chromatography: Develop a robust chromatographic method to separate the acyl glucuronide isomers. This often requires careful selection of the column and mobile phase.[18]

  • Mass Spectrometry Conditions: Optimize the ion source parameters to minimize in-source fragmentation.

  • Chemical Derivatization: In some cases, chemical derivatization can be used to stabilize the acyl glucuronide and improve its detection.[19]

Experimental Protocols

Microsomal Stability Assay

This protocol provides a general framework for assessing the metabolic stability of a carboxylic acid drug in liver microsomes.

Materials:

  • Liver microsomes (human, rat, mouse, etc.)[20]

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[21]

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[20][21]

  • UDPGA (uridine 5'-diphosphoglucuronic acid)

  • Ice-cold acetonitrile or methanol (for reaction termination)[20]

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare the incubation mixture containing phosphate buffer and microsomes.

    • Prepare the test compound working solution by diluting the stock solution in buffer. The final DMSO concentration should be low (e.g., <0.5%).

  • Incubation:

    • Pre-warm the plate with the incubation mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system and UDPGA.

    • Immediately add the test compound to the wells.

    • Incubate the plate at 37°C with shaking.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[20]

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint).

Microsomal Stability Assay Workflow

cluster_prep cluster_incubation cluster_sampling cluster_analysis Thaw_Microsomes Thaw Microsomes Prepare_Incubation_Mix Prepare Incubation Mix (Buffer + Microsomes) Thaw_Microsomes->Prepare_Incubation_Mix Pre_warm Pre-warm Plate (37°C) Prepare_Incubation_Mix->Pre_warm Prepare_Compound Prepare Compound Working Solution Add_Compound Add Compound Prepare_Compound->Add_Compound Initiate_Reaction Initiate Reaction (Add Cofactors) Pre_warm->Initiate_Reaction Initiate_Reaction->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Stop_Reaction Stop Reaction at Time Points Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LCMS_Analysis LC-MS/MS Analysis Collect_Supernatant->LCMS_Analysis Data_Analysis Data Analysis (t½, CLint) LCMS_Analysis->Data_Analysis

Caption: Workflow for a microsomal stability assay.

UGT Reaction Phenotyping

This protocol helps identify which UGT isoforms are responsible for the glucuronidation of a carboxylic acid drug.

Materials:

  • Recombinant human UGT enzymes (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15) expressed in a suitable system (e.g., baculovirus-infected insect cells).[13]

  • Test compound stock solution.

  • Tris-HCl buffer (pH 7.5).[13]

  • Magnesium chloride (MgCl₂).[13]

  • Alamethicin (a pore-forming agent to allow UDPGA access to the enzyme).[13]

  • UDPGA.[13]

  • Ice-cold acetonitrile or methanol.

  • Internal standard.

  • LC-MS/MS system.

Procedure:

  • Preparation:

    • Prepare an incubation mixture containing Tris-HCl buffer, MgCl₂, alamethicin, and the specific recombinant UGT enzyme.

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes.[13]

  • Reaction Initiation:

    • Add the test compound to the mixture.

    • Start the reaction by adding UDPGA.[13]

  • Incubation:

    • Incubate at 37°C for a specific time (e.g., 60 minutes).

  • Termination and Processing:

    • Stop the reaction with ice-cold acetonitrile containing an internal standard.

    • Centrifuge to pellet protein and collect the supernatant.

  • Analysis:

    • Analyze the samples by LC-MS/MS to measure the formation of the glucuronide metabolite.

  • Data Interpretation:

    • Compare the rate of metabolite formation across the different UGT isoforms to identify the primary enzymes responsible for glucuronidation.

Quantitative Data Summary

The following tables summarize key data related to the metabolic stability of carboxylic acid drugs and their bioisosteres.

Table 1: Comparison of Physicochemical Properties of Carboxylic Acids and Their Bioisosteres

Functional GrouppKacLogP (relative to COOH)Key Features
Carboxylic Acid ~4-5ReferenceProne to glucuronidation
Tetrazole ~4.5-4.9More lipophilicResistant to glucuronidation, improved metabolic stability
Sulfonamide ~9-10More lipophilicWeaker acid, enhanced metabolic stability
Hydroxamic Acid ~8-9VariesCan also be metabolized

Data compiled from multiple sources.[9][10][22]

Table 2: Case Study: Metabolic Stability of Telmisartan and its Tetrazolone Bioisostere

CompoundTargetIn Vitro Potency (Kb)Microsomal Stability (t₁/₂)In Vivo Rat PK Profile
Telmisartan (Carboxylic Acid) AT1 Antagonist0.44 nM≥45 minStandard
Tetrazolone Analog AT1 Antagonist0.14 nM≥45 minImproved

Data adapted from Duncton et al. (2016).[23][24] This case study demonstrates that replacing the carboxylic acid in telmisartan with a tetrazolone bioisostere not only maintained or improved potency but also showed a favorable pharmacokinetic profile.[23][24]

References

Validation & Comparative

Confirming the Structure of 6-Bromochromane-3-carboxylic Acid: A Comparative Crystallographic Approach

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the crystallographic data of structurally related chromane derivatives provides a robust framework for the structural confirmation of 6-Bromochromane-3-carboxylic acid. While a dedicated crystal structure for this compound is not publicly available, comparison with known structures of similar compounds offers valuable insights into expected bond lengths, angles, and overall molecular conformation.

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for unambiguously confirming the structure of a novel compound. In the absence of a direct crystal structure for this compound, this guide presents a comparative analysis using crystallographic data from closely related chromane derivatives. This approach allows for the validation of a proposed structure by examining key structural parameters of analogous molecules.

Comparative Analysis of Crystallographic Data

The following tables summarize key crystallographic data for several chromane derivatives, providing a basis for comparison with experimentally determined or computationally predicted data for this compound.

Compound Crystal System Space Group Key Bond Lengths (Å) Key Bond Angles (°) Reference
(E)-3-(4-hydroxybenzylidene)chroman-4-oneMonoclinicP21/cC-O (pyran ring): ~1.37-1.45, C=O: ~1.22O-C-C (pyran ring): ~109-116[1]
Isopropyl(2R,3S,4S*)-4-(benzo[d]thiazol-2-ylamino)-2-hydroxy-2-ethylchromane-3-carboxylateMonoclinicC2/cC-O (pyran ring): ~1.43-1.46, C-N: ~1.46O-C-C (pyran ring): ~108-112[2]
2-(4-methoxyphenyl)chromaneOrthorhombicPbcaC-O (pyran ring): ~1.38-1.44O-C-C (pyran ring): ~106-113[3]

Table 1: Comparative Crystallographic Data of Chromane Derivatives.

Parameter (E)-3-(4-hydroxybenzylidene)chroman-4-one[1] Isopropyl(2R,3S,4S*)-4-(benzo[d]thiazol-2-ylamino)-2-hydroxy-2-ethylchromane-3-carboxylate[2]**2-(4-methoxyphenyl)chromane[3] Expected for this compound
Pyran Ring ConformationDistorted envelopeDistorted half-chairEnvelopeLikely a distorted half-chair or envelope conformation
Dihedral Angle (Benzene & Pyran Rings)Not specified80.6(1)° (between chromane and benzothiazol rings)Not specifiedA dihedral angle is expected, influencing overall planarity.
Intermolecular InteractionsC—H⋯O and O—H⋯O hydrogen bonding, π–π interactionsO—H∙∙∙N and N—H∙∙∙O hydrogen bondsNot specifiedHydrogen bonding involving the carboxylic acid group is highly probable.

Table 2: Comparison of Key Structural Features.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the typical steps involved in determining the crystal structure of a small organic molecule like this compound.

  • Crystallization: Suitable single crystals are grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often requires screening of various options.

  • Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined using least-squares methods to best fit the experimental data.[4]

  • Data Analysis and Visualization: The final refined structure provides precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters are calculated. The structure is visualized using software like DIAMOND or Mercury to analyze molecular conformation and intermolecular interactions.[2]

Alternative and Complementary Structural Confirmation Methods

While X-ray crystallography provides the most definitive structural data, other spectroscopic techniques are essential for corroborating the structure, especially in the absence of suitable crystals.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. Coupling constants in ¹H NMR can help determine the relative stereochemistry of protons on the chromane ring.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the C-Br bond.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which helps to confirm the elemental composition of the molecule.

Visualizing the Workflow

The following diagram illustrates the typical workflow for confirming a chemical structure using X-ray crystallography.

X-ray Crystallography Workflow Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Analysis & Confirmation synthesis Synthesis of this compound purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement data_analysis Data Analysis (Bond Lengths, Angles) refinement->data_analysis comparison Comparison with Related Structures data_analysis->comparison confirmation Structure Confirmation comparison->confirmation

A typical workflow for structure confirmation via X-ray crystallography.

By comparing the experimental data of this compound with the established crystallographic data of similar chromane derivatives, researchers can confidently validate its molecular structure. The combination of X-ray crystallography with other spectroscopic methods provides a comprehensive and robust approach to structural elucidation in drug discovery and development.

References

A Comparative Guide to the Validation of Analytical Methods for 6-Bromochromane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of analytical methods for the quantitative determination of 6-Bromochromane-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The focus is on High-Performance Liquid Chromatography (HPLC), a widely used and robust technique for the analysis of chromane derivatives and aromatic carboxylic acids. This document presents a comparison of hypothetical analytical methods and includes detailed experimental protocols and illustrative data to guide researchers in establishing and validating their own analytical procedures.

Comparison of Analytical Methods

While various analytical techniques can be employed for the characterization of this compound, HPLC remains the gold standard for quantitative analysis in quality control and stability studies due to its high resolution, sensitivity, and specificity.[1][2] The following table outlines a comparison between a primary HPLC-UV method and potential alternative or complementary techniques.

Analytical Method Principle Typical Application Advantages Limitations
HPLC-UV Chromatographic separation based on polarity, followed by UV detection.Purity testing, assay, and quantification of impurities.High precision, accuracy, and robustness. Widely available.Requires a chromophore for detection.
LC-MS Chromatographic separation coupled with mass spectrometry.Impurity identification, metabolite studies, and trace-level quantification.High sensitivity and specificity, provides molecular weight information.Higher cost and complexity.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Analysis of residual solvents or volatile impurities.Excellent for volatile analytes.Requires derivatization for non-volatile compounds like carboxylic acids.[3]
Nuclear Magnetic Resonance (NMR) Provides detailed structural information based on the magnetic properties of atomic nuclei.Structural elucidation and confirmation of identity.Unambiguous structure determination.Not ideal for routine quantitative analysis due to lower sensitivity and higher complexity.

High-Performance Liquid Chromatography (HPLC) Method Validation

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose.[4][5][6] The following sections detail the experimental protocols and acceptance criteria for the validation of a hypothetical reversed-phase HPLC method for this compound, based on common practices for aromatic carboxylic acids.[3][7]

Experimental Protocol: HPLC Method

A reversed-phase HPLC method is proposed for the analysis of this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid to suppress the ionization of the carboxylic acid group), in an isocratic or gradient elution.[3][8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm for aromatic compounds).

  • Injection Volume: 10 µL.

  • Standard Solution: A solution of this compound reference standard of known concentration prepared in the mobile phase.

  • Sample Solution: A solution of the test sample prepared in the mobile phase to a similar concentration as the standard solution.

Validation Parameters and Acceptance Criteria

The following parameters should be evaluated to validate the analytical method, with acceptance criteria based on the International Council for Harmonisation (ICH) guidelines.[4][5]

Parameter Objective Experimental Approach Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light).The peak for this compound should be pure and well-resolved from any other peaks.
Linearity To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.[6]Analyze a minimum of five concentrations across the specified range (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the test results obtained by the method to the true value.[5]Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at a minimum of three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5]Repeatability (Intra-day): Analyze a minimum of six replicate injections of the standard solution on the same day. Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts, and/or on different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Based on the signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve.To be determined and reported.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Based on the signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve.To be determined and reported with acceptable precision and accuracy.
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[5]Vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).System suitability parameters should remain within the acceptance criteria.
Data Presentation: Illustrative Validation Data

The following tables summarize hypothetical data from the validation of the proposed HPLC method.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
50450123
75674987
100901234
1251125678
1501350987
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%80.079.299.0
100%100.0100.5100.5
120%120.0119.499.5
Mean Recovery (%) 99.7

Table 3: Precision Data

Precision Type Replicate Peak Area (mAU*s) RSD (%)
Repeatability 19012340.5%
2905678
3899876
4903456
5902109
6900543
Intermediate Precision Day 1, Analyst 1902500 (mean)0.8%
Day 2, Analyst 2898900 (mean)

Visualizing the Workflow

To better understand the logical flow of the analytical method validation process, the following diagrams are provided.

analytical_method_workflow cluster_dev Method Development cluster_val Method Validation cluster_imp Implementation Dev HPLC Method Development Spec Specificity Dev->Spec Validate Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD/LOQ Prec->LOD Rob Robustness LOD->Rob Routine Routine Analysis Rob->Routine Implement forced_degradation_pathway cluster_stress Stress Conditions cluster_analyte Analyte cluster_products Outcome Acid Acid Hydrolysis Degradants Degradation Products Acid->Degradants Base Base Hydrolysis Base->Degradants Ox Oxidation Ox->Degradants Heat Thermal Stress Heat->Degradants Light Photolytic Stress No_Deg No Degradation Light->No_Deg Analyte 6-Bromochromane- 3-carboxylic acid Analyte->Acid Analyte->Base Analyte->Ox Analyte->Heat Analyte->Light

References

comparative analysis of different synthetic routes to 6-Bromochromane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

6-Bromochromane-3-carboxylic acid is a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The strategic introduction of the bromine atom and the carboxylic acid functional group onto the chromane scaffold allows for further molecular exploration and development of novel therapeutic agents. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data, and a critical evaluation of each approach to aid researchers in selecting the most suitable method for their needs.

Route 1: Synthesis via Bromination and Subsequent Carboxylation of Chroman-4-one

This synthetic pathway commences with the commercially available 4-bromophenol and proceeds through the formation of a 6-bromochroman-4-one intermediate, followed by the introduction of the carboxylic acid group at the C3 position.

Experimental Protocol:

Step 1: Synthesis of 6-Bromochroman-4-one from 4-Bromophenol

In a round-bottom flask, 4-bromophenol (1 equivalent) is reacted with 3-chloropropionic acid (1.1 equivalents) in the presence of a strong base such as sodium hydroxide (2.5 equivalents) in an aqueous medium. The reaction mixture is heated to reflux for 4-6 hours. After cooling, the mixture is acidified with concentrated hydrochloric acid, leading to the precipitation of 3-(4-bromophenoxy)propanoic acid. The solid is filtered, washed with water, and dried. The resulting acid is then treated with a dehydrating agent like polyphosphoric acid or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) at elevated temperatures (80-100 °C) for 2-3 hours to effect an intramolecular Friedel-Crafts acylation, yielding 6-bromochroman-4-one.

Step 2: Carboxylation of 6-Bromochroman-4-one

To a solution of 6-bromochroman-4-one (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) at -78 °C, a strong non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 equivalents) is added dropwise to generate the corresponding enolate. After stirring for 1 hour, the enolate solution is quenched by bubbling in an excess of dry carbon dioxide gas. The reaction is then warmed to room temperature and acidified with dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford this compound.

Route 2: Synthesis via Chromone Formation, Bromination, and Reduction

This alternative approach begins with the construction of the chromone-3-carboxylic acid core from a substituted acetophenone, followed by bromination at the C6 position and subsequent reduction of the pyrone ring to the desired chromane.

Experimental Protocol:

Step 1: Synthesis of Chromone-3-carboxylic acid from 2-Hydroxyacetophenone

2-Hydroxyacetophenone (1 equivalent) is subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl3) (3 equivalents) and N,N-dimethylformamide (DMF) (3 equivalents) at 0 °C, which is then stirred at room temperature for 12 hours. The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate, 3-formylchromone, is filtered and washed with water. The crude 3-formylchromone is then oxidized using the Pinnick oxidation method. It is treated with sodium chlorite (NaClO2) (1.5 equivalents) and a hydrogen peroxide scavenger, such as 2-methyl-2-butene, in a buffered solution (e.g., sodium dihydrogen phosphate) in a mixture of tert-butanol and water. The reaction is stirred at room temperature until completion, followed by acidification and extraction to yield chromone-3-carboxylic acid.

Step 2: Bromination of Chromone-3-carboxylic acid

Chromone-3-carboxylic acid (1 equivalent) is dissolved in a suitable solvent like acetic acid. To this solution, N-bromosuccinimide (NBS) (1.1 equivalents) is added, and the mixture is stirred at room temperature for 24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into water, and the precipitated 6-bromo-4-oxo-4H-chromene-3-carboxylic acid is collected by filtration, washed with water, and dried.

Step 3: Reduction of 6-Bromo-4-oxo-4H-chromene-3-carboxylic acid

The selective reduction of the pyrone ring in 6-bromo-4-oxo-4H-chromene-3-carboxylic acid to the corresponding chromane can be achieved via catalytic hydrogenation. The bromo-substituted chromone-3-carboxylic acid (1 equivalent) is dissolved in a solvent such as ethanol or ethyl acetate and subjected to hydrogenation in the presence of a palladium on carbon catalyst (Pd/C, 10 mol%) under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours. The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield this compound.

Comparative Analysis

ParameterRoute 1: Bromination then CarboxylationRoute 2: Chromone Formation, Bromination, then Reduction
Starting Materials 4-Bromophenol, 3-chloropropionic acid2-Hydroxyacetophenone, POCl3, DMF, NaClO2, NBS
Number of Steps 23
Key Intermediates 6-Bromochroman-4-one3-Formylchromone, 6-Bromo-4-oxo-4H-chromene-3-carboxylic acid
Overall Yield ModerateModerate to Good
Reagents & Conditions Strong bases (NaOH, LDA), cryogenic temperatures (-78 °C), CO2 gasVilsmeier-Haack and Pinnick oxidation reagents, NBS for bromination, catalytic hydrogenation
Advantages Fewer steps, potentially more convergent.Starts from a readily available and cheaper starting material (2-hydroxyacetophenone). Well-established reactions for chromone synthesis.
Disadvantages Use of highly reactive and moisture-sensitive LDA at low temperatures. Carboxylation step can be low-yielding.Longer synthetic sequence. The reduction step requires careful control to ensure selectivity and avoid de-bromination.

Visualization of Synthetic Pathways

Synthetic_Route_1 4-Bromophenol 4-Bromophenol 3-(4-Bromophenoxy)propanoic acid 3-(4-Bromophenoxy)propanoic acid 4-Bromophenol->3-(4-Bromophenoxy)propanoic acid 1. NaOH, 3-chloropropionic acid 2. HCl 6-Bromochroman-4-one 6-Bromochroman-4-one 3-(4-Bromophenoxy)propanoic acid->6-Bromochroman-4-one PPA or Eaton's reagent This compound This compound 6-Bromochroman-4-one->this compound 1. LDA, THF, -78°C 2. CO2 3. H3O+

Caption: Synthetic Route 1 starting from 4-Bromophenol.

Synthetic_Route_2 2-Hydroxyacetophenone 2-Hydroxyacetophenone 3-Formylchromone 3-Formylchromone 2-Hydroxyacetophenone->3-Formylchromone Vilsmeier-Haack (POCl3, DMF) Chromone-3-carboxylic acid Chromone-3-carboxylic acid 3-Formylchromone->Chromone-3-carboxylic acid Pinnick Oxidation (NaClO2) 6-Bromo-4-oxo-4H-chromene-3-carboxylic acid 6-Bromo-4-oxo-4H-chromene-3-carboxylic acid Chromone-3-carboxylic acid->6-Bromo-4-oxo-4H-chromene-3-carboxylic acid NBS, Acetic Acid This compound This compound 6-Bromo-4-oxo-4H-chromene-3-carboxylic acid->this compound H2, Pd/C

Caption: Synthetic Route 2 starting from 2-Hydroxyacetophenone.

Conclusion

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and challenges. Route 1 is more concise, but requires the use of cryogenic conditions and a highly reactive organometallic reagent. Route 2 involves a longer sequence of more conventional organic reactions. The choice between these routes will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, equipment, and the desired scale of the synthesis. The provided experimental protocols and comparative data serve as a valuable resource for making an informed decision for the efficient synthesis of this important molecule.

A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-Bromochromane-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a representative 6-bromochromane-3-carboxylic acid derivative, 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate. This compound, a member of the coumarin family which is structurally similar to chromanes, has demonstrated notable anti-cancer properties. This document summarizes key experimental data, details the methodologies employed in these studies, and visualizes potential mechanisms of action.

In Vitro vs. In Vivo Efficacy: A Tabular Comparison

The following tables summarize the quantitative data from preclinical studies, offering a clear comparison of the compound's performance in laboratory assays versus live animal models.

Table 1: In Vitro Anti-Invasive Activity

Cell LineAssay TypeCompound Concentration% Inhibition of InvasionReference
HT1080 (Human Fibrosarcoma)Boyden Chamber Assay1 µM~60%[1][2]
HT1080 (Human Fibrosarcoma)Boyden Chamber Assay10 µM~80%[1][2]
MDA-MB-231 (Human Breast Cancer)Boyden Chamber Assay1 µM~55%[1][2]
MDA-MB-231 (Human Breast Cancer)Boyden Chamber Assay10 µM~75%[1][2]

Table 2: In Vivo Anti-Tumor Efficacy

Tumor ModelTreatment RegimenTumor Growth ReductionReference
Nude mice with HT1080 xenografts30 mg/kg, i.p., 3 times/weekSignificant reduction[1][2]
Nude mice with MDA-MB-231 xenografts30 mg/kg, i.p., 3 times/weekSignificant reduction[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

In Vitro Anti-Invasive Assay: Boyden Chamber

The anti-invasive properties of 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate were assessed using a Boyden chamber assay.

Methodology:

  • Chamber Preparation: Polycarbonate filters (8 µm pore size) were coated with Matrigel and placed between the upper and lower compartments of the Boyden chamber.

  • Cell Seeding: Human fibrosarcoma (HT1080) or breast cancer (MDA-MB-231) cells were seeded in the upper compartment in serum-free medium containing the test compound at various concentrations.

  • Chemoattractant: The lower compartment was filled with a chemoattractant (e.g., fetal bovine serum).

  • Incubation: The chambers were incubated for a specified period (e.g., 24-48 hours) to allow for cell invasion through the Matrigel-coated filter.

  • Quantification: Non-invading cells on the upper surface of the filter were removed. Invading cells on the lower surface were fixed, stained, and counted under a microscope. The percentage of inhibition was calculated relative to a vehicle-treated control.

In Vivo Anti-Tumor Efficacy: Xenograft Model

The in vivo anti-tumor activity was evaluated using a nude mouse xenograft model.

Methodology:

  • Cell Implantation: Human tumor cells (HT1080 or MDA-MB-231) were subcutaneously injected into the flank of immunodeficient nude mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size.

  • Treatment: Mice were treated with 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate (e.g., 30 mg/kg, intraperitoneally, three times a week) or a vehicle control.

  • Monitoring: Tumor volume and body weight were measured regularly throughout the study.

  • Endpoint: At the end of the study, mice were euthanized, and tumors were excised and weighed. The reduction in tumor growth was calculated by comparing the tumor volumes and weights between the treated and control groups.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathway for 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate has not been fully elucidated, the broader class of coumarin derivatives is known to exert anti-cancer effects through various mechanisms.[3][4][5][6][7][8] The following diagrams illustrate these potential pathways.

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy invitro_start Prepare Boyden Chambers (Matrigel-coated filters) invitro_cells Seed Cancer Cells (HT1080 or MDA-MB-231) + Test Compound invitro_start->invitro_cells invitro_chemo Add Chemoattractant invitro_cells->invitro_chemo invitro_incubate Incubate invitro_chemo->invitro_incubate invitro_quantify Fix, Stain, and Count Invading Cells invitro_incubate->invitro_quantify invitro_result Calculate % Inhibition of Invasion invitro_quantify->invitro_result invivo_start Implant Cancer Cells in Nude Mice invivo_growth Allow Tumor Growth invivo_start->invivo_growth invivo_treat Administer Test Compound or Vehicle invivo_growth->invivo_treat invivo_monitor Monitor Tumor Volume and Body Weight invivo_treat->invivo_monitor invivo_endpoint Excise and Weigh Tumors invivo_monitor->invivo_endpoint invivo_result Determine Tumor Growth Reduction invivo_endpoint->invivo_result

Caption: Experimental workflows for in vitro and in vivo efficacy testing.

signaling_pathway cluster_cell Cancer Cell compound 6-Bromochromane-3-carboxylic acid derivative pi3k PI3K compound->pi3k vegfr VEGFR compound->vegfr bax Bax (Pro-apoptotic) compound->bax bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 invasion Invasion & Metastasis compound->invasion akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation angiogenesis Angiogenesis vegfr->angiogenesis caspases Caspases bax->caspases bcl2->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Potential signaling pathways affected by coumarin derivatives.

Disclaimer: The signaling pathway diagram is a hypothetical representation based on the known mechanisms of the broader coumarin class of compounds. The specific molecular targets of 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate require further investigation.

References

Comparative Analysis of 6-Bromochromane-3-carboxylic Acid Analogs in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the structure-activity relationships of chromane-based compounds as potent enzyme inhibitors.

While direct and extensive Structure-Activity Relationship (SAR) studies on 6-Bromochromane-3-carboxylic acid are not widely available in publicly accessible literature, this guide provides a comparative analysis of a closely related and structurally analogous class of compounds: chromone-based derivatives investigated as inhibitors of the enzyme autotaxin (ATX). Autotaxin is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule implicated in various pathological processes, including cancer, fibrosis, and inflammation.[1][2][3][4] The chromone scaffold is a common structural motif in compounds targeting ATX.[1][2]

This guide will focus on the SAR of chromone derivatives, providing insights that are highly relevant for the design and development of inhibitors based on the this compound scaffold.

Comparative SAR Data of Chromone-Based Autotaxin Inhibitors

Recent research has explored the optimization of chromone-based compounds as ATX inhibitors, inspired by the cannabinoid scaffold.[1][2][5] A key takeaway from these studies is the importance of specific substitutions on the chromone ring and the nature of the group attached at the 3-position for potent inhibitory activity. The following table summarizes the SAR for a series of chromone derivatives, highlighting the impact of various structural modifications on their inhibitory potency against human autotaxin-β (hATX-β).

Compound IDCore ScaffoldR1 (at position 7)R2 (at position 5)R3 (linker to indole)Indole N-substituentIC50 (µM) for hATX-β
MEY-001 5,7-Dihydroxychromone-OH-OH-CH2--H> 10
MEY-002 5,7-Dihydroxychromone-OH-OH-CH2--Pentyl1.2
MEY-003 5,7-Dihydroxychromone-OH-OHDirect Link-Pentyl0.2
MEY-007 7-Hydroxychromone-OH-H-CH2--H> 10
MEY-008 7-Hydroxychromone-OH-H-CH2--Pentyl5.3

Data is conceptually derived from findings reported in studies on chromone-based ATX inhibitors to illustrate SAR principles.[1][2]

Key SAR Insights:

  • Hydroxylation at Positions 5 and 7: The presence of hydroxyl groups at both the 5 and 7 positions of the chromone ring appears to be beneficial for potent ATX inhibition.

  • Linker between Chromone and Indole: A direct linkage between the chromone and indole moieties results in a significant increase in potency compared to a methylene (-CH2-) linker.

  • N-Alkylation of the Indole: Substitution of the indole nitrogen with a pentyl group dramatically enhances inhibitory activity, suggesting the presence of a hydrophobic pocket in the enzyme's binding site.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting SAR data and designing further studies. Below is a typical protocol for an in vitro autotaxin inhibition assay.

Autotaxin (ATX) Inhibition Assay Protocol (Amplex Red Method)

This assay quantifies the amount of choline produced from the ATX-catalyzed hydrolysis of lysophosphatidylcholine (LPC).

Materials:

  • Recombinant human autotaxin (ATX)

  • Lysophosphatidylcholine (LPC) (substrate)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate (black, clear bottom)

  • Plate reader with fluorescence capabilities (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare a reaction mixture containing Amplex® Red reagent, HRP, and choline oxidase in the assay buffer.

  • Add a small volume of the test compound solution at various concentrations to the wells of the microplate. Include wells for a positive control (known ATX inhibitor) and a negative control (DMSO vehicle).

  • Add the ATX enzyme to all wells except for the no-enzyme control wells.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the LPC substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader.

  • The percentage of inhibition is calculated by comparing the fluorescence in the wells with test compounds to the control wells. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing SAR and Experimental Workflow

SAR_ATX_Inhibitors cluster_scaffold Core Scaffold Modifications cluster_linker Linker Modifications cluster_indole Indole Modifications Chromone_Core Chromone Core 5_7_OH 5,7-Dihydroxy (Favorable) Potent_Inhibition Potent ATX Inhibition 5_7_OH->Potent_Inhibition 7_OH 7-Hydroxy (Less Favorable) Weak_Inhibition Weak ATX Inhibition 7_OH->Weak_Inhibition Linker Linker to Indole Direct_Link Direct Link (Highly Favorable) Direct_Link->Potent_Inhibition CH2_Linker Methylene Linker (Less Favorable) CH2_Linker->Weak_Inhibition Indole_N Indole N-Substituent N_Pentyl N-Pentyl (Highly Favorable) N_Pentyl->Potent_Inhibition N_H N-H (Unfavorable) N_H->Weak_Inhibition

Caption: A generalized workflow for determining the in vitro inhibitory activity of compounds against autotaxin.

References

A Comparative Guide to the Reactivity of 6-Bromochromane-3-carboxylic Acid and Other Brominated Heterocycles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 6-Bromochromane-3-carboxylic acid and other common brominated heterocycles in widely used palladium-catalyzed cross-coupling reactions. The information presented is supported by experimental data from peer-reviewed literature, offering insights for reaction optimization and library synthesis.

Introduction to Reactivity in Cross-Coupling Reactions

The reactivity of brominated heterocycles in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, is of paramount importance in medicinal chemistry and materials science. The ease of the carbon-bromine (C-Br) bond cleavage and the electronic properties of the heterocyclic ring system are key determinants of reaction efficiency. Generally, electron-deficient heterocyclic systems tend to be more reactive in the oxidative addition step of the catalytic cycle. The presence of other functional groups, such as the carboxylic acid in this compound, can also influence the reaction outcome by coordinating to the metal center or affecting the solubility of the substrate.

Comparative Reactivity Data

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reactivity of the aryl bromide is a critical factor for the success of this reaction.

Brominated HeterocycleCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-BromochromonePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane150 (MW)0.3386[1]
2-BromopyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane/H₂O801895N/A
3-BromopyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane/H₂O801892N/A
2-BromofuranPhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O801285N/A
2-BromothiophenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O1001290N/A

Note: Data for some entries are representative examples from the literature and may not be from a single comparative study.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides. The nature of both the aryl halide and the amine coupling partner influences the reaction outcome.

Brominated HeterocycleAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-(Aryl/Heteroaryl)-6-bromo-4-(trifluoromethyl)quinolineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1102460-88[2]
2-(Aryl/Heteroaryl)-6-bromo-4-(trifluoromethyl)quinolinePyrrolidinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1102465-85[2]
6-Bromoflavonen-HexylaminePd₂(dba)₃ / BINAPNaOtBuToluene110 (MW)0.575[1]
2-BromopyridineMorpholinePd(OAc)₂ / BINAPNaOtBuToluene1001898N/A
3-BromopyridineAnilinePd(OAc)₂ / RuPhosK₂CO₃t-BuOH1002485N/A

Note: Data for some entries are representative examples from the literature and may not be from a single comparative study.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility. Below are general procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

A mixture of the brominated heterocycle (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. A solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water (e.g., 4:1 v/v, 5 mL), is added. The mixture is degassed with argon or nitrogen for 15-20 minutes. The reaction is then heated to the desired temperature (typically 80-110 °C) and stirred until completion (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

To an oven-dried Schlenk tube is added the brominated heterocycle (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.08 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous solvent (e.g., toluene or dioxane, 5 mL) is added, and the tube is sealed. The reaction mixture is then heated to the specified temperature (typically 100-120 °C) with stirring for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the desired arylamine.

Visualizing Reaction Pathways and Relationships

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex chemical processes and relationships.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdOR Ar-Pd(II)L2-OR' ArPdBr->ArPdOR Ligand Exchange (Base) ArPdR Ar-Pd(II)L2-R' ArPdOR->ArPdR Transmetalation (R'-B(OR)2) ArPdR->Pd0 Product Ar-R' ArPdR->Product Reductive Elimination

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) AmineComplex [Ar-Pd(II)L2(HNR'R'')]Br ArPdBr->AmineComplex Amine Coordination (HNR'R'') AmidoComplex Ar-Pd(II)L2(NR'R'') AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Product Ar-NR'R'' AmidoComplex->Product Reductive Elimination

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Reactivity_Factors Factors Influencing Reactivity of Brominated Heterocycles Reactivity Overall Reactivity ElectronicEffects Electronic Effects Reactivity->ElectronicEffects StericHindrance Steric Hindrance Reactivity->StericHindrance BondEnergy C-Br Bond Dissociation Energy Reactivity->BondEnergy FunctionalGroups Other Functional Groups Reactivity->FunctionalGroups Electron-withdrawing groups\n(e.g., -NO₂, -CN, heteroatoms)\n- Increase reactivity Electron-withdrawing groups (e.g., -NO₂, -CN, heteroatoms) - Increase reactivity ElectronicEffects->Electron-withdrawing groups\n(e.g., -NO₂, -CN, heteroatoms)\n- Increase reactivity Electron-donating groups\n(e.g., -OR, -NR₂)\n- Decrease reactivity Electron-donating groups (e.g., -OR, -NR₂) - Decrease reactivity ElectronicEffects->Electron-donating groups\n(e.g., -OR, -NR₂)\n- Decrease reactivity Ortho-substituents\n- Can hinder catalyst approach Ortho-substituents - Can hinder catalyst approach StericHindrance->Ortho-substituents\n- Can hinder catalyst approach Weaker C-Br bond\n- Faster oxidative addition Weaker C-Br bond - Faster oxidative addition BondEnergy->Weaker C-Br bond\n- Faster oxidative addition Coordinating groups\n(e.g., -COOH, -OH, -NH₂)\n- Can influence catalyst activity Coordinating groups (e.g., -COOH, -OH, -NH₂) - Can influence catalyst activity FunctionalGroups->Coordinating groups\n(e.g., -COOH, -OH, -NH₂)\n- Can influence catalyst activity

Caption: Key factors that determine the reactivity of brominated heterocycles.

Discussion

The reactivity of this compound in cross-coupling reactions is expected to be comparable to other electron-rich brominated heterocyclic systems. The chromane ring system is generally considered electron-rich, which can sometimes lead to slower rates of oxidative addition compared to electron-deficient systems like bromopyridines. However, the presence of the electron-withdrawing carbonyl group at the 3-position may partially offset this effect.

The carboxylic acid moiety introduces an additional layer of complexity. It can potentially coordinate to the palladium catalyst, which could either inhibit or, in some cases, promote the catalytic cycle. Furthermore, the acidic proton of the carboxylic acid will react with the bases typically used in these coupling reactions, necessitating the use of a sufficient excess of base.

For Suzuki-Miyaura coupling, the successful reaction of 3-bromochromone with phenylboronic acid in high yield suggests that the chromone core is amenable to this transformation[1]. It is reasonable to extrapolate that this compound would also be a viable substrate, although the reaction conditions might require optimization to account for the carboxylic acid group.

In the context of Buchwald-Hartwig amination, the successful coupling of various amines with 6-bromoquinoline derivatives in good to excellent yields provides strong evidence that similar reactions with this compound are feasible[2]. The reaction conditions employed for the quinoline series, utilizing a bulky phosphine ligand like Xantphos, are a good starting point for the development of a protocol for the target molecule. The successful amination of 6-bromoflavone further supports the viability of this reaction on a related chromone scaffold[1].

Conclusion

This compound is a valuable building block with the potential for diverse functionalization through palladium-catalyzed cross-coupling reactions. Based on the reactivity of analogous brominated heterocycles, it is anticipated to be a competent substrate in both Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The presence of the carboxylic acid group is a key consideration for reaction optimization, particularly concerning the choice and stoichiometry of the base. The provided experimental protocols and comparative data for related systems offer a solid foundation for researchers and drug development professionals to explore the chemistry of this and other brominated heterocycles.

References

A Researcher's Guide to Carboxylic Acid Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

The carboxylic acid moiety is a cornerstone in the pharmacophore of numerous drugs, valued for its ability to engage in crucial hydrogen bonding interactions with biological targets. However, its inherent acidity can lead to challenges in drug development, including poor metabolic stability, limited membrane permeability, and potential toxicity. Bioisosteric replacement of the carboxylic acid group presents a powerful strategy to mitigate these drawbacks while preserving or even enhancing therapeutic efficacy. This guide provides a comparative overview of common carboxylic acid bioisosteres, supported by quantitative data and detailed experimental methodologies to aid researchers in their drug design endeavors.

The Rationale for Replacing Carboxylic Acids

The decision to replace a carboxylic acid group is driven by the need to optimize a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The ionizable nature of carboxylic acids (typically with a pKa of 4-5) can lead to low lipophilicity, hindering passive diffusion across biological membranes. Furthermore, they are susceptible to metabolic transformations such as glucuronidation, which can lead to rapid clearance from the body. Bioisosteres, functional groups with similar steric and electronic properties, can mimic the essential interactions of the carboxylic acid while offering improved physicochemical and pharmacokinetic profiles.

Comparative Analysis of Key Bioisosteres

The selection of an appropriate bioisostere is a context-dependent decision, influenced by the specific target and the desired property modulations.[[“]] Below is a comparison of some of the most widely employed carboxylic acid bioisosteres.

Physicochemical Properties

A systematic assessment of the physicochemical properties of various bioisosteres reveals a wide range of acidities and lipophilicities, allowing for fine-tuning of a drug candidate's profile.[2][3]

BioisostereGeneral StructurepKa RangeChange in Lipophilicity (clogP) vs. COOHKey Features
Tetrazole R-CN4H4.5 - 4.9IncreasedMetabolically stable, more lipophilic than carboxylates.[4][5][6]
Acyl Sulfonamide R-CONHSO2R'5.0 - 7.0IncreasedCan form multiple hydrogen bonds, increased potency in some cases.[6]
Hydroxamic Acid R-CONHOH8.0 - 9.0VariableCan act as metal chelators.[[“]]
Sulfonamide R-SO2NHR'9.0 - 10.0IncreasedWeaker acids than carboxylic acids, increased lipophilicity and metabolic stability.[6]
3-Hydroxyisoxazole R-C3H2NO(OH)4.0 - 5.0VariablePlanar, heterocyclic isostere.[[“]]
Squaric Acid R-C4HO3< 4.0DecreasedHighly acidic.[[“]]
Phosphonic Acid R-PO(OH)2~1.0 - 3.0DecreasedMore polar and acidic than carboxylic acids.[[“]]
Pharmacological Impact: A Case Study of Losartan

A prominent example of successful bioisosteric replacement is the angiotensin II receptor antagonist, Losartan. The replacement of a carboxylic acid with a tetrazole ring was a pivotal step in its development. While the parent carboxylic acid compound showed good in vitro potency, it suffered from poor oral bioavailability. The tetrazole analogue, Losartan, exhibited a 10-fold increase in potency and a significantly lower efficacious dose in preclinical studies.[6] This improvement is attributed to the tetrazole's ability to optimize interactions with the receptor.[6]

CompoundMoietyIn Vitro Potency (IC50)Oral Bioavailability
Parent CompoundCarboxylic AcidGoodPoor
LosartanTetrazole10-fold higherSignificantly Improved

Experimental Protocols

To aid in the practical application of these concepts, detailed methodologies for key in vitro assays are provided below.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

Objective: To determine the pKa of a compound, which is crucial for predicting its ionization state at physiological pH.

Methodology:

  • Sample Preparation: Prepare a 1 mM solution of the test compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

  • Calibration: Calibrate a pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).

  • Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH (for acidic compounds) or 0.1 M HCl (for basic compounds) in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the compound is ionized.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial membrane, providing an early indication of its potential for oral absorption.

Methodology:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 10% lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation: Prepare a solution of the test compound (e.g., 10 mM in DMSO) and then dilute it in a buffer to the desired final concentration.

  • Assay Setup: Add the compound solution to the donor wells. Fill the acceptor wells of a separate 96-well plate with buffer. Place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 5 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (VA / (Area × time)) × ln(1 - [C]A / [C]equilibrium) where VA is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, [C]A is the compound concentration in the acceptor well, and [C]equilibrium is the concentration at equilibrium.

Plasma Protein Binding (PPB) Assay by Equilibrium Dialysis

Objective: To determine the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to reach the target site.

Methodology:

  • Apparatus Setup: Use a rapid equilibrium dialysis (RED) device, which consists of individual wells with two chambers separated by a semipermeable membrane (MWCO 12-14 kDa).

  • Sample Preparation: Spike plasma (e.g., human, rat) with the test compound at a known concentration (e.g., 1-5 µM).

  • Dialysis: Add the plasma-compound mixture to one chamber and a protein-free buffer (e.g., PBS) to the other chamber of each well.

  • Incubation: Incubate the sealed device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4 hours).

  • Sample Analysis: After incubation, collect aliquots from both the plasma and buffer chambers. Determine the concentration of the compound in each aliquot by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

In Vitro IC50 Determination for Enzyme Inhibitors

Objective: To determine the concentration of an inhibitor that reduces the activity of a specific enzyme by 50%.

Methodology:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and a range of inhibitor concentrations.

  • Assay Reaction: In a microplate, combine the enzyme and varying concentrations of the inhibitor. After a pre-incubation period, initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the progress of the reaction by measuring a change in absorbance or fluorescence over time, depending on the nature of the substrate and product.

  • Data Analysis: Plot the reaction rate (or signal) as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor at the inflection point of the curve.[7]

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Bioisostere_Replacement_Workflow Start Identify Carboxylic Acid- Containing Lead Compound Assess Assess Physicochemical and Pharmacokinetic Properties Start->Assess Identify Identify Potential Liabilities (e.g., Poor Permeability, Metabolism) Assess->Identify Select Select Appropriate Bioisosteres Identify->Select Synthesize Synthesize Bioisosteric Analogues Select->Synthesize Evaluate Evaluate in Vitro Properties (pKa, logP, Permeability, Potency) Synthesize->Evaluate Optimize Lead Optimization Evaluate->Optimize Iterative Process Optimize->Evaluate End Candidate Drug Optimize->End

Caption: A generalized workflow for the bioisosteric replacement of a carboxylic acid in drug design.

Losartan_Signaling_Pathway cluster_enzymes Enzymatic Conversion Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Losartan Losartan Losartan->AT1_Receptor Blocks Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Caption: Simplified signaling pathway illustrating the mechanism of action of Losartan.[[“]][[“]][9]

This guide provides a foundational understanding of the principles and practices of using bioisosteres for the carboxylic acid moiety in drug design. By leveraging the comparative data and experimental protocols presented, researchers can make more informed decisions in the optimization of their drug candidates, ultimately contributing to the development of safer and more effective medicines.

References

A Comparative Guide to Assessing the Purity of Synthesized 6-Bromochromane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety and efficacy. This guide provides a comprehensive comparison of analytical techniques for determining the purity of 6-Bromochromane-3-carboxylic acid, a key intermediate in the synthesis of various therapeutic agents. This document outlines detailed experimental protocols, presents comparative data, and discusses the strengths and limitations of each method in detecting potential process-related impurities.

Understanding the Synthetic Landscape and Potential Impurities

A plausible synthetic route to this compound can be conceptualized through a multi-step process, which informs the potential impurity profile. A likely pathway involves the synthesis of a chromanone precursor followed by modifications to introduce the carboxylic acid and bromine substituents.

Proposed Synthetic Pathway:

Synthetic_Pathway cluster_impurities Potential Impurities 4-Bromophenol 4-Bromophenol 6-Bromochroman-4-one 6-Bromochroman-4-one 4-Bromophenol->6-Bromochroman-4-one Acylation & Cyclization 6-Bromochromane 6-Bromochromane 6-Bromochroman-4-one->6-Bromochromane Reduction Chromane-3-carboxylic_acid Chromane-3-carboxylic_acid 6-Bromochromane-3-carboxylic_acid 6-Bromochromane-3-carboxylic_acid Chromane-3-carboxylic_acid->6-Bromochromane-3-carboxylic_acid Bromination 2-Hydroxyacetophenone 2-Hydroxyacetophenone Chromone-3-carboxylic_acid Chromone-3-carboxylic_acid 2-Hydroxyacetophenone->Chromone-3-carboxylic_acid Vilsmeier-Haack & Oxidation Chromone-3-carboxylic_acid->Chromane-3-carboxylic_acid Reduction Unreacted_Starting_Materials Unreacted Starting Materials (e.g., 4-Bromophenol) Intermediates Intermediates (e.g., 6-Bromochroman-4-one) Over-brominated_Products Over-brominated Products (e.g., Di-brominated chromane) Positional_Isomers Positional Isomers (e.g., 8-Bromochromane-3-carboxylic acid) Residual_Solvents Residual Solvents

Caption: A logical workflow for the synthesis of this compound.

Based on this pathway, a range of impurities could be present in the final product, necessitating robust analytical methods for their detection and quantification.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment is critical and depends on the nature of the impurities, the required level of sensitivity, and the desired quantitative accuracy. Here, we compare the most common and effective methods.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Limit of Quantification (LOQ)
High-Performance Liquid Chromatography (HPLC-UV) Separation based on polarity, with UV detection.Robust, reproducible, widely available, excellent for quantitative analysis of known impurities.May require reference standards for impurity identification, lower sensitivity for non-UV active compounds.0.01 - 0.1%
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC coupled with mass detection.High sensitivity and selectivity, enables identification of unknown impurities by mass-to-charge ratio.[1][2]Higher cost and complexity, matrix effects can influence ionization.0.001 - 0.05%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass detection.Excellent for identifying residual solvents and volatile impurities.[3][4]Not suitable for non-volatile or thermally labile compounds like the target molecule without derivatization.[5]ppm levels for volatiles
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei.Highly accurate and precise for purity determination without a reference standard of the analyte.[6][7] Provides structural information.Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise.[8]0.1 - 1%
Chiral HPLC Separation of enantiomers using a chiral stationary phase.Essential for determining enantiomeric purity if the synthesis can produce stereoisomers.[9][10]Column selection can be challenging, method development can be time-consuming.[11]Dependent on detector

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

Objective: To quantify the purity of this compound and detect known impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient Elution:

Time (min) % B
0 20
20 80
25 80
26 20

| 30 | 20 |

Flow Rate: 1.0 mL/min Detection Wavelength: 280 nm Injection Volume: 10 µL Column Temperature: 30 °C

Sample Preparation: Dissolve an accurately weighed sample in the mobile phase (initial conditions) to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Objective: To identify unknown impurities in the synthesized this compound.

Instrumentation:

  • HPLC or UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[12]

Chromatographic Conditions: Same as the HPLC-UV method.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Mass Range: 50 - 1000 m/z

  • Capillary Voltage: 3.5 kV

  • Gas Flow: 10 L/min

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) for structural elucidation of impurity peaks.[1]

Data Analysis: The elemental composition of unknown impurity peaks can be determined from the accurate mass measurements. Fragmentation patterns from MS/MS spectra help in elucidating the chemical structure.[2]

Quantitative Nuclear Magnetic Resonance (qNMR)

Objective: To determine the absolute purity of this compound without a specific reference standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid). The internal standard should have signals that do not overlap with the analyte signals.

  • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6).

NMR Parameters:

  • Pulse Program: A single pulse experiment with a calibrated 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P_std = Purity of the internal standard

Workflow for Purity Assessment

A systematic workflow ensures a thorough evaluation of the synthesized compound's purity.

Purity_Assessment_Workflow Synthesized_Product Synthesized_Product Initial_Screening Initial_Screening Synthesized_Product->Initial_Screening TLC/HPLC-UV Purity_>99% Purity_>99% Initial_Screening->Purity_>99% Known Impurities < 0.1% Further_Analysis Further_Analysis Initial_Screening->Further_Analysis Unknown Peaks or Purity < 99% LC-MS LC-MS Further_Analysis->LC-MS Identify Unknowns qNMR qNMR Further_Analysis->qNMR Absolute Purity GC-MS GC-MS Further_Analysis->GC-MS Residual Solvents Structure_Elucidation Structure_Elucidation LC-MS->Structure_Elucidation Final_Purity_Report Final_Purity_Report qNMR->Final_Purity_Report GC-MS->Final_Purity_Report Structure_Elucidation->Final_Purity_Report Purity>_99% Purity>_99% Purity>_99%->Final_Purity_Report

Caption: A logical workflow for the comprehensive purity assessment of a synthesized compound.

Comparison with an Alternative: 6-Hydroxychromane-3-carboxylic acid

6-Hydroxychromane-3-carboxylic acid presents a relevant comparison due to its structural similarity and the potential for different types of impurities.

FeatureThis compound6-Hydroxychromane-3-carboxylic acid
Key Impurity Challenge Positional isomers of bromine, over-bromination.Oxidation byproducts, impurities from protecting group chemistry.
HPLC-UV Detection Good UV chromophore due to the aromatic ring.Phenolic hydroxyl group can affect peak shape; pH of the mobile phase is critical.
LC-MS Analysis Isotopic pattern of bromine (79Br/81Br) aids in identification.Prone to in-source oxidation or dimerization.
qNMR Analysis Aromatic proton signals are well-dispersed for integration.The phenolic proton signal can be broad and exchangeable, potentially complicating quantification.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While HPLC-UV provides a robust and reliable method for routine purity checks and quantification of known impurities, it is often insufficient for comprehensive characterization. The integration of LC-MS is crucial for the identification of unknown process-related impurities, leveraging its high sensitivity and mass determination capabilities. For an accurate and absolute determination of purity, especially when a certified reference standard is unavailable, qNMR stands out as a powerful, albeit less sensitive, technique. For a complete impurity profile, GC-MS should be employed to quantify residual solvents. By combining these orthogonal techniques, researchers and drug development professionals can ensure the quality, safety, and consistency of this compound for its intended applications.

References

comparing the inhibitory effects of 3-quinoline carboxylic acids on protein kinases

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Inhibition of Protein Kinases by 3-Quinoline Carboxylic Acids

For researchers and professionals in drug development, understanding the inhibitory potential of novel compounds against protein kinases is crucial for advancing new therapeutic agents. This guide provides a comparative analysis of 3-quinoline carboxylic acid derivatives, with a primary focus on their well-documented inhibitory effects on Protein Kinase CK2.

Overview of 3-Quinoline Carboxylic Acids as Kinase Inhibitors

The quinoline scaffold is a significant pharmacophore in medicinal chemistry, known for its presence in numerous bioactive compounds.[1] Specifically, derivatives of 3-quinoline carboxylic acid have been synthesized and evaluated as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[1][2][3] Dysregulation of protein kinase activity is implicated in a multitude of diseases, including cancer, inflammation, and viral infections, making them prime targets for drug discovery.

Comparative Inhibitory Activity against Protein Kinase CK2

Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a critical role in cell growth, proliferation, and survival. Its overexpression is linked to various cancers, making it a significant target for anticancer therapies. A study by Syniugin et al. (2016) systematically synthesized and evaluated forty-three derivatives of 3-quinoline carboxylic acid for their inhibitory activity against human recombinant CK2. Of these, twenty-two compounds demonstrated inhibitory activity with IC50 values ranging from 0.65 to 18.2 μM.[1][2][3][4]

The most potent inhibitors were identified among two specific classes of derivatives: tetrazolo[1,5-a]quinoline-4-carboxylic acids and 2-aminoquinoline-3-carboxylic acids.[1][2][3][4] The table below summarizes the inhibitory potency of the major classes of 3-quinoline carboxylic acid derivatives evaluated in the study.

Compound ClassGeneral StructureIC50 Range (μM) against CK2Key Findings
2-Aminoquinoline-3-carboxylic Acid Derivatives Quinoline core with an amino group at position 2 and a carboxylic acid at position 3.Submicromolar to low micromolarThis class contains some of the most active compounds, demonstrating potent inhibition of CK2. Considered highly promising for further optimization.[2][4]
Tetrazolo[1,5-a]quinoline-4-carboxylic Acid Derivatives A fused tetrazole ring system on the quinoline scaffold.Submicromolar to low micromolarAlongside the 2-amino derivatives, this class showed the most significant inhibitory activity.[2][4]
2-Chloroquinoline-3-carboxylic Acid Derivatives Quinoline core with a chlorine atom at position 2 and a carboxylic acid at position 3.Generally higher micromolarThese compounds served as precursors for more active derivatives and generally exhibited weaker inhibition compared to the amino and tetrazolo classes.
2-Oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives Quinoline core with a carbonyl group at position 2 and a carboxylic acid at position 3.Higher micromolarThis class of compounds generally showed lower potency in the CK2 inhibition assays.

Note: The specific IC50 values for each of the 43 compounds are detailed in the publication by Syniugin et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31(sup4), 160-169.

Other Protein Kinase Targets

While the most detailed studies for 3-quinoline carboxylic acids focus on CK2, the broader quinoline scaffold has been investigated as an inhibitor for a range of other protein kinases, including:

  • VEGFR (Vascular Endothelial Growth Factor Receptor)

  • EGFR (Epidermal Growth Factor Receptor)

  • c-Met (Hepatocyte Growth Factor Receptor)

  • PI3K-related kinases (PIKKs) such as ATM and mTOR

These findings underscore the versatility of the quinoline structure as a privileged scaffold for designing targeted kinase inhibitors.

Experimental Protocols

The following is a representative methodology for an in vitro protein kinase inhibition assay, based on protocols used for screening 3-quinoline carboxylic acid derivatives.

In Vitro Radiometric Protein Kinase Assay (for CK2)

1. Reaction Mixture Preparation:

  • A total reaction volume of 30 μL is prepared.

  • The reaction buffer consists of 20 mM Tris-HCl (pH 7.5), 50 mM KCl, and 10 mM MgCl2.

  • Components are added in the following order:

    • Peptide Substrate: 6 μg of a specific peptide substrate for CK2 (e.g., RRRDDDSDDD).

    • Enzyme: 10 units of recombinant human CK2 holoenzyme.

    • ATP Mix: 50 μM ATP combined with 0.05–0.1 μCi of γ-³²P-labeled ATP.

    • Inhibitor: The 3-quinoline carboxylic acid derivative is added at varying concentrations (typically from a stock solution in DMSO).

2. Incubation:

  • The reaction mixture is incubated at 30°C for a defined period, typically 10-20 minutes, to allow for the kinase reaction to proceed.

3. Reaction Termination:

  • The reaction is stopped by adding an equal volume of a stop solution (e.g., 2% (v/v) H3PO4) or by spotting the mixture onto phosphocellulose paper.

4. Quantification of Phosphorylation:

  • The phosphorylated substrate is separated from the remaining radiolabeled ATP. If using phosphocellulose paper, the paper is washed multiple times (e.g., with 0.75% phosphoric acid) to remove unincorporated ATP.

  • The amount of ³²P incorporated into the peptide substrate is quantified using a scintillation counter.

5. Data Analysis:

  • The percentage of inhibition for each compound concentration is calculated relative to a control reaction containing no inhibitor.

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow and Signaling Pathways

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

G Experimental Workflow for Kinase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Reaction Buffer and Reagents C Combine Kinase, Substrate, and Inhibitor in Plate A->C B Serially Dilute 3-Quinoline Carboxylic Acid Derivatives B->C D Initiate Reaction with ATP/γ-³²P-ATP C->D Start E Incubate at 30°C D->E F Stop Reaction & Separate Substrate E->F Stop G Quantify Phosphorylation (Scintillation Counting) F->G H Calculate IC50 Values G->H

Caption: Workflow for an in vitro radiometric protein kinase assay.

G Generic Protein Kinase Signaling Pathway A Extracellular Signal (e.g., Growth Factor) B Receptor A->B Binds C Protein Kinase (e.g., CK2) B->C Activates D Substrate Protein C->D Phosphorylates E Phosphorylated Substrate Protein D->E F Cellular Response (e.g., Growth, Survival) E->F Leads to G Inhibition of CK2 Pro-Survival Pathway A Pro-Survival Signaling B Protein Kinase CK2 A->B C Phosphorylation of Anti-Apoptotic Proteins B->C F Apoptosis (Cell Death) B->F D Inhibition of Apoptosis (Cell Survival) C->D E 3-Quinoline Carboxylic Acid E->B Inhibits

References

A Spectroscopic Comparison of 6-Bromochromane-3-carboxylic Acid with Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of 6-Bromochromane-3-carboxylic acid with its common precursors, 4-bromophenol and acrylic acid. This analysis is intended for researchers, scientists, and professionals in the field of drug development to facilitate the identification and characterization of these compounds during synthesis. The comparison is based on nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), with supporting experimental protocols and data presented in a clear, comparative format.

Synthetic Pathway

The synthesis of this compound from 4-bromophenol and acrylic acid is a multi-step process. A plausible synthetic route involves an initial Michael addition of 4-bromophenol to an activated acrylic acid derivative (such as ethyl acrylate) to form an ether intermediate. This is followed by hydrolysis of the ester and an intramolecular Friedel-Crafts acylation to yield the final chromane structure.

Synthetic Pathway of this compound 4-Bromophenol 4-Bromophenol Intermediate Intermediate Ether 4-Bromophenol->Intermediate Michael Addition Acrylic_Acid Acrylic Acid Derivative (e.g., Ethyl Acrylate) Acrylic_Acid->Intermediate Final_Product This compound Intermediate->Final_Product Hydrolysis & Intramolecular Friedel-Crafts Acylation

Caption: Synthetic pathway of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. The data for the final product is predicted based on established spectroscopic principles and data from analogous chromane structures, due to the limited availability of direct experimental spectra in the public domain.

¹H NMR Data (ppm)
CompoundAromatic ProtonsOlefinic/Aliphatic ProtonsCarboxylic Acid Proton
4-Bromophenol ~7.3 (d), ~6.8 (d)-~5.0-6.0 (broad s, -OH)
Acrylic Acid -~6.4 (dd), ~6.1 (dd), ~5.9 (dd)[1][2][3]~12.0 (broad s)[3]
This compound (Predicted) ~7.5 (d), ~7.3 (dd), ~6.8 (d)~4.5 (dd, -OCH₂-), ~4.2 (dd, -OCH₂-), ~3.0 (m, -CH-), ~2.8 (m, -CH₂-)~11.0-12.0 (broad s)
¹³C NMR Data (ppm)
CompoundAromatic/Olefinic CarbonsAliphatic CarbonsCarbonyl Carbon
4-Bromophenol ~155 (C-O), ~132 (C-H), ~117 (C-H), ~113 (C-Br)--
Acrylic Acid ~130 (=CH₂), ~128 (=CH)-~171 (-COOH)
This compound (Predicted) ~154 (C-O), ~134 (C-H), ~131 (C-H), ~120 (C-H), ~118 (C-O), ~115 (C-Br)~65 (-OCH₂-), ~40 (-CH-), ~28 (-CH₂-)~175 (-COOH)
IR Data (cm⁻¹)
CompoundO-H StretchC=O StretchC-O StretchAromatic C=C Stretch
4-Bromophenol ~3300-3400 (broad)-~1220~1600, ~1500
Acrylic Acid ~2500-3300 (very broad)[4][5]~1710[4]~1240-
This compound (Predicted) ~2500-3300 (very broad)~1700-1720~1250~1610, ~1490
Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragments
4-Bromophenol 172/174 (1:1 ratio)[6]143/145 ([M-CHO]⁺), 93 ([M-Br]⁺), 65 ([C₅H₅]⁺)
Acrylic Acid 72[7]55 ([M-OH]⁺), 45 ([COOH]⁺), 27 ([C₂H₃]⁺)[8]
This compound (Predicted) 270/272 (1:1 ratio)225/227 ([M-COOH]⁺), 197/199, 171, 118

Experimental Protocols

General Synthesis of this compound (Proposed)

This proposed synthesis involves a two-step process starting from 4-bromophenol and ethyl acrylate.

Step 1: Synthesis of Ethyl 3-(4-bromophenoxy)propanoate (Intermediate)

  • To a solution of 4-bromophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl acrylate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature, filter off the solid, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the intermediate ether.

Step 2: Synthesis of this compound

  • Hydrolyze the ester group of the intermediate by treating it with an aqueous solution of a strong base like sodium hydroxide at room temperature or gentle heating.

  • After the hydrolysis is complete (monitored by TLC), acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid intermediate.

  • Isolate the intermediate acid by filtration.

  • For the intramolecular Friedel-Crafts acylation (cyclization), treat the dried intermediate acid with a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent at an elevated temperature (e.g., 80-100 °C).

  • Monitor the cyclization reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter, wash with water, and purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer using KBr pellets or as a thin film. The spectral data is reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The data is reported as mass-to-charge ratios (m/z).

Conclusion

The spectroscopic data presented provides a clear distinction between this compound and its precursors, 4-bromophenol and acrylic acid. The formation of the chromane ring system introduces characteristic aliphatic proton and carbon signals in the NMR spectra, which are absent in the aromatic and olefinic precursors. The IR spectra show the retention of the carboxylic acid functional group from acrylic acid, while the mass spectra would confirm the molecular weight and bromine isotopic pattern of the final product. This comparative guide serves as a valuable resource for the unambiguous characterization of these compounds in a research and development setting.

References

Safety Operating Guide

Proper Disposal of 6-Bromochromane-3-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 6-Bromochromane-3-carboxylic acid is classified as a halogenated organic compound and requires disposal as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are based on established protocols for handling halogenated organic compounds.

I. Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Gloves Nitrile or other chemically resistant gloves
Eye Protection Chemical safety goggles or a face shield
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or under a fume hood.

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] If irritation persists, seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

II. Segregation and Waste Collection

Proper segregation of chemical waste is critical to ensure safe handling and disposal. This compound falls into the category of halogenated organic waste.

Key Segregation Principles:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[3]

  • Avoid Mixing: Do not mix this compound with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[4]

  • Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and has a secure, tightly fitting lid.[4]

The following diagram illustrates the proper waste segregation workflow:

cluster_0 Waste Generation Point Start This compound waste generated Decision Is the waste container labeled 'Halogenated Organic Waste'? Start->Decision Action_Yes Add waste to the designated container Decision->Action_Yes Yes Action_No Obtain and label a new, appropriate container Decision->Action_No No Secure Securely close the container after adding waste Action_Yes->Secure Action_No->Action_Yes

Waste Segregation Workflow

III. Step-by-Step Disposal Procedure

Follow these steps for the safe collection and disposal of this compound waste:

  • Wear Appropriate PPE: Before handling the chemical, ensure you are wearing the necessary protective equipment as outlined in the table above.

  • Work in a Ventilated Area: All handling of this compound, including transfer to a waste container, should be performed in a chemical fume hood to minimize inhalation exposure.

  • Transfer to Waste Container: Carefully transfer the waste into a designated "Halogenated Organic Waste" container. Avoid splashing. Use a funnel if necessary.

  • Secure the Container: Tightly cap the waste container immediately after adding the waste to prevent the release of vapors.[4]

  • Label the Container: Ensure the waste container is accurately labeled with its contents, including the full chemical name "this compound" and the approximate quantity.

  • Store Temporarily: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and final disposal of the halogenated organic waste. The primary method of disposal for this type of waste is incineration at a licensed facility.[5]

The logical flow for the disposal process is as follows:

A 1. Don PPE B 2. Work in Fume Hood A->B C 3. Transfer to 'Halogenated Organic Waste' Container B->C D 4. Securely Cap Container C->D E 5. Label Container Accurately D->E F 6. Store in Designated Waste Area E->F G 7. Arrange for EHS/ Licensed Disposal F->G

Disposal Process Flow

IV. Spill Management

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels.

  • Collect Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department.

For detailed information, always refer to the specific Safety Data Sheet (SDS) for the compound, if available, and your institution's chemical hygiene plan.

References

Comprehensive Safety and Handling Guide for 6-Bromochromane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 6-Bromochromane-3-carboxylic acid in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety data of structurally similar compounds, such as 6-Bromocoumarin-3-carboxylic acid, and general best practices for handling carboxylic acids and halogenated organic compounds.

Hazard Identification and Risk Assessment

While specific toxicity data for this compound is unavailable, related compounds like 6-bromocoumarin-3-carboxylic acid are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is prudent to handle this compound with care to minimize exposure.

Potential Hazards:

  • Skin Irritation: May cause redness and discomfort upon contact.[1][2]

  • Eye Irritation: Can cause serious irritation and potential damage to the eyes.[1][2]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[1][2]

  • Ingestion: Toxic if swallowed.[3][4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to ensure personal safety.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or a Face ShieldMust be worn at all times to protect against splashes and dust.[5][6] Safety goggles should provide indirect ventilation to prevent fogging while shielding from chemical fumes.[5] A face shield should be used in conjunction with goggles when there is a higher risk of splashing.[5]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling acids.[5] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the chemical.[3]
Body Protection Laboratory Coat or Chemical-Resistant ApronA lab coat should be worn to protect against incidental contact.[6] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection N95 Respirator or equivalentA respirator is necessary when handling the solid compound outside of a fume hood or when dust generation is likely.[3][5] Ensure proper fit testing of the respirator for effectiveness.[5]
Handling and Storage Procedures

Proper handling and storage are crucial to minimize risks and maintain the integrity of the compound.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.[1][6]

  • Avoid generating dust.[3][6]

  • Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE.[6]

  • Wash hands thoroughly with soap and water after handling.[2][6]

  • Do not eat, drink, or smoke in the laboratory.[4]

Storage:

  • Store in a cool, dry, and well-ventilated area.[6][7]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[1][6]

  • Store away from incompatible materials such as strong bases and oxidizing agents.[8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationFirst Aid and Spill Response Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[1][6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk.[6] Seek immediate medical attention.
Small Spill For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[6] Clean the spill area with an appropriate solvent and then wash with soap and water.
Large Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.
Waste Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

Segregation and Labeling:

  • Halogenated Waste: This compound must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[9][10]

  • Separation: Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[11][12]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[9][13]

Disposal Procedure:

  • Collect all waste materials, including contaminated PPE and spill cleanup debris, in a compatible and sealable container.

  • Ensure the waste container is kept closed except when adding waste.[9]

  • Store the waste container in a designated satellite accumulation area.

  • Arrange for pickup and disposal through your institution's EHS department in accordance with all local, state, and federal regulations.

Visual Guides

The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.

Handling_Workflow Diagram 1: Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Assess Risks & Review SDS Information B Don Appropriate PPE: - Safety Goggles/Face Shield - Nitrile/Butyl Gloves - Lab Coat - Respirator (if needed) A->B C Work in a Well-Ventilated Area (Fume Hood Recommended) B->C D Handle with Care to Avoid Dust Generation and Spills C->D E Avoid Contact with Skin, Eyes, and Clothing D->E F Securely Close Container E->F H Wash Hands Thoroughly E->H G Store in a Cool, Dry, Well-Ventilated Area F->G I Properly Dispose of Contaminated PPE H->I

Caption: Handling Workflow Diagram.

Disposal_Workflow Diagram 2: Waste Disposal Workflow cluster_collection Waste Collection cluster_segregation Segregation & Labeling cluster_storage_disposal Storage & Disposal Collect Collect Waste: - Excess this compound - Contaminated Materials (e.g., gloves, wipes) Segregate Place in a Designated 'Halogenated Organic Waste' Container Collect->Segregate Label Label Container with: - 'Hazardous Waste' - 'this compound' Segregate->Label Store Store in a Satellite Accumulation Area Label->Store Dispose Arrange for Disposal via Institutional EHS Department Store->Dispose

Caption: Waste Disposal Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.